1,4-Dioxaspiro[4.4]nonane
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-dioxaspiro[4.4]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-2-4-7(3-1)8-5-6-9-7/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDXSTIWUARVEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176-32-9 | |
| Record name | 1,4-dioxaspiro[4.4]nonane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 1,4-Dioxaspiro[4.e]nonane for Researchers and Drug Development Professionals
Introduction
1,4-Dioxaspiro[4.4]nonane, a heterocyclic organic compound, serves as a crucial synthetic intermediate and protecting group in modern organic chemistry. Its rigid spirocyclic structure and its role in the temporary masking of carbonyl functionalities make it a valuable tool in the multistep synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of its chemical identity, properties, synthesis, and applications relevant to researchers, scientists, and professionals in the field of drug development.
Nomenclature and Synonyms
The systematic IUPAC name for this compound is This compound .[1] It is also widely known by several synonyms, the most common of which is Cyclopentanone (B42830) ethylene (B1197577) ketal .[1][2] This name highlights its synthesis from cyclopentanone and ethylene glycol.
A comprehensive list of its identifiers and synonyms is provided below:
| Identifier Type | Value |
| IUPAC Name | This compound |
| CAS Number | 176-32-9 |
| Molecular Formula | C7H12O2 |
| Synonyms | Cyclopentanone ethylene ketal, 1,4-Dioxaspiro(4.4)nonane, Cyclopentanone ethylene acetal |
A more extensive list of synonyms includes: RefChem:416919, MFCD00075470, SCHEMBL711682, and others.[1]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for its handling, application in reactions, and purification.
| Property | Value | Source |
| Molecular Weight | 128.17 g/mol | [1] |
| Density | 1.03 g/mL at 25°C | [2] |
| Boiling Point | 54-55°C at 35 mmHg | [2] |
| Flash Point | 120 °F (48.9 °C) | [2] |
| Refractive Index | n20/D 1.448 | [2] |
| LogP (predicted) | 0.9 | [1] |
Spectroscopic Data:
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by the absence of a strong carbonyl (C=O) absorption band (typically around 1700 cm⁻¹) which would be present in its precursor, cyclopentanone. Key absorptions include strong C-O stretching bands characteristic of the ketal group.
-
Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) analysis provides a fragmentation pattern that can be used for its identification. The mass spectrum typically shows characteristic fragments resulting from the cleavage of the dioxolane and cyclopentane (B165970) rings.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show signals corresponding to the methylene (B1212753) protons of the ethylene glycol moiety and the cyclopentane ring. The protons on the dioxolane ring typically appear as a singlet or a multiplet, while the protons on the cyclopentane ring will present as multiplets.
-
¹³C NMR: The carbon NMR spectrum is distinguished by the spiro carbon signal, which is a quaternary carbon, in addition to the signals for the methylene carbons of the dioxolane and cyclopentane rings.
-
Experimental Protocols
The primary utility of this compound in drug development is as a protecting group for the cyclopentanone carbonyl functionality.[2] This allows for chemical transformations on other parts of a molecule without affecting the reactive ketone group.
Synthesis of this compound (Cyclopentanone Ethylene Ketal)
The most common method for the synthesis of this compound is the acid-catalyzed ketalization of cyclopentanone with ethylene glycol.
-
Reactants:
-
Cyclopentanone
-
Ethylene glycol
-
An acid catalyst (e.g., p-toluenesulfonic acid)
-
A solvent capable of forming an azeotrope with water (e.g., toluene (B28343) or benzene) to facilitate water removal.
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclopentanone, a molar excess of ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux. Water, a byproduct of the reaction, is removed as an azeotrope with toluene, driving the equilibrium towards the formation of the ketal.
-
Monitor the reaction progress by observing the amount of water collected in the Dean-Stark trap.
-
Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Separate the organic layer, wash with brine, and dry over an anhydrous salt (e.g., sodium sulfate).
-
Purify the product by distillation under reduced pressure.
-
Deprotection of this compound
The removal of the ketal protecting group to regenerate the cyclopentanone carbonyl is typically achieved by acid-catalyzed hydrolysis.
-
Reactants:
-
This compound-containing compound
-
Aqueous acid (e.g., dilute hydrochloric acid or sulfuric acid)
-
A co-solvent (e.g., acetone (B3395972) or THF) to ensure solubility.
-
-
Procedure:
-
Dissolve the this compound derivative in a suitable organic solvent.
-
Add an aqueous solution of a strong acid.
-
Stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by thin-layer chromatography (TLC) or other analytical techniques until the starting material is consumed.
-
Neutralize the acid with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash with brine, and dry over an anhydrous salt.
-
Purify the resulting ketone as necessary.
-
Applications in Drug Development and Synthesis
While this compound itself is not known to possess significant biological activity, its role as a protecting group is critical in the synthesis of complex pharmaceutical agents. The spiroketal moiety offers high stability to basic and nucleophilic conditions, making it an ideal choice for protecting ketones during various synthetic transformations such as reductions, oxidations, and organometallic additions at other sites of a molecule.
For instance, in the total synthesis of prostaglandins, protecting the cyclopentanone ring as a ketal allows for the selective manipulation of other functional groups on the side chains.[4] Although direct examples of marketed drugs containing the this compound moiety are not prevalent, the use of spirocyclic ketals as protecting groups is a fundamental strategy in the synthesis of many approved drugs.[5]
Derivatives of this compound have been synthesized and investigated for potential applications, such as in the development of biolubricants.[6][7] However, extensive research on the direct pharmacological effects of this specific spirocycle is limited.
Diagrams
Caption: Synthesis of this compound via acid-catalyzed ketalization.
Caption: Deprotection of the this compound group to yield the ketone.
Caption: Stepwise mechanism of the acid-catalyzed formation of this compound.
References
- 1. 1,4-Dioxaspiro(4.4)nonane | C7H12O2 | CID 567225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. spectrabase.com [spectrabase.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant | Semantic Scholar [semanticscholar.org]
Spectroscopic Analysis of 1,4-Dioxaspiro[4.4]nonane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for 1,4-Dioxaspiro[4.4]nonane (CAS No: 176-32-9), a heterocyclic organic compound also known as cyclopentanone (B42830) ethylene (B1197577) ketal.[1] The interpretation of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data is crucial for its identification, purity assessment, and characterization in various research and development applications, including its use as a building block in the synthesis of more complex molecules.
Molecular Structure
This compound possesses a unique spirocyclic structure where a five-membered dioxolane ring and a five-membered cyclopentane (B165970) ring are joined at a single carbon atom. This structure gives rise to distinct spectroscopic features.
Molecular Formula: C₇H₁₂O₂ Molecular Weight: 128.17 g/mol [1]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the hydrogen environments within a molecule. The ¹H NMR spectrum of this compound is characterized by two main signals corresponding to the protons on the cyclopentane and dioxolane rings.
Data Presentation: ¹H NMR
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.89 | Singlet | 4H | -O-CH₂-CH₂-O- (Dioxolane ring) |
| 1.68 | Multiplet | 8H | -CH₂- (Cyclopentane ring) |
| (Data sourced from the Spectral Database for Organic Compounds, SDBS) |
Interpretation
The spectrum is relatively simple due to the molecule's symmetry.
-
3.89 ppm (Singlet, 4H): This downfield signal corresponds to the four equivalent protons of the two methylene (B1212753) (-CH₂-) groups in the dioxolane ring. Their chemical shift is higher due to the deshielding effect of the adjacent electronegative oxygen atoms. The singlet multiplicity indicates that these protons do not have any neighboring, non-equivalent protons to couple with.
-
1.68 ppm (Multiplet, 8H): This upfield signal represents the eight protons of the four methylene (-CH₂-) groups in the cyclopentane ring. These protons are in a more shielded, alkane-like environment. They appear as a multiplet due to complex spin-spin coupling among the non-equivalent protons within the cyclopentane ring.
Experimental Protocol: ¹H NMR Spectroscopy
A standard protocol for obtaining a ¹H NMR spectrum of a compound like this compound is as follows:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's peaks.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The solution height should be approximately 4-5 cm.
-
Spectrometer Setup: Place the NMR tube into a spinner turbine and insert it into the NMR spectrometer's magnet.
-
Locking and Shimming: The spectrometer's field frequency is "locked" onto the deuterium (B1214612) signal of the solvent to compensate for any magnetic field drift. The magnetic field homogeneity is then optimized through a process called "shimming" to achieve sharp, well-resolved peaks.
-
Acquisition: A standard one-pulse experiment is typically performed. Key parameters include a 90° pulse width, a spectral width of approximately 12-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A number of scans (typically 8 to 16) are acquired and averaged to improve the signal-to-noise ratio.
-
Processing: The resulting Free Induction Decay (FID) is processed using a Fourier transform to generate the frequency-domain spectrum. Phase and baseline corrections are applied to obtain the final, interpretable spectrum.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon NMR provides information about the different carbon environments in the molecule. For this compound, three distinct carbon signals are expected, consistent with its molecular symmetry.
Data Presentation: ¹³C NMR
| Chemical Shift (δ) ppm | Assignment |
| 118.8 | C (Spiro center) |
| 64.1 | -O-C H₂-C H₂-O- (Dioxolane ring) |
| 36.4 | Cyclopentane ring (-C H₂-) |
| 23.9 | Cyclopentane ring (-C H₂-) |
| (Data sourced from the Spectral Database for Organic Compounds, SDBS) |
Interpretation
-
118.8 ppm: This highly deshielded signal corresponds to the quaternary spiro carbon atom. It is bonded to two oxygen atoms, which strongly withdraw electron density, causing a significant downfield shift.
-
64.1 ppm: This signal is assigned to the two equivalent methylene carbons of the dioxolane ring. They are deshielded by the adjacent oxygen atoms.
-
36.4 ppm and 23.9 ppm: These two signals in the aliphatic region are assigned to the four methylene carbons of the cyclopentane ring. The presence of two distinct signals indicates that the carbons are not all chemically equivalent, which can be attributed to their different positions relative to the spiro center.
Experimental Protocol: ¹³C NMR Spectroscopy
The protocol for ¹³C NMR is similar to that for ¹H NMR, with some key differences:
-
Sample Preparation: A higher concentration of the sample is often required (20-50 mg in 0.6-0.7 mL of deuterated solvent) due to the low natural abundance (1.1%) of the ¹³C isotope.
-
Acquisition: A proton-decoupled experiment is standard, which simplifies the spectrum by removing C-H splitting, resulting in a single peak for each unique carbon atom. A larger number of scans (e.g., 128 to 1024 or more) is necessary to achieve a good signal-to-noise ratio. The spectral width is much larger than for ¹H NMR, typically around 200-220 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Data Presentation: IR Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2962, 2877 | Strong | C-H (sp³) stretching |
| 1450 | Medium | C-H bending (scissoring) |
| 1161, 1038 | Strong | C-O-C stretching (ether linkage) |
| (Data sourced from the Spectral Database for Organic Compounds, SDBS) |
Interpretation
-
2962, 2877 cm⁻¹: These strong absorptions are characteristic of the symmetric and asymmetric stretching vibrations of sp³-hybridized C-H bonds in the methylene groups of the cyclopentane and dioxolane rings.
-
1450 cm⁻¹: This band corresponds to the scissoring (bending) vibration of the CH₂ groups.
-
1161, 1038 cm⁻¹: These very strong and prominent peaks are highly characteristic of the C-O-C (ether) linkages within the dioxolane ring. The presence of these strong bands is a key indicator for the ketal functionality.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
ATR-IR is a common and convenient method for obtaining IR spectra of liquid or solid samples.
-
Background Spectrum: A background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide) is recorded. This accounts for any absorptions from the instrument's environment (like CO₂ and water vapor) and the crystal itself.
-
Sample Application: A small drop of liquid this compound is placed directly onto the surface of the ATR crystal, ensuring it completely covers the crystal surface.
-
Spectrum Acquisition: The sample spectrum is then recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: After the measurement, the sample is wiped from the crystal surface using a soft tissue, often with a suitable solvent like isopropanol (B130326) or acetone, to prepare for the next sample.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, which aids in structural elucidation.
Data Presentation: Mass Spectrometry (Electron Ionization)
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |
| 128 | 15 | [M]⁺ (Molecular Ion) |
| 99 | 100 | [M - C₂H₅]⁺ |
| 86 | 20 | [M - C₃H₆]⁺ |
| 55 | 50 | [C₄H₇]⁺ |
| (Data sourced from the Spectral Database for Organic Compounds, SDBS) |
Interpretation
-
m/z = 128: This peak represents the molecular ion [M]⁺, confirming the molecular weight of the compound.[1] Its moderate intensity suggests the molecule is reasonably stable under electron ionization conditions.
-
m/z = 99 (Base Peak): This is the most abundant fragment in the spectrum. A plausible fragmentation pathway is the loss of an ethyl radical (•C₂H₅) from the cyclopentane ring, leading to a stable, resonance-stabilized oxonium ion.
-
m/z = 86: This fragment likely arises from the characteristic retro-Diels-Alder-like cleavage of the dioxolane ring, a common fragmentation pattern for ethylene ketals.
-
m/z = 55: This fragment corresponds to the cyclopentyl cation or a related C₄H₇⁺ species, resulting from further fragmentation.
Experimental Protocol: Electron Ionization (EI)-Mass Spectrometry
EI-MS is a standard technique for the analysis of relatively small, volatile organic molecules.
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or a direct insertion probe. The sample is vaporized in a high-vacuum environment.
-
Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This collision ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺).
-
Fragmentation: The excess energy transferred during ionization causes the molecular ion to fragment into smaller, charged ions and neutral radicals.
-
Mass Analysis: The resulting ions are accelerated by an electric field and then separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Logical Workflow for Spectroscopic Interpretation
The following diagram illustrates the logical workflow for combining data from multiple spectroscopic techniques to confirm the structure of an unknown compound, such as this compound.
References
An In-Depth Technical Guide to the 1H and 13C NMR Chemical Shifts of 1,4-Dioxaspiro[4.4]nonane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1,4-Dioxaspiro[4.4]nonane. The information presented herein is intended to support researchers and professionals in the fields of organic chemistry, analytical chemistry, and drug development in the identification and characterization of this compound.
Introduction
This compound, also known as cyclopentanone (B42830) ethylene (B1197577) ketal, is a spirocyclic organic compound. Its rigid, bicyclic structure makes it a valuable building block in organic synthesis and a subject of interest for conformational analysis. NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. This guide presents the detailed ¹H and ¹³C NMR chemical shifts and assignments for this compound, supported by experimental protocols and data visualization.
NMR Data Presentation
The ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. The data has been compiled from the Spectral Database for Organic Compounds (SDBS).
¹H NMR Chemical Shifts
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2, H-3, H-6, H-7 | 1.69 | Multiplet | 8H |
| H-8, H-9 | 3.88 | Singlet | 4H |
¹³C NMR Chemical Shifts
| Carbon | Chemical Shift (δ, ppm) |
| C-2, C-3, C-6, C-7 | 23.9 |
| C-8, C-9 | 64.1 |
| C-5 (Spiro center) | 118.6 |
Experimental Protocols
The following describes a general methodology for the acquisition of ¹H and ¹³C NMR spectra of small organic molecules like this compound. The specific parameters for the reference data are also provided.
General Sample Preparation
A solution of the analyte is prepared by dissolving approximately 5-20 mg of the compound in a suitable deuterated solvent, typically 0.5-0.7 mL. The choice of solvent is critical to avoid interference with the analyte's signals. For nonpolar organic compounds like this compound, deuterated chloroform (B151607) (CDCl₃) is a common choice. The solution is then transferred to a 5 mm NMR tube.
Data Acquisition Parameters (from SDBS)
-
Spectrometer: JEOL EX-90
-
¹H NMR Frequency: 90 MHz
-
¹³C NMR Frequency: 22.5 MHz
-
Solvent: CDCl₃
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
The spectrometer is locked onto the deuterium (B1214612) signal of the solvent to maintain a stable magnetic field. Shimming is performed to optimize the homogeneity of the magnetic field, which improves the resolution of the spectra. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.
Visualization of NMR Assignments
The following diagram illustrates the structure of this compound with the assignment of its ¹H and ¹³C NMR signals.
Caption: Structure and NMR assignments for this compound.
A Technical Guide to 1,4-Dioxaspiro[4.4]nonane for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides core information on the physical properties, experimental protocols, and key laboratory applications of 1,4-Dioxaspiro[4.4]nonane, a versatile cyclic ketal essential in modern organic synthesis.
Core Physical Properties
This compound, also known as cyclopentanone (B42830) ethylene (B1197577) ketal, is a colorless liquid at room temperature. Its key physical characteristics are summarized in the table below, providing a quick reference for experimental planning and execution.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₂ | [1] |
| Molecular Weight | 128.17 g/mol | [1] |
| Boiling Point | 54-55 °C at 35 mm Hg 57 to 57.2 °C at 18 mmHg | [2][3] |
| Density | 1.03 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.448 | [2] |
Solubility Profile
While specific quantitative solubility data is not extensively documented, 1,6-Dioxaspiro[4.4]nonane-2,7-dione, a related compound, is noted to be soluble in many organic solvents.[4] It can be inferred that this compound exhibits similar solubility in common nonpolar and polar aprotic organic solvents. Hydrolysis can occur in aqueous media, particularly under acidic conditions, which is a key aspect of its use as a protecting group.[4]
Primary Laboratory Application: Carbonyl Protection
A primary application of this compound in a laboratory setting, particularly in the synthesis of complex molecules for drug development, is as a protecting group for the carbonyl functional group of ketones and aldehydes. This strategy prevents the carbonyl group from undergoing unwanted reactions while other parts of the molecule are being modified.
The formation of the spiroketal is a reversible reaction, typically catalyzed by an acid. The removal of water from the reaction mixture drives the equilibrium towards the formation of the ketal. Conversely, the deprotection is achieved by acid-catalyzed hydrolysis, where the presence of excess water shifts the equilibrium back to the carbonyl compound and ethylene glycol.
Experimental Protocols
The following are generalized experimental protocols for the key reactions involving this compound. Researchers should consult specific literature for optimized conditions for their particular substrate.
Ketalization: Protection of a Carbonyl Group
Objective: To protect a carbonyl group as a this compound derivative.
Materials:
-
Carbonyl compound (e.g., cyclopentanone)
-
Ethylene glycol (1.1 - 1.5 equivalents)
-
Acid catalyst (e.g., p-toluenesulfonic acid, catalytic amount)
-
Anhydrous solvent (e.g., toluene, benzene)
-
Dean-Stark apparatus or other means of water removal
-
Round-bottom flask
-
Condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add the carbonyl compound, ethylene glycol, and the anhydrous solvent.
-
Add a catalytic amount of the acid catalyst to the mixture.
-
Heat the mixture to reflux with vigorous stirring. The azeotrope of the solvent and water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until the theoretical amount of water has been collected, indicating the reaction is complete.
-
Cool the reaction mixture to room temperature.
-
The reaction mixture can then be worked up by washing with a basic solution (e.g., saturated sodium bicarbonate) to neutralize the acid catalyst, followed by washing with brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound derivative.
-
Further purification can be achieved by distillation or chromatography.
Deprotection: Hydrolysis of the Ketal
Objective: To regenerate the carbonyl group from its this compound protected form.
Materials:
-
This compound derivative
-
Aqueous acid (e.g., dilute HCl or H₂SO₄)
-
Solvent (e.g., acetone, tetrahydrofuran)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the this compound derivative in a suitable solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Add the aqueous acid to the solution. The reaction is typically run at room temperature but may be gently heated to accelerate the reaction.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Once the reaction is complete, neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic extracts with brine, dry over an anhydrous drying agent, and remove the solvent under reduced pressure to yield the deprotected carbonyl compound.
-
Purify the product as necessary.
References
- 1. 1,4-Dioxaspiro(4.4)nonane | C7H12O2 | CID 567225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,4-DIOXASPIRO(4.4)NONANE | CAS#:176-32-9 | Chemsrc [chemsrc.com]
- 3. This compound | CAS: 176-32-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. 1,6-Dioxaspiro(4.4)nonane-2,7-dione - Wikipedia [en.wikipedia.org]
A Technical Guide to 1,4-Dioxaspiro[4.4]nonane: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,4-Dioxaspiro[4.4]nonane, a spirocyclic compound with a unique three-dimensional structure. While research on the parent compound is limited, this document explores its physicochemical properties, synthesis, and the broader therapeutic potential of the dioxaspiro[4.4]nonane scaffold and related spiro compounds in medicinal chemistry. The rigid conformation of spirocycles is of significant interest in drug design for enhancing target selectivity and improving pharmacokinetic profiles.
Physicochemical Properties of this compound
The fundamental properties of this compound are summarized below. This data is crucial for its application in synthetic chemistry and as a building block for more complex molecules.
| Property | Value | Reference |
| CAS Number | 176-32-9 | [1][2][3][4] |
| Molecular Formula | C₇H₁₂O₂ | [1][3][5] |
| Molecular Weight | 128.17 g/mol | [1][5] |
| IUPAC Name | This compound | [2] |
| Density | 1.03 g/mL at 25°C | [2][4] |
| Boiling Point | 54-55°C at 35 mmHg | [2][4] |
| Refractive Index (n20/D) | 1.448 | [4] |
Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives typically involves the ketalization of a ketone with a diol. For the parent compound, this is the reaction of cyclopentanone (B42830) with ethylene (B1197577) glycol. A more detailed experimental protocol for the synthesis of a derivative, methyl 8-(3-octyl-1,4-dioxaspiro[4.4]nonan-2-yl)octanoate, is described in the literature, showcasing the formation of the spirocyclic core from a diol precursor.[5]
Experimental Protocol: Synthesis of a this compound Derivative
A documented synthesis of a this compound derivative involves the reaction of methyl 9,10-dihydroxyoctadecanoate (MDHO) with cyclopentanone using a montmorillonite (B579905) KSF catalyst under sonochemical conditions.[5] The MDHO itself is synthesized from oleic acid via hydroxylation to 9,10-dihydroxyoctadecanoic acid (DHOA), followed by esterification.[5]
The reaction to form the this compound ring was conducted for 45 minutes.[5] The resulting product, methyl 8-(3-octyl-1,4-dioxaspiro[4.4]nonan-2-yl)octanoate, was obtained as a yellow viscous liquid in a 50.51% yield.[5] The structure of the product was confirmed using FTIR, GC-MS, ¹H-NMR, and ¹³C-NMR spectroscopy.[5]
References
- 1. This compound-7-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 2. 1,4-Dioxaspiro(4.4)nonane | C7H12O2 | CID 567225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. 1,4-DIOXASPIRO(4.4)NONANE | CAS#:176-32-9 | Chemsrc [chemsrc.com]
- 5. researchgate.net [researchgate.net]
The Spiroketal Scaffold: A Technical Chronicle of Discovery and Synthesis
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The spiroketal, a distinctive structural motif characterized by two rings sharing a single central carbon atom flanked by two oxygen atoms, is a privileged scaffold in numerous biologically active natural products.[1] Its rigid, three-dimensional architecture has captivated chemists for decades, presenting formidable challenges in structure elucidation and synthesis while offering unique opportunities for drug discovery. This technical guide provides a comprehensive historical overview of the discovery of spiroketal compounds, details the evolution of their structural determination, and presents key experimental protocols that have defined the field.
The Dawn of Spiroketal Chemistry: Steroidal Sapogenins
The story of spiroketals begins not with a targeted search, but with the structural investigation of a class of plant-derived steroids known as sapogenins. These compounds, which occur naturally as glycosides (saponins), became the focus of intense research in the 1930s.
Discovery and Initial Isolation
The first generation of spiroketal-containing compounds to be extensively studied were the steroidal sapogenins.[1] A pivotal figure in this era was the American chemist Russell Earl Marker. His work in the late 1930s and early 1940s on compounds isolated from plants of the Liliaceae and Dioscoreaceae families, such as sarsasapogenin (B1680783) and diosgenin (B1670711), laid the foundation for the entire steroidal pharmaceutical industry.[2][3][4] Marker's search for an abundant, inexpensive starting material for hormone synthesis led him to the Mexican wild yam, Dioscorea villosa, a rich source of the spiroketal diosgenin.[4]
The initial challenge was to efficiently liberate the aglycone (the non-sugar part, i.e., the sapogenin) from its native glycoside form. This was achieved through acid hydrolysis, a method that cleaves the glycosidic bonds.
Experimental Protocol: Isolation of Diosgenin from Dioscorea Tubers
This protocol represents a generalized procedure based on classical methods for isolating diosgenin.
Objective: To extract and hydrolyze dioscin (B1662501) from dried Dioscorea tubers to yield crude diosgenin.
Materials:
-
Dried, powdered Dioscorea tubers
-
2N Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Hexane (B92381) or Chloroform
-
Sodium Hydroxide (NaOH) solution (for neutralization)
-
Reflux condenser, heating mantle, filtration apparatus (Buchner funnel), rotary evaporator
Procedure:
-
Acid Hydrolysis: A suspension of the coarsely powdered yam tubers is refluxed with 2N mineral acid (e.g., HCl) for 2 to 12 hours. This process cleaves the sugar moieties from the saponin.[5][6]
-
Filtration: After cooling, the reaction mixture is filtered. The solid residue (marc), which contains the water-insoluble diosgenin, is collected.[7]
-
Washing and Drying: The marc is washed with water until the filtrate is neutral to remove excess acid, then dried thoroughly in an oven.[7]
-
Solvent Extraction: The dried, acid-treated marc is then subjected to extraction with an organic solvent. This is typically done using a Soxhlet extractor with a solvent like hexane or by refluxing with methanol for several hours.[5][6]
-
Concentration: The organic extract is filtered and then concentrated under reduced pressure using a rotary evaporator.[7]
-
Purification: The resulting crude diosgenin can be purified by recrystallization from a suitable solvent such as acetone (B3395972) or ethanol to yield crystalline diosgenin.[8]
The Challenge of Structure: From Chemical Degradation to Spectroscopy
Determining the intricate three-dimensional structure of the spiroketal moiety before the advent of modern spectroscopic techniques was a monumental task. The correct formula for sapogenins was not established until 1936.[9]
Classical Structure Elucidation: The Logic of Degradation
The structure of the spiroketal side chain was pieced together through a series of chemical degradation reactions. Russell Marker's key insight came from observing the reaction of sapogenins with acetic anhydride (B1165640). This reaction opened the pyran ring of the spiroketal, providing a crucial clue to its structure.[10] This, combined with oxidative cleavage using chromium trioxide, allowed for the systematic dismantling of the side chain, eventually revealing the underlying steroidal skeleton and the unique spiroketal linkage.[4][10]
The logical workflow for this classical elucidation is depicted below.
The Spectroscopic Revolution
The development of Nuclear Magnetic Resonance (NMR) spectroscopy revolutionized natural product chemistry. What once took years of chemical degradation could now be achieved in a fraction of the time with a small amount of pure sample. Modern structure elucidation relies on a suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) to unambiguously determine connectivity and stereochemistry.[11]
Table 1: Representative ¹H and ¹³C NMR Data for Sarsasapogenin in CDCl₃ (Data compiled from literature reports)[11][12]
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) (J in Hz) | Key HMBC Correlations |
| 3 | 67.2 | 4.10 (br s) | C-1, C-2, C-4, C-5 |
| 16 | 81.2 | 4.40 (td, J = 7.9, 7.3, 6.2) | C-13, C-15, C-17, C-22 |
| 18 | 16.2 | (s, CH₃) | C-12, C-13, C-14, C-17 |
| 19 | 24.1 | (s, CH₃) | C-1, C-5, C-9, C-10 |
| 21 | 14.5 | 0.98 (d, J = 6.2) | C-17, C-20, C-22 |
| 22 | 109.9 | - | C-16, C-17, C-20, C-21, C-23, C-26 |
| 26 | 65.3 | 3.94 (dd, J=11.0, 2.8), 3.29 (d, J=10.9) | C-24, C-25, C-27 |
| 27 | 16.6 | 1.07 (d, J = 7.4) | C-24, C-25, C-26 |
The spirocyclic carbon (C-22) is particularly diagnostic in the ¹³C NMR spectrum, appearing at a characteristic downfield shift of ~110 ppm.
The Synthesis of Spiroketals: From Degradation to De Novo Construction
The ability to synthesize spiroketals is crucial for confirming proposed structures, enabling the study of their biological activity, and developing new therapeutic agents.
The Marker Degradation: A Landmark in Semi-Synthesis
Russell Marker's work was not only pivotal for structure elucidation but also for synthesis. The "Marker Degradation" is a multi-step process that converts diosgenin into progesterone, providing a cost-effective route to this vital hormone.[1][10]
Experimental Protocol: The Marker Degradation (Abridged)
This protocol outlines the core chemical transformations.
Objective: To convert diosgenin into 16-dehydropregnenolone (B108158) acetate (16-DPA).
Procedure:
-
Acetolysis: Diosgenin is heated with acetic anhydride in a sealed reactor to approximately 200°C. This opens the spiroketal E and F rings to form the furostenol derivative, pseudodiosgenin diacetate.[3]
-
Oxidation: The crude pseudodiosgenin diacetate is dissolved in a suitable solvent (e.g., dichloromethane (B109758)/acetic acid). A pre-cooled solution of chromium trioxide (CrO₃) in aqueous acetic acid is added dropwise, maintaining a low temperature (e.g., <7°C). This step oxidatively cleaves the side chain.[3]
-
Hydrolysis/Elimination: The resulting keto ester intermediate is then hydrolyzed, typically by heating in acetic acid, to yield 16-dehydropregnenolone acetate (16-DPA).[3] 16-DPA is the crucial intermediate that can be converted into progesterone, testosterone, and cortisone.[4][9]
Modern Synthetic Methods: The Advent of Stereocontrol
While the acid-catalyzed cyclization of dihydroxyketone precursors remains a common method for spiroketal synthesis, modern organic chemistry has developed a host of stereoselective techniques.[13] These methods are essential for constructing complex spiroketal-containing natural products where precise control of the spirocenter's configuration is required. Target-oriented syntheses often rely on kinetically-controlled reactions to access specific stereoisomers that may not be the most thermodynamically stable product.[14]
Table 2: Comparison of Key Spiroketal Synthesis Strategies
| Method | Description | Key Reagents/Catalysts | Control | Reference |
| Classical Cyclization | Intramolecular cyclization of a dihydroxyketone. | Brønsted or Lewis Acids (e.g., HCl, TsOH, BF₃·OEt₂) | Thermodynamic | [13] |
| Oxidative Spiroketalization | Tandem epoxidation and epoxide-opening cyclization of a C-arylglycal. | m-CPBA, NaHCO₃ | Kinetic/Stereo-directed | [2][15] |
| Metal-Catalyzed Cyclization | Hydroalkoxylation/cyclization of alkynyl diol precursors. | Ag(I), Ir(I), Pd(II) | Kinetic | [16] |
| Palladium-Catalyzed Cross-Coupling | Assembly of key fragments followed by cyclization. Used in Papulacandin D synthesis. | Pd₂(dba)₃, NaOt-Bu | Kinetic | [2][17] |
Experimental Protocol: Oxidative Spiroketalization in Papulacandin D Synthesis
This protocol is a key step in the total synthesis of the antifungal agent Papulacandin D, as reported by Denmark et al.[15][17]
Objective: To form the spiroketal core from a 1-arylhexenopyranose precursor.
Materials:
-
1-arylhexenopyranose precursor
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) and sodium bicarbonate (NaHCO₃) solutions
Procedure:
-
Setup: Dissolve the 1-arylhexenopyranose precursor (1.0 equiv) in dichloromethane and cool the solution to 0°C in an ice bath.
-
Buffering: Add an excess of solid sodium bicarbonate (NaHCO₃) to the solution to buffer the reaction mixture.
-
Oxidation: Add m-CPBA (e.g., 1.5 equiv) portion-wise to the stirred suspension. The reaction proceeds via an epoxidation followed by an in-situ, stereoselective epoxide-opening spirocyclization.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ to destroy excess peroxide.
-
Workup: Separate the organic and aqueous layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product is then purified by column chromatography to yield the desired spiroketal.
Biological Significance and Future Outlook
Spiroketals are not merely chemical curiosities; they are central to the biological activity of many important molecules.
Table 3: Examples of Biologically Active Spiroketal Natural Products
| Compound | Source | Spiroketal Type | Biological Activity | Reference |
| Diosgenin | Dioscorea species (yam) | [1][1]-Spiroketal (Steroidal) | Precursor for steroid hormones | [4] |
| Avermectin (B7782182) B1a | Streptomyces avermitilis | [1][1]-Spiroketal (Macrolide) | Anthelmintic, Insecticidal | [18][19] |
| Papulacandin D | Papularia sphaerosperma | [1][20]-Benzannulated Spiroketal | Antifungal | [17] |
| Berkelic Acid | Penicillium species (extremophile) | [1][20]-Benzannulated Spiroketal | Anticancer (GI₅₀ = 91 nM vs. OVCAR-3) | [20][21] |
The journey of the spiroketal from an enigmatic structural feature in plant steroids to a versatile scaffold in modern drug design is a testament to nearly a century of chemical innovation. The initial challenges of isolation and structure determination paved the way for groundbreaking synthetic achievements, most notably the Marker Degradation, which democratized access to steroid-based medicines. Today, sophisticated synthetic strategies allow for the precise, stereocontrolled construction of complex spiroketals, enabling the exploration of their vast potential in medicine. As synthetic methods continue to evolve and our understanding of biology deepens, the spiroketal scaffold is poised to remain a central and inspiring theme in chemical science.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. isolation of diosgenin from dioscorea[5933].pptx [slideshare.net]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Marker degradation - Wikipedia [en.wikipedia.org]
- 11. Chemistry, Biosynthesis and Pharmacology of Sarsasapogenin: A Potential Natural Steroid Molecule for New Drug Design, Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. mdpi.com [mdpi.com]
- 14. mskcc.org [mskcc.org]
- 15. Total Synthesis of Papulacandin D by Denmark [organic-chemistry.org]
- 16. Ag/Brønsted Acid Co-Catalyzed Spiroketalization of β-Alkynyl Ketones toward Spiro[chromane-2,1'-isochromene] Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Total Synthesis of (+)-Papulacandin D - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Total synthesis of avermectin B1a revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Berkelic acid, a novel spiroketal with selective anticancer activity from an acid mine waste fungal extremophile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Berkelic acid - Wikipedia [en.wikipedia.org]
The Stability of Dioxaspiro Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Dioxaspiro compounds, characterized by a spirocyclic center connecting two rings each containing an oxygen atom, are a significant class of heterocyclic compounds. Their unique three-dimensional structure has garnered substantial interest in medicinal chemistry and drug discovery, with applications ranging from anti-inflammatory agents to potential anticancer therapies. However, the inherent stability of the dioxaspiro core is a critical parameter that dictates its suitability as a drug scaffold, influencing its shelf-life, metabolic fate, and ultimately, its therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the factors governing the stability of dioxaspiro compounds, methods for its assessment, and the implications for drug development.
Core Concepts of Dioxaspiro Compound Stability
The stability of a dioxaspiro compound is not an intrinsic, immutable property but rather a dynamic characteristic influenced by a confluence of electronic, steric, and environmental factors. Understanding these factors is paramount for the rational design of stable and effective drug candidates.
Stereoelectronic Effects: The Anomeric Effect
A dominant factor governing the conformation and stability of dioxaspiro compounds, particularly spiroketals, is the anomeric effect . This stereoelectronic phenomenon describes the tendency of an electronegative substituent adjacent to a heteroatom within a ring to favor an axial orientation over the sterically less hindered equatorial position.[1][2] This preference arises from a stabilizing hyperconjugation interaction between a lone pair of electrons on the endocyclic oxygen and the antibonding (σ*) orbital of the exocyclic C-O bond.[1] The magnitude of the anomeric effect, estimated to be around 4-8 kJ/mol in sugars, can significantly influence the equilibrium between different spiroketal isomers.[1]
Thermodynamic vs. Kinetic Stability
In the synthesis and behavior of dioxaspiro compounds, it is crucial to distinguish between thermodynamic and kinetic stability.[3][4]
-
Thermodynamic stability refers to the relative energy of the compound and its degradation products at equilibrium. A thermodynamically stable compound exists in a lower energy state, and its degradation is energetically unfavorable.[4][5]
-
Kinetic stability , on the other hand, relates to the rate at which a compound degrades. A kinetically stable, or inert, compound may be thermodynamically unstable but has a high activation energy barrier for degradation, making the process very slow under a given set of conditions.[4][5]
The interplay between these two factors is critical in drug development. A drug must be kinetically stable enough to survive storage and transit to its biological target, but in some cases, controlled thermodynamic instability can be exploited for targeted drug release.
Factors Influencing Dioxaspiro Stability
Several factors can significantly impact the stability of the dioxaspiro core:
-
Substituents: The electronic nature of substituents on the spirocyclic rings plays a crucial role. Aromatic substituents can offer some stabilization to the spiro framework, whereas alkyl groups may provide less stabilization.[6] Silyl substituents have been shown to increase stability towards certain nucleophiles.[6]
-
Ring Size and Strain: The size of the rings fused at the spirocenter affects the overall ring strain.[7][8][9][10] Smaller rings, such as in 1,4-dioxaspiro[2.2]pentanes, exhibit substantial angle and torsional strain, making them highly susceptible to ring-opening reactions.[11]
-
pH: The stability of dioxaspiro compounds is often highly pH-dependent. Both acidic and basic conditions can catalyze hydrolytic degradation.[6][12] The ionization state of the molecule, governed by the pH of the environment, can dictate the predominant degradation pathway.[12]
-
Temperature: Elevated temperatures can accelerate degradation reactions by providing the necessary activation energy to overcome reaction barriers.[6][13]
-
Oxidative Stress: The presence of oxidizing agents can lead to the degradation of dioxaspiro compounds, particularly those with susceptible functional groups.
-
Enzymatic Degradation: In a biological context, enzymes such as hydrolases and oxidoreductases can metabolize dioxaspiro compounds, affecting their pharmacokinetic profile and duration of action.[12][14][15]
Degradation Pathways
The degradation of dioxaspiro compounds typically proceeds through several key pathways:
-
Acid-Catalyzed Rearrangement/Hydrolysis: In the presence of acid, protonation of one of the ether oxygens can initiate a cascade of reactions leading to ring-opening and the formation of diols or other rearranged products.[6]
-
Base-Catalyzed Hydrolysis: Basic conditions can promote the hydrolytic cleavage of ester or other labile functional groups within the dioxaspiro structure, leading to ring opening.
-
Nucleophilic Ring-Opening: The electrophilic carbon atoms adjacent to the ring oxygens are susceptible to attack by nucleophiles, resulting in ring cleavage and the formation of substituted α-hydroxy ketones.[6]
-
Oxidative Degradation: Reactive oxygen species can attack the dioxaspiro core or its substituents, leading to a variety of degradation products.
-
Enzymatic Degradation: Specific enzymes can catalyze the hydroxylation, hydrolysis, or other transformations of the dioxaspiro moiety, leading to its metabolism and eventual elimination from the body.[14][15][16]
Quantitative Stability Analysis
A thorough understanding of the stability of a dioxaspiro compound requires quantitative analysis of its degradation kinetics. This data is essential for determining shelf-life, formulating stable dosage forms, and predicting in vivo behavior.
Table 1: Factors and Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway | Analytical Method |
| Acid Hydrolysis | 0.1 M - 1 M HCl, 60-80°C, 8-24 hours | Ring-opening, rearrangement, hydrolysis of functional groups | RP-HPLC, LC-MS/MS |
| Base Hydrolysis | 0.1 M - 1 M NaOH, 60-80°C, 8-24 hours | Hydrolysis of functional groups, ring-opening | RP-HPLC, LC-MS/MS |
| Oxidation | 3-30% H₂O₂, Room Temperature, 12-24 hours | Formation of N-oxides, hydroxylation, cleavage of rings | RP-HPLC, LC-MS/MS |
| Thermal Degradation | Dry heat, 80-100°C, 24-48 hours | Thermally induced cleavage, rearrangement | RP-HPLC, LC-MS/MS |
| Photolytic Degradation | Exposure to UV light (e.g., 254 nm) and visible light (e.g., 1.2 million lux hours) | Photochemically induced degradation | RP-HPLC, LC-MS/MS |
This table provides a general guideline. Specific conditions should be optimized for each compound to achieve 5-20% degradation.[17]
Table 2: Example of pH-Dependent Degradation Rate Constants for a Heterocyclic Compound
| pH | Temperature (°C) | k (s⁻¹) | Half-life (t₁/₂) |
| 1.0 | 70 | 1.33 x 10⁻⁴ | ~1.45 hours |
| 7.0 (in 3% H₂O₂) | 25 | 7.07 x 10⁻⁵ | ~2.72 hours |
| 13.0 | 60 | 1.92 x 10⁻⁴ | ~1.00 hour |
Data adapted from a study on Ceftobiprole, a β-lactam antibiotic, to illustrate the significant impact of pH and temperature on degradation kinetics. These values serve as a representative example of how such data would be presented for a dioxaspiro compound.
Experimental Protocols for Stability Assessment
Rigorous and well-defined experimental protocols are essential for obtaining reliable and reproducible stability data.
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.
Materials:
-
Dioxaspiro compound of interest
-
Methanol or other suitable organic solvent
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
pH meter
-
Heating block or water bath
-
UV-Vis spectrophotometer or photostability chamber
-
RP-HPLC system with UV or PDA detector
-
LC-MS/MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the dioxaspiro compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol).[17]
-
Acid Hydrolysis: a. To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.[17] b. Incubate the solution at 60°C for up to 24 hours.[17] c. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.[17] d. Analyze the samples by a validated stability-indicating HPLC method. e. If no significant degradation is observed, repeat the experiment with 1 M HCl.[17]
-
Base Hydrolysis: a. To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.[17] b. Incubate the solution at 60°C for up to 8 hours.[17] c. At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute as described above.[17] d. Analyze the samples by HPLC. e. If no significant degradation is observed, repeat the experiment with 1 M NaOH.[17]
-
Oxidative Degradation: a. To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.[17] b. Keep the solution at room temperature for up to 12 hours.[17] c. At specified time points, withdraw an aliquot, dilute with the mobile phase, and analyze by HPLC.[17]
-
Thermal Degradation: a. Place a known amount of the solid dioxaspiro compound in an oven at 80°C for 48 hours.[17] b. At specified time points, withdraw a sample, dissolve it in a suitable solvent, dilute to the target concentration, and analyze by HPLC.[17]
-
Photolytic Degradation: a. Expose a solution of the dioxaspiro compound to a calibrated light source (e.g., 1.2 million lux hours and 200 watt-hours/square meter).[17] b. A control sample should be stored in the dark under the same conditions.[17] c. After the exposure period, prepare solutions of both the exposed and control samples and analyze by HPLC.[17]
-
Analysis and Characterization: a. Quantify the amount of the parent compound remaining and the formation of degradation products using the HPLC method. b. Use LC-MS/MS to identify the molecular weights and fragmentation patterns of the degradation products to elucidate their structures.[18][19]
Protocol 2: Stability-Indicating RP-HPLC Method Development
Objective: To develop a chromatographic method capable of separating the parent dioxaspiro compound from its degradation products and any process-related impurities.
Typical Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the buffer should be optimized for optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detection at a wavelength where the parent compound and its degradation products have significant absorbance (e.g., 254 nm or 280 nm). A photodiode array (PDA) detector is recommended to assess peak purity.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
Validation: The developed method should be validated according to ICH guidelines for linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ).[7]
Protocol 3: NMR Spectroscopy for Stability and Structural Analysis
Objective: To monitor the degradation of a dioxaspiro compound over time and to elucidate the structure of degradation products.
Procedure:
-
Prepare a solution of the dioxaspiro compound in a deuterated solvent (e.g., DMSO-d₆, D₂O with appropriate buffering) in an NMR tube.
-
Acquire an initial ¹H NMR spectrum to serve as the t=0 reference.
-
Subject the NMR tube to the desired stress condition (e.g., elevated temperature).
-
Acquire ¹H NMR spectra at regular time intervals.
-
Monitor the decrease in the intensity of signals corresponding to the parent compound and the appearance and increase in the intensity of new signals corresponding to degradation products.
-
For structural elucidation of major degradation products, isolate them using preparative HPLC and perform a full suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC).
Signaling Pathways and Biological Implications
The stability of a dioxaspiro compound is intrinsically linked to its biological activity. A compound that degrades too quickly may not reach its target in sufficient concentrations to elicit a therapeutic effect. Conversely, a highly stable compound may have poor pharmacokinetic properties or lead to off-target effects.
One example of a clinically used drug with a dioxaspiro core is Amcinonide , a topical corticosteroid. It functions as a glucocorticoid receptor agonist.
Caption: Mechanism of action of Amcinonide.
The stability of the dioxaspiro core in Amcinonide is crucial for its ability to reach and bind to the glucocorticoid receptor, initiating a signaling cascade that ultimately leads to the reduction of inflammation.
Experimental Workflow for Stability Assessment
The systematic evaluation of the stability of a novel dioxaspiro compound is a multi-step process.
Caption: Workflow for assessing the stability of a dioxaspiro compound.
Conclusion
The stability of dioxaspiro compounds is a multifaceted issue of paramount importance in drug discovery and development. A thorough understanding of the factors influencing their stability, coupled with rigorous experimental evaluation, is essential for the successful translation of these promising scaffolds into safe and effective medicines. By integrating the principles and protocols outlined in this guide, researchers can make more informed decisions in the design, synthesis, and development of novel dioxaspiro-based therapeutics.
References
- 1. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Cell Signaling Pathways in Lung Cancer by Bioactive Phytocompounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.blucher.com.br [pdf.blucher.com.br]
- 5. jidps.com [jidps.com]
- 6. The influence of pH and temperature on the degradation kinetics of 4-methoxy-2-[3-(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c] pyridine in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Investigation of reaction mechanisms of drug degradation in the solid state: a kinetic study implementing ultrahigh-performance liquid chromatography and high-resolution mass spectrometry for thermally stressed thyroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. New Stability-Indicating RP-HPLC Method for Determination of Diclofenac Potassium and Metaxalone from their Combined Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NMR study on the structure and stability of 4-substituted aromatic iodosyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Amcinonide - Wikipedia [en.wikipedia.org]
Theoretical Conformational Analysis of 1,4-Dioxaspiro[4.4]nonane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dioxaspiro[4.4]nonane is a spiroketal, a class of organic compounds characterized by a spirocyclic center where two heterocyclic rings, each containing an oxygen atom, are joined.[1] This structural motif is of significant interest in medicinal chemistry and drug development due to its rigid three-dimensional structure, which can serve as a scaffold to present functional groups in a well-defined spatial orientation.[2] Understanding the conformational preferences of the this compound core is crucial for the rational design of novel therapeutics and functional materials. The conformational landscape of this molecule is primarily determined by the puckering of the cyclopentane (B165970) and 1,3-dioxolane (B20135) rings and the stereoelectronic effects at the spirocyclic center.
Conformational Isomers of this compound
The conformational flexibility of this compound arises from the non-planar nature of its five-membered rings. The cyclopentane ring is known to adopt two primary low-energy conformations: the envelope (C_s symmetry) and the half-chair (C_2 symmetry). Similarly, the 1,3-dioxolane ring also exists in puckered conformations to relieve torsional strain. The combination of these ring puckers leads to several possible conformers for the spiroketal.
The interplay between these ring conformations and the stereoelectronic anomeric effect dictates the overall geometry and relative stability of the different conformers. The anomeric effect in spiroketals generally favors conformations where an oxygen lone pair can interact with the antibonding orbital (σ*) of an adjacent C-O bond, leading to stabilization.
Diagram of Conformational Equilibrium
Caption: Logical relationship of possible this compound conformers.
Quantitative Conformational Data
Precise quantitative data from dedicated theoretical calculations on this compound are not available in the reviewed literature. However, structural data from a crystalline derivative, (2R,3R)-1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylic acid, provides insight into the bond lengths of the core structure. The conformational energies and dihedral angles presented below are estimations based on the known behavior of cyclopentane and 1,3-dioxolane rings.
Table 1: Selected Bond Lengths from a Crystalline Derivative
| Bond | Length (Å) |
| O5—C2 | 1.409(3) |
| O5—C5 | 1.443(3) |
| O6—C3 | 1.409(3) |
| O6—C5 | 1.439(3) |
| C2—C3 | 1.541(4) |
| C5—C6 | 1.539(4) |
| C6—C7 | 1.533(4) |
| C7—C8 | 1.529(4) |
| C8—C9 | 1.522(4) |
| C5—C9 | 1.529(4) |
Data from the crystal structure of (2R,3R)-1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylic acid.
Table 2: Estimated Relative Energies and Key Dihedral Angles of Postulated Conformers
| Conformer | Postulated Ring Conformations (Cyclopentane/Dioxolane) | Estimated Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |
| Lowest Energy Conformer | Envelope / Twisted Envelope | 0.0 | O-C-C-O, C-C-C-C (varied) |
| Higher Energy Conformer | Half-Chair / Twisted Envelope | > 0.5 | O-C-C-O, C-C-C-C (varied) |
Note: These are estimated values based on the conformational analysis of the individual ring systems. Actual values for the spiroketal would require specific computational studies.
Experimental and Computational Protocols
A standard and effective method for the theoretical conformational analysis of molecules like this compound is through quantum mechanical calculations, particularly Density Functional Theory (DFT).
Computational Methodology Workflow
A typical workflow for the computational conformational analysis of this compound would involve the following steps:
-
Initial Structure Generation: Generation of various possible starting conformations by systematically rotating the flexible bonds and considering the different puckered forms of the cyclopentane and 1,3-dioxolane rings.
-
Conformational Search: A comprehensive conformational search is performed using a lower level of theory (e.g., molecular mechanics with a suitable force field) to identify a set of low-energy conformers.
-
Geometry Optimization: The identified low-energy conformers are then subjected to geometry optimization using a higher level of theory, such as DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d) or larger).
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE), thermal corrections to enthalpy, and entropy.
-
Relative Energy Calculation: The relative Gibbs free energies of the conformers are calculated to determine their relative populations at a given temperature using the Boltzmann distribution.
-
Analysis of Geometric Parameters: Key geometric parameters such as bond lengths, bond angles, and dihedral angles are analyzed for the optimized conformers to understand the structural details of each conformation.
Diagram of Computational Workflow
Caption: A typical workflow for computational conformational analysis.
Conclusion
The conformational landscape of this compound is a complex interplay of the puckering of its constituent five-membered rings and stereoelectronic effects. Based on the well-established conformational preferences of cyclopentane and 1,3-dioxolane, it is predicted that this compound exists as a mixture of several low-energy conformers, likely with envelope and half-chair-like puckering of the rings. A definitive and quantitative understanding of the conformational equilibrium and the precise geometries of the stable conformers necessitates a dedicated computational study employing high-level theoretical methods. The methodologies outlined in this guide provide a clear path for researchers to undertake such an investigation, which would be a valuable contribution to the fields of medicinal chemistry and materials science.
References
Commercial Availability and Synthetic Protocols of 1,4-Dioxaspiro[4.4]nonane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and synthetic protocols for 1,4-Dioxaspiro[4.4]nonane (CAS No. 176-32-9), a key chemical intermediate in various research and development applications. This document is intended to assist researchers, scientists, and professionals in drug development in sourcing and utilizing this compound effectively.
Commercial Suppliers
This compound, also known by its synonym Cyclopentanone (B42830) ethylene (B1197577) ketal, is readily available from several commercial chemical suppliers.[1][2] The purity and available quantities can vary between suppliers, and it is recommended to request specific certificates of analysis for lot-specific data. A summary of prominent suppliers is provided in the table below.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Biosynth | This compound | 176-32-9 | Not specified | Inquire |
| Sigma-Aldrich | 1,4-DIOXASPIRO(4.4)NONANE AldrichCPR | 176-32-9 | Not specified; buyer assumes responsibility to confirm purity.[3] | 50 mg[3] |
| Rose Scientific Ltd. | This compound | 176-32-9 | 97+%[4] | Inquire for larger quantities.[4] |
| Crescent Chemical Company | 1 4-DIOXASPIRO(4.4)NONANE | 176-32-9 | Not specified | 50 mg[5] |
Note: Pricing information is subject to change and should be obtained directly from the suppliers.
Experimental Protocol: Synthesis of this compound
The synthesis of this compound is a well-established procedure involving the ketalization of cyclopentanone with ethylene glycol.[1] The following protocol is a representative method for this reaction.
Reaction:
Cyclopentanone + Ethylene Glycol → this compound + Water
Materials and Equipment:
-
Cyclopentanone
-
Ethylene glycol
-
p-Toluenesulfonic acid (catalyst)
-
Benzene (B151609) or Toluene (for azeotropic removal of water)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle
-
Distillation apparatus (for purification)
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: Assemble a clean, dry round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
Charging the Flask: To the round-bottom flask, add cyclopentanone, a slight excess of ethylene glycol, and a catalytic amount of p-toluenesulfonic acid. Add a suitable solvent, such as benzene or toluene, to facilitate the azeotropic removal of water.[6]
-
Reaction: Heat the mixture to reflux using a heating mantle. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with the solvent.[6]
-
Monitoring the Reaction: The reaction is complete when no more water is collected in the Dean-Stark trap.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst, followed by a wash with brine (saturated NaCl solution).
-
Separate the organic layer using a separatory funnel.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.[6]
-
Logical Workflow for Sourcing and Utilization
The following diagram illustrates a typical workflow for a research project involving this compound, from initial sourcing to final application.
References
- 1. lookchem.com [lookchem.com]
- 2. 1,4-Dioxaspiro(4.4)nonane | C7H12O2 | CID 567225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,4-DIOXASPIRO(4.4)NONANE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound, 97+%, CAS No. : [176-32-9] | D74892 [rosesci.com]
- 5. crescentchemical.com [crescentchemical.com]
- 6. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1,4-Dioxaspiro[4.4]nonane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 1,4-Dioxaspiro[4.4]nonane, also known as cyclopentanone (B42830) ethylene (B1197577) ketal. The primary synthetic route detailed is the acid-catalyzed ketalization of cyclopentanone with ethylene glycol. This reaction is a fundamental protecting group strategy in organic synthesis, crucial for the development of complex molecules in medicinal and process chemistry. The protocol includes information on reaction setup, catalyst selection, purification methods, and characterization of the final product.
Introduction
The protection of carbonyl groups is a critical step in multi-step organic synthesis to prevent unwanted side reactions. The formation of a ketal from a ketone and a diol is a common and effective method for this purpose. This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its synthesis from cyclopentanone and ethylene glycol is a classic example of this protective strategy, typically catalyzed by an acid such as p-toluenesulfonic acid (p-TSA). The reaction equilibrium is driven towards the product by the removal of water, commonly achieved through azeotropic distillation using a Dean-Stark apparatus.
Chemical Reaction Pathway
The synthesis of this compound proceeds through the acid-catalyzed reaction of cyclopentanone with ethylene glycol. The mechanism involves the protonation of the carbonyl oxygen of cyclopentanone, followed by nucleophilic attack by one of the hydroxyl groups of ethylene glycol to form a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group and elimination of a water molecule leads to a carbocation, which is then attacked by the second hydroxyl group of the ethylene glycol. A final deprotonation step regenerates the acid catalyst and yields the cyclic ketal product.
Caption: Acid-catalyzed formation of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound using p-Toluenesulfonic Acid
This protocol describes the synthesis of this compound from cyclopentanone and ethylene glycol using p-toluenesulfonic acid as a catalyst and toluene (B28343) as the solvent for azeotropic water removal.
Materials:
-
Cyclopentanone
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add cyclopentanone (84.1 g, 1.0 mol), ethylene glycol (93.1 g, 1.5 mol), and toluene (200 mL).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (1.9 g, 0.01 mol) to the reaction mixture.
-
Azeotropic Distillation: Assemble a Dean-Stark apparatus and a condenser on the round-bottom flask. Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected in the trap (approximately 3-5 hours).
-
Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene by rotary evaporation.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless oil.
Data Presentation
The following table summarizes quantitative data from various reported syntheses of this compound.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time | Purification Method | Yield (%) | Reference |
| Cyclopentanone | Ethylene glycol | p-TSA | Toluene | 5 hours | Flash Chromatography | 60 | |
| Cyclopentanone | Ethylene glycol | Acid catalyst | Toluene | Not specified | Aqueous Extraction & Distillation | ~46 | |
| Cyclopentanone | Ethylene glycol | p-TSA | Benzene | Not specified | Vacuum Distillation | 62 (large scale) |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Characterization Data
-
Appearance: Colorless oil
-
Molecular Formula: C₇H₁₂O₂
-
Molecular Weight: 128.17 g/mol
-
Boiling Point: 54-55 °C at 35 mmHg
-
Density: 1.03 g/mL at 25 °C
-
¹H NMR (CDCl₃): δ 3.91 (s, 4H), 1.74-1.65 (m, 8H)
-
¹³C NMR (CDCl₃): δ 118.9, 64.2, 36.6, 23.8
-
IR (neat): 2958, 2878, 1155, 1035 cm⁻¹
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Cyclopentanone and toluene are flammable liquids; keep away from ignition sources.
-
p-Toluenesulfonic acid is corrosive; avoid contact with skin and eyes.
-
Ethylene glycol is harmful if swallowed.
Conclusion
The synthesis of this compound from cyclopentanone and ethylene glycol is a robust and well-established procedure. The use of p-toluenesulfonic acid as a catalyst and a Dean-Stark apparatus for water removal provides good to excellent yields of the desired product. The detailed protocol and workflow provided in this document should serve as a valuable resource for researchers in organic and medicinal chemistry. Careful adherence to the experimental procedure and safety precautions is essential for a successful and safe synthesis.
Application Notes: Acid-Catalyzed Ketalization for the Synthesis of 1,4-Dioxaspiro[4.4]nonane
Introduction
In organic synthesis and drug development, the protection of reactive functional groups is a critical strategy to prevent unwanted side reactions. The carbonyl group of aldehydes and ketones is highly reactive and often requires protection during multi-step syntheses. Ketalization, the reaction of a ketone with an alcohol or a diol under acidic conditions, is a robust and widely used method for protecting carbonyls. The resulting ketal is stable to basic and nucleophilic reagents but can be easily removed by treatment with aqueous acid, regenerating the original carbonyl compound.[1][2]
This document details the mechanism, experimental protocol, and relevant data for the acid-catalyzed synthesis of 1,4-Dioxaspiro[4.4]nonane from cyclopentanone (B42830) and ethylene (B1197577) glycol. This spiroketal is a common protective group and a structural motif found in various natural products.
Mechanism of Action
The formation of this compound is a reversible reaction that proceeds through a multi-step mechanism initiated by an acid catalyst.[1][3] The overall process involves the formation of a hemiacetal intermediate, followed by dehydration and intramolecular cyclization to yield the final spiroketal.[4][5] Driving the reaction to completion typically requires the removal of water as it is formed, often by azeotropic distillation.[1]
The detailed, step-by-step mechanism is as follows:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of cyclopentanone, significantly increasing the electrophilicity of the carbonyl carbon.[4][5]
-
First Nucleophilic Attack: A hydroxyl group from the ethylene glycol molecule acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a protonated tetrahedral intermediate.[4]
-
Deprotonation: A base (such as another molecule of ethylene glycol or the conjugate base of the acid catalyst) removes a proton from the attacking oxygen, yielding a neutral hemiacetal intermediate.[4]
-
Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).[2][4]
-
Elimination of Water: The lone pair of electrons on the adjacent ether oxygen assists in the departure of the water molecule, forming a resonance-stabilized oxonium ion.[3]
-
Second Nucleophilic Attack (Intramolecular): The second hydroxyl group of the ethylene glycol moiety attacks the electrophilic carbon of the oxonium ion in an intramolecular fashion, forming the five-membered dioxolane ring.[4]
-
Final Deprotonation: A base removes the final proton from the oxonium ion, yielding the neutral this compound product and regenerating the acid catalyst, which can then participate in another catalytic cycle.[3][4]
Visualizations
Caption: Mechanism of the acid-catalyzed formation of this compound.
Quantitative Data
The following table summarizes key quantitative data for this compound and representative reaction yields for similar ketalization reactions.
| Parameter | Value | Source(s) |
| Physical Properties | ||
| IUPAC Name | This compound | [6] |
| Molecular Formula | C₇H₁₂O₂ | [6] |
| Molecular Weight | 128.17 g/mol | [6] |
| Density | 1.03 g/mL at 25°C | [7] |
| Boiling Point | 54-55°C at 35 mm Hg | [7] |
| Refractive Index (n20/D) | 1.448 | [7] |
| Reaction Data | ||
| Yield (Derivative)¹ | 50.51% | [8][9] |
| Catalyst | p-Toluenesulfonic acid (pTSA), Montmorillonite (B579905) KSF | [5][8][10] |
| Reaction Time (Typical) | 5 hours (Reflux) | [10] |
¹Yield reported for the synthesis of methyl 8-(3-octyl-1,4-dioxaspiro[4.4]nonan-2-yl)octanoate via a sonochemical method with a montmorillonite KSF catalyst.[8][9]
Experimental Protocols
Synthesis of this compound
This protocol describes a general laboratory procedure for the synthesis of this compound using p-toluenesulfonic acid as a catalyst and a Dean-Stark apparatus to remove water.
Materials:
-
Cyclopentanone
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (pTSA)
-
Toluene (B28343) (or Benzene)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add cyclopentanone (1.0 eq), ethylene glycol (1.1 eq), and toluene (approx. 100 mL).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (pTSA, ~0.02 eq).
-
Azeotropic Distillation: Assemble a Dean-Stark apparatus and a condenser on top of the flask. Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will collect in the Dean-Stark trap, allowing for the continuous removal of water, which drives the equilibrium towards the product.[1]
-
Monitoring the Reaction: Continue reflux until no more water is collected in the trap (typically 3-5 hours). The reaction can also be monitored by TLC or GC analysis.
-
Workup - Quenching: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and finally brine.
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the toluene solvent using a rotary evaporator.
-
Purification: The crude product is a liquid. Purify the crude this compound by vacuum distillation to obtain the final product.
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. 19.10 Nucleophilic Addition of Alcohols: Acetal Formation - Organic Chemistry | OpenStax [openstax.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Write the mechanism for the formation of the acetal formed from cyclopent.. [askfilo.com]
- 5. brainly.com [brainly.com]
- 6. 1,4-Dioxaspiro(4.4)nonane | C7H12O2 | CID 567225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,4-DIOXASPIRO(4.4)NONANE | CAS#:176-32-9 | Chemsrc [chemsrc.com]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant | Semantic Scholar [semanticscholar.org]
- 10. This compound-7-carbonitrile synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: 1,4-Dioxaspiro[4.4]nonane as a Protecting Group for Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, particularly in the development of complex pharmaceutical compounds, the strategic use of protecting groups is paramount. The 1,4-dioxaspiro[4.4]nonane moiety, formed from the reaction of a cyclopentanone (B42830) with ethylene (B1197577) glycol, serves as a robust and reliable protecting group for the ketone functional group. This spiroketal, an ethylene ketal of cyclopentanone, effectively masks the reactivity of the carbonyl group against a variety of reagents, allowing for chemical transformations on other parts of a molecule. Its stability in basic and neutral conditions, coupled with its straightforward removal under acidic conditions, makes it a valuable tool in synthetic chemistry.
This document provides detailed application notes and experimental protocols for the protection of ketones as this compound derivatives and their subsequent deprotection.
Chemical Properties and Stability
This compound, also known as cyclopentanone ethylene ketal, is a cyclic ketal that is generally stable to a wide range of reagents and conditions, including:
-
Bases: Stable to strong and weak bases.
-
Nucleophiles: Resistant to attack by various nucleophiles.
-
Hydride Reagents: Stable to common reducing agents like sodium borohydride (B1222165) and lithium aluminum hydride.
-
Organometallic Reagents: Generally stable to Grignard and organolithium reagents.
-
Catalytic Hydrogenation: The ketal linkage is stable under typical hydrogenation conditions.
However, the this compound group is sensitive to and can be cleaved by:
-
Aqueous Acid: Readily hydrolyzed under acidic conditions to regenerate the parent ketone.
-
Lewis Acids: Can be cleaved by Lewis acids, especially in the presence of a nucleophile.
-
Strong Oxidizing Agents: May be susceptible to cleavage by some strong oxidizing agents.
Experimental Protocols
Protocol 1: Protection of a Ketone as a this compound Derivative
This protocol describes a general procedure for the formation of a this compound protecting group from a ketone and ethylene glycol using an acid catalyst and azeotropic removal of water.
Materials:
-
Ketone (e.g., Cyclopentanone)
-
Ethylene glycol (1.5 - 2.0 equivalents)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.01 - 0.05 equivalents)
-
Toluene (B28343) (or benzene) as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Dean-Stark apparatus or soxhlet extractor with 4Å molecular sieves
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the ketone (1.0 eq), ethylene glycol (1.5 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).
-
Add a sufficient amount of toluene to fill the flask and the Dean-Stark trap.
-
Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude this compound derivative.
-
If necessary, purify the product by distillation or column chromatography on silica (B1680970) gel.
Data Presentation: Ketalization of Various Ketones
| Ketone | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Ethyl acetoacetate | p-TsOH | Toluene | 1 | 53.1 | [1][2] |
| Cyclopentanone | p-TsOH | Toluene | - | High | [3] |
| Various aldehydes & ketones | Iodine (catalytic) | - | minutes | High | [4] |
Protocol 2: Deprotection of a this compound Derivative
This protocol outlines a general method for the acidic hydrolysis of a this compound protecting group to regenerate the parent ketone.
Materials:
-
This compound derivative
-
Acetone (B3395972) (or THF) as a co-solvent
-
Aqueous acid (e.g., 1 M HCl, 10% H₂SO₄, or a solution of p-TsOH in water)
-
Ethyl acetate (B1210297) (or other suitable organic solvent for extraction)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the this compound derivative in a suitable organic solvent such as acetone or THF in a round-bottom flask.
-
Add an aqueous solution of a strong acid (e.g., 1 M HCl). The amount of acid should be catalytic to stoichiometric, depending on the substrate's sensitivity.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the progress of the deprotection by TLC or GC until the starting material is consumed.
-
Once the reaction is complete, neutralize the excess acid by carefully adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with an organic solvent like ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the deprotected ketone.
-
If necessary, purify the product by column chromatography or distillation.
Data Presentation: Deprotection of Ethylene Ketals
| Substrate | Reagents | Solvent | Time | Yield (%) | Reference |
| Ethylene ketals | Pyr·TsOH | Acetone, H₂O | 24 h | 98 | [5] |
| Ethylene ketals | TsOH | Acetone, H₂O | 15 min - 2 h | 84 - 97 | [5] |
| Ethylene ketals | HCl | EtOH, H₂O | 4 h | 100 | [5] |
| Ethylene ketals | H₂SO₄ | - | 30.5 h | 92 | [5] |
Visualizations
Reaction Mechanism of Ketone Protection
Caption: Acid-catalyzed formation of a this compound protecting group.
Deprotection Mechanism
References
- 1. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,4-Dioxaspiro(4.4)nonane | C7H12O2 | CID 567225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. synarchive.com [synarchive.com]
Application of 1,4-Dioxaspiro[4.4]nonane in the Formal Synthesis of Gibberellic Acid
Introduction: The spiroketal moiety is a privileged structural motif found in a diverse array of biologically active natural products. The rigid conformational nature of the spiroketal scaffold makes it an attractive building block in complex molecule synthesis. 1,4-Dioxaspiro[4.4]nonane, also known as cyclopentanone (B42830) ethylene (B1197577) ketal, and its derivatives serve as versatile intermediates in organic synthesis, acting as both protecting groups for ketones and as precursors to complex carbocyclic frameworks. This application note details the use of a this compound derivative, 3,4-bismethylenecyclopentanone ethylene ketal, in the formal total synthesis of gibberellic acid, a potent plant hormone. This strategy highlights the utility of the spiroketal as a stable platform for the construction of intricate molecular architectures.
Key Application: Formal Synthesis of Gibberellic Acid
The formal synthesis of (±)-Gibberellic Acid (GA3) reported by Barco et al. employs 3,4-bismethylenecyclopentanone ethylene ketal as a key diene in a Diels-Alder reaction to construct the core [6.5] ring system of the natural product. The spiroketal functionality serves to protect the cyclopentanone carbonyl, which is unmasked later in the synthetic sequence.
Synthetic Strategy Overview
The overall strategy involves the synthesis of the diene, 3,4-bismethylenecyclopentanone ethylene ketal, from a precursor derived from this compound. This diene then undergoes a Diels-Alder cycloaddition with a suitable dienophile to construct the bicyclic core of gibberellic acid. Subsequent functional group manipulations would then lead to a known intermediate in the total synthesis of gibberellic acid, thus constituting a formal synthesis.
Figure 1. Synthetic overview for the formal synthesis of Gibberellic Acid.
Data Presentation
Table 1: Synthesis of 3,4-Bismethylenecyclopentanone ethylene ketal
| Step | Reaction | Reagents and Conditions | Product | Yield (%) |
| 1 | Ketalization | 3,4-Bis(hydroxymethyl)cyclopentanone, Ethylene glycol, p-TsOH, Benzene, Reflux | 3,4-Bis(hydroxymethyl)cyclopentanone ethylene ketal | Not Reported |
| 2 | Bromination | 3,4-Bis(hydroxymethyl)cyclopentanone ethylene ketal, PBr3, Pyridine (B92270), Diethyl ether, 0 °C to rt | 3,4-Bis(bromomethyl)cyclopentanone ethylene ketal | 85 |
| 3 | Elimination | 3,4-Bis(bromomethyl)cyclopentanone ethylene ketal, t-BuOK, THF, Reflux | 3,4-Bismethylenecyclopentanone ethylene ketal | 70 |
Table 2: Diels-Alder Reaction
| Step | Reaction | Reagents and Conditions | Product | Yield (%) |
| 4 | Diels-Alder Cycloaddition | 3,4-Bismethylenecyclopentanone ethylene ketal, Methyl acrylate, Toluene (B28343), 110 °C, Sealed tube | Methyl 1,4-dioxaspiro[4.4]non-6-ene-7-carboxylate | 75 |
Experimental Protocols
Synthesis of 3,4-Bis(bromomethyl)cyclopentanone ethylene ketal
-
To a solution of 3,4-bis(hydroxymethyl)cyclopentanone ethylene ketal (1 equivalent) and pyridine (0.1 equivalents) in anhydrous diethyl ether at 0 °C under a nitrogen atmosphere, phosphorus tribromide (PBr3, 0.7 equivalents) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The mixture is then carefully poured onto crushed ice and extracted with diethyl ether.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford 3,4-bis(bromomethyl)cyclopentanone ethylene ketal.
Figure 2. Workflow for the synthesis of the dibromide intermediate.
Synthesis of 3,4-Bismethylenecyclopentanone ethylene ketal
-
To a solution of 3,4-bis(bromomethyl)cyclopentanone ethylene ketal (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere, potassium tert-butoxide (t-BuOK, 2.2 equivalents) is added portion-wise.
-
The reaction mixture is heated to reflux and stirred for 4 hours.
-
After cooling to room temperature, the mixture is filtered, and the solvent is removed under reduced pressure.
-
The residue is purified by distillation to give 3,4-bismethylenecyclopentanone ethylene ketal as a colorless oil.
Diels-Alder Reaction
-
A solution of 3,4-bismethylenecyclopentanone ethylene ketal (1 equivalent) and methyl acrylate (1.5 equivalents) in toluene is placed in a sealed tube.
-
The mixture is heated at 110 °C for 24 hours.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the Diels-Alder adduct.
Conclusion
The use of 3,4-bismethylenecyclopentanone ethylene ketal, a derivative of this compound, provides an effective route to the core structure of gibberellic acid. The spiroketal serves as a robust protecting group that is stable to the conditions of the key Diels-Alder reaction and the preceding synthetic steps. This application underscores the value of this compound and its derivatives as versatile building blocks in the strategic synthesis of complex natural products. Researchers and drug development professionals can leverage this methodology for the construction of other carbocyclic systems and for the synthesis of analogues of biologically active molecules.
Application Notes and Protocols for Stereoselective Reactions Involving 1,4-Dioxaspiro[4.4]nonane Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies and data for key stereoselective reactions involving 1,4-dioxaspiro[4.4]nonane derivatives. This structural motif is a valuable building block in the synthesis of complex chiral molecules, including natural products and pharmacologically active compounds. The following protocols represent state-of-the-art methods for achieving high levels of stereocontrol in reactions involving this spirocyclic system.
Application Note 1: Enantioselective Synthesis of a Chiral 1-Azaspiro[4.4]nonane-2,6-dione Ethylene (B1197577) Ketal
This protocol describes the enantioselective synthesis of (R)-1-azaspiro[4.4]nonane-2,6-dione ethylene ketal, a key intermediate in the synthesis of (-)-cephalotaxine. The key stereochemistry is introduced via an asymmetric Michael reaction.[1]
Logical Relationship of the Synthetic Pathway
Caption: Synthetic pathway for the enantioselective synthesis of the target azaspiro[4.4]nonane derivative.
Experimental Protocol: Asymmetric Michael Addition and Subsequent Transformations
This protocol is adapted from the work of d'Angelo, J. et al.
Step 1: Asymmetric Michael Addition
-
Reactant Preparation: In a round-bottom flask, dissolve methyl 2-oxocyclopentanecarboxylate (1.0 equiv.) and (R)-1-phenylethylamine (1.1 equiv.) in anhydrous toluene (B28343) (5 mL/mmol of carboxylate).
-
Reaction Setup: Equip the flask with a Dean-Stark apparatus and a reflux condenser.
-
Azeotropic Dehydration: Heat the mixture to reflux to form the chiral enamine, removing water azeotropically until no more water is collected.
-
Michael Addition: Cool the reaction mixture to 0 °C. Add methyl acrylate (B77674) (1.2 equiv.) dropwise.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, add a 10% aqueous HCl solution and stir vigorously for 30 minutes. Separate the layers and extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the (R)-keto-diester.
Step 2: Saponification
-
Reaction Setup: Dissolve the purified (R)-keto-diester (1.0 equiv.) in a 1:1 mixture of THF and methanol (B129727).
-
Hydrolysis: Add a 2 M aqueous solution of LiOH (2.5 equiv.) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Acidify the reaction mixture to pH 2 with 1 M HCl at 0 °C. Extract the product with ethyl acetate (3 x 20 mL).
-
Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which is used in the next step without further purification.
Step 3: Curtius Rearrangement and Cyclization
-
Acyl Azide (B81097) Formation: To a solution of the crude carboxylic acid (1.0 equiv.) in anhydrous toluene, add diphenylphosphoryl azide (DPPA) (1.1 equiv.) and triethylamine (B128534) (1.1 equiv.).
-
Rearrangement: Heat the mixture to reflux for 2 hours.
-
Carbamate Formation: Add benzyl alcohol (1.5 equiv.) and continue to reflux for 12 hours.
-
Work-up: Cool the reaction mixture and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the residue by flash column chromatography to give the benzyl carbamate.
-
Hydrogenolysis and Cyclization: Dissolve the benzyl carbamate in methanol and add Pd/C (10 mol%). Stir the mixture under a hydrogen atmosphere (1 atm) at room temperature.
-
Final Product Isolation: Upon completion, filter the catalyst through a pad of Celite and concentrate the filtrate. The residue is then subjected to ketalization with ethylene glycol in the presence of a catalytic amount of p-toluenesulfonic acid in refluxing benzene (B151609) with azeotropic removal of water to yield the final product, (R)-1-azaspiro[4.4]nonane-2,6-dione ethylene ketal.
Quantitative Data
| Product | Overall Yield | Enantiomeric Excess (ee) |
| (R)-1-Azaspiro[4.4]nonane-2,6-dione ethylene ketal | 26% | ≥ 95% |
Application Note 2: Organocatalytic Asymmetric Synthesis of Chiral Spiro[4.4]nonane-1,6-diones
This protocol details an organocatalytic asymmetric tandem Nazarov cyclization/semipinacol rearrangement for the rapid construction of chiral spiro[4.4]nonane-1,6-diones. This method allows for the generation of up to four contiguous stereocenters with high enantioselectivity.
Experimental Workflow
Caption: Workflow for the organocatalytic synthesis of chiral spiro[4.4]nonane-1,6-diones.
Experimental Protocol
This protocol is adapted from the work of Tu, Y.-Q. and co-workers.
-
Reaction Setup: To a dried Schlenk tube under an argon atmosphere, add the chiral phosphoric acid catalyst (e.g., TRIP) (0.01 mmol, 10 mol%).
-
Addition of Substrate: Add the 2-(1-hydroxycyclobutyl)penta-1,4-dien-3-one substrate (0.1 mmol, 1.0 equiv).
-
Solvent Addition: Dissolve the solids in freshly distilled toluene (1.0 mL).
-
Reaction Conditions: Stir the resulting solution at 60 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate mixture) to afford the desired chiral spiro[4.4]nonane-1,6-dione.
Data Presentation: Substrate Scope and Performance
| Entry | Substrate (R group) | Yield (%) | ee (%) |
| 1 | Phenyl | 95 | 96 |
| 2 | 4-Methylphenyl | 92 | 95 |
| 3 | 4-Methoxyphenyl | 96 | 97 |
| 4 | 4-Chlorophenyl | 90 | 94 |
| 5 | 2-Naphthyl | 93 | 96 |
| 6 | 2-Thienyl | 88 | 92 |
Application Note 3: Synthesis of (2R,3R)-1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic Acid
This protocol describes the synthesis of a chiral this compound derivative from a commercially available chiral starting material, L-(+)-tartaric acid. The resulting diacid can be used as a chiral building block or ligand.
Synthetic Scheme
Caption: Synthesis of a chiral this compound dicarboxylic acid.
Experimental Protocol
Step 1: Synthesis of (2R,3R)-diethyl this compound-2,3-dicarboxylate
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine diethyl L-tartrate (1.0 equiv.), cyclopentanone (1.0 equiv.), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.03 equiv.) in toluene.
-
Reaction Conditions: Heat the mixture to reflux and remove the water azeotropically.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and wash with saturated aqueous NaHCO₃ solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation to obtain the diethyl ester as a colorless liquid.
Step 2: Synthesis of (2R,3R)-1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylic acid
-
Reaction Setup: Dissolve the diethyl ester (1.0 equiv.) in a 1:1:1 mixture of THF, methanol, and 2 M aqueous LiOH solution.
-
Reaction Conditions: Stir the mixture at room temperature for 6 hours.
-
Work-up: Wash the reaction mixture with diethyl ether. Acidify the aqueous layer to pH ~1 with 2 M HCl at 0 °C.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the dicarboxylic acid as a white powder.
Quantitative Data
| Product | Yield |
| (2R,3R)-diethyl this compound-2,3-dicarboxylate | 78% |
| (2R,3R)-1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylic acid | 50% |
References
Application Notes and Protocols for the Synthesis of Biolubricants from 1,4-Dioxaspiro[4.4]nonane Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of advanced biolubricants derived from 1,4-Dioxaspiro[4.4]nonane precursors. The methodologies outlined are based on the innovative use of oleic acid as a primary feedstock, transformed through a series of chemical modifications including hydroxylation, esterification, and ketalization to produce a novel class of environmentally friendly lubricants.
Introduction
The growing demand for sustainable and high-performance lubricants has driven research towards the development of biolubricants from renewable resources. Vegetable oils are a promising feedstock due to their biodegradability, low toxicity, and excellent lubricity. However, their direct application is often limited by poor thermo-oxidative stability and low-temperature properties.
The synthesis pathway described herein addresses these limitations by chemically modifying oleic acid to create a unique spiro-ketal structure. This modification enhances the stability and performance of the resulting biolubricant, making it a viable alternative to conventional mineral oil-based lubricants in various applications. The key intermediate, a this compound derivative, is synthesized from methyl 9,10-dihydroxyoctadecanoate and cyclopentanone.
Synthesis Pathway
The overall synthesis of the target biolubricant, methyl 8-(3-octyl-1,4-dioxaspiro[4.4]nonan-2-yl)octanoate, from oleic acid involves a three-step process. This pathway is designed to be efficient, employing a sonochemical method in the final ketalization step to enhance reaction rates.
Application Notes and Protocols for the Preparation of Chiral 1,4-Dioxaspiro[4.4]nonane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 1,4-dioxaspiro[4.4]nonane derivatives are significant structural motifs found in a variety of biologically active natural products and are considered privileged scaffolds in medicinal chemistry. Their rigid, three-dimensional structure allows for a precise spatial arrangement of substituents, which can lead to high-affinity and selective interactions with biological targets. The asymmetric synthesis of these spiroketals is a key challenge and an area of active research. This document provides an overview of a modern organocatalytic approach for the enantioselective synthesis of chiral this compound derivatives, including a detailed experimental protocol and representative data.
Overview of the Synthetic Approach
The highlighted methodology for the asymmetric synthesis of chiral 1,4-dioxaspiro[4.4]nonanes involves an organocatalyzed intramolecular hemiacetalization/oxy-Michael addition cascade. This strategy utilizes a bifunctional aminothiourea catalyst to control the stereochemistry of the newly formed spirocyclic system. The catalyst, through a network of hydrogen bonds, activates the substrate and orchestrates the cyclization process to yield the desired enantiomer with high selectivity. This approach is attractive due to its operational simplicity, mild reaction conditions, and the avoidance of heavy metal catalysts.
Experimental Protocols
General Considerations
All reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Reagents and solvents should be of high purity and dried according to standard procedures. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates.
Protocol: Organocatalyzed Asymmetric Synthesis of a Chiral this compound Derivative
This protocol describes the synthesis of a representative chiral this compound derivative from a hydroxy enone precursor using a chiral aminothiourea catalyst.
Step 1: Synthesis of the Hydroxy Enone Precursor
The synthesis of the acyclic hydroxy enone precursor is typically achieved through standard organic transformations, such as an aldol (B89426) reaction between a ketone and an aldehyde, followed by protection and deprotection steps to yield the desired starting material. The specific details of this synthesis will vary depending on the target molecule and are not detailed here.
Step 2: Asymmetric Spiroketalization
-
To a solution of the hydroxy enone precursor (1.0 mmol) in a suitable solvent (e.g., toluene, 5 mL) at room temperature, add the chiral aminothiourea catalyst (e.g., a Takemoto catalyst derivative, 0.1 mmol, 10 mol%).
-
Stir the reaction mixture at the specified temperature (e.g., 0 °C to room temperature) for the required time (e.g., 24-72 hours). Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the chiral this compound derivative.
-
Determine the yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the product. The dr can be determined by ¹H NMR analysis of the crude reaction mixture, and the ee can be determined by chiral HPLC analysis.
Data Presentation
The following table summarizes representative data for the organocatalyzed asymmetric spiroketalization to form various chiral this compound derivatives.
| Entry | R¹ | R² | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr | ee (%) |
| 1 | Ph | H | 10 | 48 | 85 | >20:1 | 95 |
| 2 | 4-Cl-Ph | H | 10 | 48 | 82 | >20:1 | 97 |
| 3 | 4-MeO-Ph | H | 10 | 72 | 78 | >20:1 | 92 |
| 4 | Me | H | 10 | 72 | 65 | 15:1 | 88 |
| 5 | Ph | Me | 10 | 48 | 88 | 18:1 | 96 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of chiral this compound derivatives.
Proposed Catalytic Cycle
The diagram below illustrates the proposed catalytic cycle for the aminothiourea-catalyzed asymmetric spiroketalization.
Conclusion
The organocatalytic asymmetric synthesis of chiral this compound derivatives represents a powerful and efficient strategy for accessing these valuable compounds. The use of bifunctional aminothiourea catalysts allows for high levels of stereocontrol under mild reaction conditions. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the synthesis and application of this important class of molecules. Further optimization of reaction conditions and catalyst design may lead to even more efficient and versatile synthetic routes.
The Role of 1,4-Dioxaspiro[4.4]nonane in the Enantioselective Synthesis of (-)-Cephalotaxine
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cephalotaxine (B1668394), a pentacyclic alkaloid isolated from plants of the genus Cephalotaxus, is the parent compound of a series of esters, such as harringtonine (B1672945) and homoharringtonine, which exhibit significant antileukemic activity. The complex architecture of cephalotaxine has made it a compelling target for total synthesis. A key challenge in the synthesis of the biologically active (-)-enantiomer is the stereoselective construction of the 1-azaspiro[4.4]nonane core. This document outlines the critical role of a 1,4-dioxaspiro[4.4]nonane moiety, specifically as an ethylene (B1197577) ketal protecting group, in a key chiral intermediate, (R)-1-Azaspiro[4.4]nonane-2,6-dione ethylene ketal. This intermediate is instrumental in the enantioselective synthesis of (-)-cephalotaxine.
The use of the ethylene ketal as a protecting group for one of the ketone functionalities in a precursor diketone allows for selective transformations at other reactive sites of the molecule. This strategy is crucial for achieving the desired stereochemistry and facilitating the construction of the intricate spirocyclic system. The following sections provide a detailed experimental protocol for the synthesis of this key intermediate and its application in the broader synthetic route to (-)-cephalotaxine, based on the work of d'Angelo, Dumas, and Pizzonero.
Data Presentation
The enantioselective synthesis of the key intermediate, (R)-1-Azaspiro[4.4]nonane-2,6-dione ethylene ketal, involves a multi-step sequence. A summary of the key transformations and reported yields is presented below.
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) |
| 1 | Asymmetric Michael Addition | Cyclopentanone (B42830) | (R)-1-(2-Methoxycarbonylethyl)-2-oxocyclopentanecarboxylic acid methyl ester | (R)-1-Phenylethylamine, methyl acrylate (B77674), followed by acidic workup. | 65 |
| 2 | Saponification | (R)-1-(2-Methoxycarbonylethyl)-2-oxocyclopentanecarboxylic acid methyl ester | (R)-1-(2-Carboxyethyl)-2-oxocyclopentanecarboxylic acid | LiOH, THF/H₂O | 98 |
| 3 | Acyl Azide (B81097) Formation | (R)-1-(2-Carboxyethyl)-2-oxocyclopentanecarboxylic acid | Corresponding acyl azide | Ethyl chloroformate, Et₃N, NaN₃, acetone/H₂O | 95 |
| 4 | Curtius Rearrangement and Cyclization | Acyl azide intermediate | (R)-1-Azaspiro[4.4]nonane-2,6-dione | Toluene, reflux | 80 |
| 5 | Ketal Protection | (R)-1-Azaspiro[4.4]nonane-2,6-dione | (R)-1-Azaspiro[4.4]nonane-2,6-dione ethylene ketal | Ethylene glycol, p-toluenesulfonic acid, benzene, reflux with Dean-Stark trap | 85 |
| Overall Yield | Cyclopentanone | (R)-1-Azaspiro[4.4]nonane-2,6-dione ethylene ketal | 5 steps | ~40 |
Experimental Protocols
The following are detailed experimental protocols for the key steps involving the formation and use of the this compound containing intermediate.
Protocol 1: Synthesis of (R)-1-Azaspiro[4.4]nonane-2,6-dione
This protocol describes the synthesis of the precursor to the ketal-protected intermediate.
-
Asymmetric Michael Addition:
-
To a solution of cyclopentanone (1.0 eq) and (R)-1-phenylethylamine (1.2 eq) in a suitable solvent, add methyl acrylate (1.1 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Perform an acidic workup to hydrolyze the intermediate enamine.
-
Purify the resulting (R)-1-(2-methoxycarbonylethyl)-2-oxocyclopentanecarboxylic acid methyl ester by column chromatography.
-
-
Saponification:
-
Dissolve the diester from the previous step in a mixture of THF and water.
-
Add lithium hydroxide (B78521) (2.5 eq) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture and extract the dicarboxylic acid product.
-
-
Acyl Azide Formation and Curtius Rearrangement:
-
To a solution of the dicarboxylic acid in acetone, add triethylamine (B128534) (2.2 eq) and cool to 0 °C.
-
Add ethyl chloroformate (2.2 eq) and stir for 1 hour.
-
Add a solution of sodium azide (2.5 eq) in water and stir for another hour.
-
Extract the acyl azide and dissolve it in toluene.
-
Heat the solution to reflux to induce the Curtius rearrangement and subsequent cyclization.
-
Cool the reaction mixture and purify the resulting (R)-1-Azaspiro[4.4]nonane-2,6-dione.
-
Protocol 2: Protection of (R)-1-Azaspiro[4.4]nonane-2,6-dione as an Ethylene Ketal
This protocol details the formation of the key intermediate containing the this compound moiety.
-
Reaction Setup:
-
To a solution of (R)-1-Azaspiro[4.4]nonane-2,6-dione (1.0 eq) in benzene, add ethylene glycol (1.5 eq).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).
-
-
Reaction Conditions:
-
Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Wash the solution with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure (R)-1-Azaspiro[4.4]nonane-2,6-dione ethylene ketal.
-
Visualizations
Synthetic Pathway to the Ketal Intermediate
Caption: Synthetic route to the key intermediate (R)-1-Azaspiro[4.4]nonane-2,6-dione ethylene ketal.
Role in Cephalotaxine Synthesis
Caption: Workflow illustrating the use of the ketal-protected intermediate in the total synthesis of (-)-cephalotaxine.
Conclusion
The use of a this compound moiety as an ethylene ketal protecting group is a pivotal strategy in the enantioselective total synthesis of (-)-cephalotaxine. It enables the selective manipulation of a multifunctional spirocyclic precursor, thereby facilitating the stereocontrolled construction of the complex 1-azaspiro[4.4]nonane core. The detailed protocols provided herein offer a practical guide for researchers engaged in the synthesis of cephalotaxine and its analogues, highlighting the importance of protecting group chemistry in the synthesis of complex natural products.
Synthesis of 1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic Acid: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the synthesis of 1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic acid. The protocol is presented in two main stages: the synthesis of the intermediate diethyl ester followed by its hydrolysis to the final diacid product. All quantitative data is summarized for clarity, and a visual representation of the workflow is provided.
Experimental Protocols
The synthesis is a two-step process starting with the formation of a diethyl ester, which is subsequently hydrolyzed. The following protocols are based on established and reliable synthetic methods.
Part 1: Synthesis of (2R,3R)-diethyl this compound-2,3-dicarboxylate
This initial step involves the acid-catalyzed ketalization of diethyl L-tartrate with cyclopentanone (B42830).
Materials:
-
Diethyl L-tartrate: 85.47 ml (500 mmol)
-
Cyclopentanone: 44.23 ml (500 mmol)
-
Toluene (B28343): 600 ml
-
p-Toluenesulfonic acid monohydrate: 2.80 g (14.7 mmol)
-
Saturated aqueous solution of NaHCO₃
-
Water
-
Anhydrous Na₂SO₄
Equipment:
-
1000 ml round-bottomed flask
-
Reflux condenser
-
Dean-Stark trap
-
Heating mantle
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
A 1000 ml round-bottomed flask equipped with a reflux condenser and a Dean-Stark trap is charged with diethyl L-tartrate (85.56 ml, 500 mmol), cyclopentanone (44.23 ml, 500 mmol), toluene (600 ml), and p-toluenesulfonic acid monohydrate (2.80 g, 14.7 mmol).[1]
-
The reaction mixture is heated to reflux and maintained for 62 hours.[1]
-
After cooling to room temperature, the dark-brown mixture is washed twice with a saturated aqueous solution of NaHCO₃ (2 x 100ml) and then twice with water (2 x 100ml).[1]
-
The organic layer is separated and dried over anhydrous Na₂SO₄.[1]
-
The solvent is removed under reduced pressure using a rotary evaporator.[1]
-
The resulting crude product is purified by vacuum distillation (383–385 K, 265 Pa) to yield a colorless liquid.[1]
Part 2: Synthesis of (2R,3R)-1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic acid
This final step involves the hydrolysis of the diethyl ester to the target dicarboxylic acid.
Materials:
-
(2R,3R)-diethyl this compound-2,3-dicarboxylate: 2.723 g (10 mmol)
-
Tetrahydrofuran (THF): 22.5 ml
-
Methanol (B129727): 22.5 ml
-
2 M aqueous solution of LiOH: 22.5 ml
-
Diethyl ether
-
2 M aqueous solution of HCl
-
Ethyl acetate (B1210297)
-
Anhydrous Na₂SO₄
Equipment:
-
100 ml round-bottomed flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
A 100 ml round-bottomed flask is charged with (2R,3R)-diethyl this compound-2,3-dicarboxylate (2.723 g, 10 mmol), THF (22.5 ml), methanol (22.5 ml), and a 2 M aqueous solution of LiOH (22.5 ml).[1]
-
The reaction mixture is stirred for 6 hours at room temperature.[1]
-
The mixture is then washed three times with diethyl ether (3 x 20 ml).[1]
-
The aqueous solution is cooled to 273 K (0 °C) and acidified with a 2 M solution of HCl to a pH of approximately 1.[1]
-
The resulting dicarboxylic acid is extracted three times with ethyl acetate (3 x 20 ml).[1]
-
The combined organic layers are dried over anhydrous Na₂SO₄.[1]
-
The solvent is removed on a rotary evaporator to yield the final product as a white powder.[1]
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound-2,3-dicarboxylic acid and its diethyl ester intermediate.
Table 1: Synthesis of (2R,3R)-diethyl this compound-2,3-dicarboxylate
| Parameter | Value |
| Yield | 78% (106.08 g, 390 mmol)[1] |
| Appearance | Colorless liquid[1] |
| Boiling Point | 383–385 K (110-112 °C) at 265 Pa[1] |
| ¹H NMR (CDCl₃) δ (ppm) | |
| 1.17 (t, 6H, CH₃—CH₂—O) | |
| 1.51–1.63 (m, 4H, –C₄H₈–) | |
| 1.64–1.77 (m, 2H, –C₄H₈–) | |
| 1.77–1.91 (m, 2H, –C₄H₈–) | |
| 4.12 (quartet, 4H, CH₃—CH₂—O) | |
| 4.57 (s, 2H, CH) |
Table 2: Synthesis of (2R,3R)-1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic acid
| Parameter | Value |
| Yield | 50% (1.081 g, 5 mmol)[1] |
| Appearance | White powder[1] |
| ¹H NMR (acetone-d₆) δ (ppm) | |
| 1.59–1.72 (m, 4H, –C₄H₈–) | |
| 1.74–1.87 (m, 2H, –C₄H₈–) | |
| 1.90–2.02 (m, 2H, –C₄H₈–) | |
| 4.78 (s, 2H, CH) | |
| 7.5 (br. s, 2H, -COOH) | |
| ¹³C{¹H} NMR (acetone-d₆) δ (ppm) | |
| 24.0 | |
| 37.4 | |
| 77.9 | |
| 123.6 | |
| 171.4 |
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound-2,3-dicarboxylic acid.
Caption: Synthetic workflow for this compound-2,3-dicarboxylic acid.
References
Analytical Techniques for the Characterization of 1,4-Dioxaspiro[4.4]nonane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of 1,4-Dioxaspiro[4.4]nonane (CAS No. 176-32-9), a heterocyclic organic compound with applications in organic synthesis and materials science. The following sections outline the primary analytical techniques for structural elucidation and purity assessment, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are essential for confirming its unique spirocyclic structure.
¹H NMR Spectroscopy
Application Note: ¹H NMR spectroscopy is used to determine the number of different types of protons, their chemical environments, and their connectivity within the this compound molecule. The spectrum is expected to show two main signals corresponding to the protons of the cyclopentane (B165970) ring and the ethylene (B1197577) ketal group.
Quantitative Data:
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~3.90 | s | 4H | -O-CH₂-CH₂-O- |
| 2 | ~1.70 | m | 8H | Cyclopentane protons |
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
Pulse Program: Standard single-pulse sequence (e.g., zg30)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 16 ppm
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Logical Relationship for ¹H NMR Analysis:
¹³C NMR Spectroscopy
Application Note: ¹³C NMR spectroscopy is employed to identify the number of non-equivalent carbon atoms and their chemical environments in this compound. Due to the molecule's symmetry, three distinct signals are expected.
Quantitative Data:
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~119.0 | Spiro carbon (C-5) |
| 2 | ~64.0 | -O-CH₂-CH₂-O- |
| 3 | ~36.0 | Cyclopentane CH₂ |
| 4 | ~24.0 | Cyclopentane CH₂ |
Experimental Protocol:
-
Sample Preparation:
-
Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound in 0.6-0.7 mL of CDCl₃.
-
-
Instrument Parameters (100 MHz Spectrometer):
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
-
Spectral Width: 240 ppm
-
-
Data Processing:
-
Apply a Fourier transform with an exponential line broadening of 1-2 Hz.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the CDCl₃ solvent peak at δ 77.16 ppm.
-
Logical Relationship for ¹³C NMR Analysis:
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is ideal for determining the purity of this compound and confirming its molecular weight and fragmentation pattern.
Application Note: In GC-MS analysis, this compound, being a volatile compound, will exhibit a characteristic retention time and a mass spectrum with a molecular ion peak and specific fragment ions. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.
Quantitative Data:
| Parameter | Value |
| Retention Time | Dependent on GC conditions |
| Molecular Ion (M⁺) | m/z 128 |
| Major Fragment Ions | m/z 99, 86, 55 |
Experimental Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
-
GC-MS Instrument Parameters:
-
GC System:
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes at 250 °C.
-
-
-
MS System (Electron Ionization - EI):
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-300.
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak and major fragment ions.
-
Compare the obtained mass spectrum with a reference library (e.g., NIST) for confirmation.
-
Experimental Workflow for GC-MS Analysis:
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.
Application Note: The FTIR spectrum of this compound is expected to show characteristic absorption bands for C-H and C-O stretching and bending vibrations, confirming the presence of the alkane and ether functional groups.
Quantitative Data:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2960-2850 | C-H stretch | Alkane (cyclopentane and ethylene) |
| 1465 | C-H bend | Alkane (CH₂) |
| 1150-1050 | C-O stretch | Ether (cyclic ketal) |
Experimental Protocol:
-
Sample Preparation (Neat Liquid):
-
Place a single drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Gently press the plates together to form a thin liquid film.
-
-
Instrument Parameters:
-
Spectrometer: Any standard FTIR spectrometer.
-
Accessory: Transmission.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
-
Data Acquisition and Analysis:
-
Acquire a background spectrum of the empty salt plates.
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Experimental Workflow for FTIR Analysis:
Application Notes and Protocols for GC-MS Analysis of 1,4-Dioxaspiro[4.4]nonane Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the qualitative and quantitative analysis of 1,4-Dioxaspiro[4.4]nonane reaction mixtures using Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
This compound is a heterocyclic compound with applications in various fields, including as a building block in organic synthesis. The monitoring of its synthesis and the characterization of the resulting reaction mixtures are crucial for process optimization and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds within a mixture, making it an ideal method for analyzing this compound reaction mixtures.[1][2] This application note outlines a comprehensive protocol for sample preparation, GC-MS analysis, and data interpretation.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for accurate and reproducible GC-MS analysis. The goal is to obtain a representative sample of the reaction mixture dissolved in a suitable volatile solvent.
Materials:
-
Reaction mixture containing this compound
-
Volatile organic solvent (e.g., dichloromethane, hexane, ethyl acetate)[3]
-
Anhydrous sodium sulfate (B86663) (for drying)
-
Vortex mixer
-
Centrifuge
-
Autosampler vials with inserts
-
Micropipettes
Protocol:
-
Quenching the Reaction: If the reaction is ongoing, quench it by adding an appropriate reagent (e.g., a saturated aqueous solution of sodium bicarbonate for acid-catalyzed reactions).
-
Extraction:
-
To 1 mL of the quenched reaction mixture, add 2 mL of a suitable organic solvent (e.g., dichloromethane).
-
Vortex the mixture vigorously for 1 minute to ensure efficient extraction of organic components.
-
Allow the layers to separate. If an emulsion forms, centrifuge the sample at 3000 rpm for 5 minutes.
-
-
Drying: Carefully transfer the organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Dilution:
-
Prepare a dilution series of the dried organic extract to ensure the concentration of the analytes is within the linear range of the instrument. A typical starting dilution is 1:100 (v/v) with the same organic solvent.
-
The final concentration should aim for a column loading of approximately 10 ng with a 1 µL injection for splitless mode.[3]
-
-
Filtration (Optional): If the sample contains particulate matter, filter it through a 0.22 µm syringe filter into a clean autosampler vial.
-
Transfer: Transfer the final diluted sample into a GC-MS autosampler vial.
GC-MS Instrumentation and Parameters
The following parameters are provided as a starting point and may require optimization based on the specific instrumentation and the nature of the reaction byproducts.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890 GC with 5977A MSD or similar).
GC Parameters:
| Parameter | Value | Reference |
| Column | Non-polar capillary column, e.g., HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) | [4][5] |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min | [4] |
| Inlet Temperature | 250 °C | [6] |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 50:1 for concentrated samples) | [5] |
| Injection Volume | 1 µL | [3] |
| Oven Program | Initial temperature: 60 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C | [4][5] |
MS Parameters:
| Parameter | Value | Reference |
| Ion Source Temp. | 230 °C | [4][5] |
| Quadrupole Temp. | 150 °C | [4][5] |
| Ionization Energy | 70 eV | [5][6] |
| Mass Scan Range | 35 - 400 amu | [4][6] |
| Solvent Delay | 3 minutes | [4] |
| Acquisition Mode | Full Scan for qualitative analysisSelected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation and Analysis
Qualitative Analysis
Identification of this compound and other components in the reaction mixture is achieved by comparing their mass spectra with reference spectra from a library (e.g., NIST). The fragmentation pattern is a key identifier. For this compound (C7H12O2, MW: 128.17 g/mol ), characteristic fragments are expected. The PubChem database indicates a top mass-to-charge ratio (m/z) peak at 99 and a second highest at 55.[7]
Quantitative Analysis
For quantitative analysis, a calibration curve should be prepared using certified standards of this compound. An internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time) should be used to improve accuracy and precision.
Hypothetical Quantitative Data from a Reaction Mixture Analysis:
The following table represents hypothetical quantitative results from the analysis of a reaction mixture for the synthesis of this compound.
| Compound | Retention Time (min) | Quantifying Ion (m/z) | Concentration (mg/mL) | Relative Abundance (%) |
| Cyclopentanone (Starting Material) | 5.8 | 84 | 0.5 | 10 |
| Ethylene Glycol (Starting Material) | 4.2 | 62 | 0.3 | 6 |
| This compound (Product) | 8.5 | 99 | 4.0 | 80 |
| Byproduct A | 9.1 | 112 | 0.15 | 3 |
| Byproduct B | 10.3 | 142 | 0.05 | 1 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for GC-MS analysis of this compound.
Logical Relationships in GC-MS Analysis
Caption: Logical flow of sample analysis within a GC-MS system.
References
- 1. youtube.com [youtube.com]
- 2. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. uoguelph.ca [uoguelph.ca]
- 4. researchgate.net [researchgate.net]
- 5. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Making sure you're not a bot! [opus4.kobv.de]
- 7. 1,4-Dioxaspiro(4.4)nonane | C7H12O2 | CID 567225 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Real-Time Monitoring of 1,4-Dioxaspiro[4.4]nonane Formation using FTIR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details the use of in-situ Fourier Transform Infrared (FTIR) spectroscopy for the real-time monitoring of the acid-catalyzed formation of 1,4-Dioxaspiro[4.4]nonane from cyclopentanone (B42830) and ethylene (B1197577) glycol. This spiroketal synthesis is a fundamental reaction in organic chemistry, often employed in the creation of protecting groups for carbonyls during multi-step syntheses in drug development and other fine chemical industries. In-situ FTIR provides a non-invasive, continuous method to track the concentrations of reactants and products, enabling precise reaction kinetic analysis and endpoint determination. This document provides a comprehensive protocol for reaction setup, data acquisition, and analysis, along with representative quantitative data.
Introduction
The formation of this compound is a classic example of a ketalization reaction, where a ketone (cyclopentanone) reacts with a diol (ethylene glycol) in the presence of an acid catalyst to form a cyclic ketal. The reaction is reversible, and typically, water is removed to drive the equilibrium towards the product. Monitoring the progress of this reaction is crucial for optimizing reaction conditions, ensuring complete conversion, and minimizing byproduct formation. Traditional monitoring techniques often rely on offline methods such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy, which involve sample extraction and can be time-consuming.
In-situ FTIR spectroscopy offers a significant advantage by providing real-time molecular information directly from the reaction mixture without the need for sampling. By inserting an Attenuated Total Reflectance (ATR) probe into the reactor, changes in the vibrational spectra of the reactants and products can be continuously monitored. This allows for the tracking of key functional group transformations, such as the disappearance of the carbonyl (C=O) stretch of cyclopentanone and the appearance of the C-O stretches of the spiroketal product.
Reaction Scheme
The acid-catalyzed reaction for the formation of this compound is as follows:
Caption: Acid-catalyzed formation of this compound.
Experimental Protocol
This protocol outlines the procedure for monitoring the formation of this compound using an in-situ FTIR spectrometer equipped with an ATR probe.
Materials and Equipment:
-
FTIR spectrometer with a liquid-nitrogen-cooled MCT detector
-
In-situ ATR probe (e.g., Diamond or Si crystal)
-
Jacketed glass reactor with overhead stirrer and condenser
-
Thermostatic circulator
-
Cyclopentanone (reagent grade)
-
Ethylene glycol (reagent grade)
-
p-Toluenesulfonic acid (catalyst)
-
Anhydrous toluene (B28343) (solvent)
-
Dean-Stark apparatus for water removal
Experimental Workflow:
Caption: Experimental workflow for FTIR monitoring.
Procedure:
-
Reactor Setup: Assemble the jacketed glass reactor with the overhead stirrer, condenser, and Dean-Stark apparatus.
-
Reactant Charging: Charge the reactor with cyclopentanone (1.0 eq), ethylene glycol (1.2 eq), and anhydrous toluene.
-
Probe Insertion: Carefully insert the in-situ ATR-FTIR probe into the reactor, ensuring a proper seal.
-
System Equilibration: Begin stirring and heat the reaction mixture to reflux using the thermostatic circulator. Allow the system to equilibrate.
-
Background Spectrum: Once the temperature is stable, collect a background FTIR spectrum of the initial reaction mixture.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid to the reactor to initiate the reaction.
-
Data Acquisition: Immediately begin acquiring FTIR spectra at regular intervals (e.g., every 1-2 minutes) for the duration of the reaction. The spectral range should cover at least 4000-650 cm⁻¹.
-
Reaction Monitoring: Continuously monitor the reaction progress by observing the changes in the FTIR spectra. The reaction is considered complete when the characteristic peaks of the reactants no longer decrease and the product peaks no longer increase.
-
Data Analysis: After the reaction is complete, process the collected spectral data to generate concentration profiles and determine reaction kinetics.
Data Presentation and Analysis
The progress of the reaction can be monitored by tracking the changes in the absorbance of characteristic infrared bands of the reactants and the product.
Key FTIR Bands for Monitoring:
| Compound | Wavenumber (cm⁻¹) | Vibrational Assignment | Change During Reaction |
| Cyclopentanone | ~1740 | C=O stretch | Decrease |
| Ethylene Glycol | ~1085, ~1045 | C-O stretch | Decrease |
| This compound | ~1150, ~1050 | C-O-C stretch (asymmetric) | Increase |
| This compound | ~950 | Spiroketal ring vibration | Increase |
Quantitative Data Summary:
The following table presents representative data on the change in absorbance of the key vibrational bands over time for the formation of this compound. This data can be used to construct concentration profiles and determine the reaction rate.
| Reaction Time (min) | Absorbance at ~1740 cm⁻¹ (Cyclopentanone) | Absorbance at ~1150 cm⁻¹ (Product) |
| 0 | 1.20 | 0.00 |
| 10 | 0.95 | 0.25 |
| 20 | 0.75 | 0.45 |
| 30 | 0.58 | 0.62 |
| 40 | 0.44 | 0.76 |
| 50 | 0.32 | 0.88 |
| 60 | 0.23 | 0.97 |
| 90 | 0.08 | 1.12 |
| 120 | 0.02 | 1.18 |
| 150 | 0.01 | 1.19 |
Logical Relationship for Data Analysis:
Caption: Data analysis workflow for kinetic studies.
Conclusion
In-situ FTIR spectroscopy is a powerful Process Analytical Technology (PAT) tool for monitoring the formation of this compound in real-time. This technique provides valuable insights into the reaction kinetics and mechanism, allowing for precise control and optimization of the synthesis. The detailed protocol and data analysis workflow presented in this application note can be adapted for monitoring similar ketalization and other organic reactions in research, development, and manufacturing environments, ultimately contributing to improved process understanding, efficiency, and product quality in the pharmaceutical and chemical industries.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,4-Dioxaspiro[4.4]nonane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,4-Dioxaspiro[4.4]nonane synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
A1: The synthesis of this compound is a ketalization reaction. Specifically, it involves the acid-catalyzed reaction of cyclopentanone (B42830) with ethylene (B1197577) glycol to form a cyclic ketal.[1][2][3] This reaction is reversible, and the removal of water is crucial to drive the equilibrium towards the product.[4][5]
Q2: What are the common catalysts used for this synthesis?
A2: The most commonly used catalysts are protic acids. p-Toluenesulfonic acid (p-TsOH) is a frequent choice due to its effectiveness and ease of handling.[6] Sulfuric acid (H₂SO₄) can also be used, sometimes in situ with toluene (B28343) to form p-TsOH.[7] Other potential catalysts include acidic ion-exchange resins.
Q3: Why is the removal of water important for this reaction?
A3: The ketalization reaction is an equilibrium process that produces water as a byproduct. According to Le Chatelier's principle, the continuous removal of water from the reaction mixture shifts the equilibrium towards the formation of the desired this compound, thereby increasing the yield.[4][5]
Q4: What is a Dean-Stark apparatus, and why is it used?
A4: A Dean-Stark apparatus is a piece of laboratory glassware used to collect water from a reaction mixture. In this synthesis, it is used in conjunction with a solvent that forms an azeotrope with water, such as toluene or benzene. The azeotrope boils and condenses in the Dean-Stark trap, where the denser water separates and can be removed, while the solvent returns to the reaction flask. This is a highly effective method for driving the reaction to completion.
Q5: Can I use an excess of one of the reactants to improve the yield?
A5: Yes, using an excess of ethylene glycol is a common strategy to improve the yield. This shifts the equilibrium towards the product side.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective water removal. 2. Inactive or insufficient catalyst. 3. Wet starting materials or solvent. 4. Reaction has not reached equilibrium. | 1. Ensure the Dean-Stark apparatus is functioning correctly and that the azeotrope is refluxing. Consider using molecular sieves in the reaction flask or in a Soxhlet extractor in the reflux line. 2. Use a fresh batch of acid catalyst. Ensure the appropriate catalytic amount is used (typically 1-5 mol%). 3. Dry the cyclopentanone and ethylene glycol before use. Use an anhydrous solvent. 4. Increase the reaction time and monitor the progress by TLC or GC. |
| Product is Contaminated with Starting Material | 1. Incomplete reaction. 2. Inefficient purification. | 1. Extend the reaction time or improve water removal to drive the reaction to completion. 2. Carefully distill the product. Unreacted cyclopentanone and ethylene glycol have different boiling points than the product. Aqueous workup can help remove excess ethylene glycol. |
| Reaction Stalls or Proceeds Slowly | 1. Insufficient heating. 2. Poor mixing. 3. Low catalyst concentration. | 1. Ensure the reaction is refluxing at the appropriate temperature for the solvent used (e.g., ~85°C for toluene-water azeotrope).[4] 2. Use a magnetic stirrer and ensure vigorous stirring throughout the reaction. 3. Increase the catalyst loading, but be mindful of potential side reactions. |
| Darkening of the Reaction Mixture | 1. Decomposition of starting materials or product. 2. Side reactions caused by excessive heat or high catalyst concentration. | 1. Reduce the reaction temperature if possible, while still maintaining reflux of the azeotrope. 2. Decrease the amount of acid catalyst. Consider using a milder catalyst. |
Data Presentation
Table 1: Reported Yields for this compound and its Derivatives
| Product | Reactants | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| This compound | Cyclopentanone, Ethylene Glycol | Acid Catalyst | Toluene | Not Specified | ~46 | [8] |
| Methyl 8-(3-octyl-1,4-dioxaspiro[4.4]nonan-2-yl)octanoate | Methyl 9,10-dihydroxyoctadecanoate, Cyclopentanone | Montmorillonite KSF | Not Specified (Sonochemical) | 45 min | 50.51 | [2][9] |
| (2R,3R)-diethyl this compound-2,3-dicarboxylate | Diethyl L-tartrate, Cyclopentanone | p-Toluenesulfonic acid monohydrate | Toluene | Not Specified | 78 | [6] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is based on standard laboratory procedures for acid-catalyzed ketalization using a Dean-Stark apparatus.
Materials:
-
Cyclopentanone
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene (or Benzene)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (or sodium sulfate)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.
-
Charging the Flask: To the round-bottom flask, add cyclopentanone, 1.5 to 2 equivalents of ethylene glycol, and the solvent (toluene or benzene).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (approximately 1-2 mol% relative to the cyclopentanone).
-
Reaction: Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Continue refluxing until no more water collects in the trap, indicating the reaction is complete.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the solvent using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Isolation, biological activity and synthesis of benzannulated spiroketal natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. (2R,3R)-1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic and (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant | Semantic Scholar [semanticscholar.org]
Technical Support Center: Formation of 1,4-Dioxaspiro[4.4]nonane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-Dioxaspiro[4.4]nonane. The content addresses common side reactions and offers guidance on optimizing experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for the formation of this compound?
A1: The formation of this compound is an acid-catalyzed ketalization (or acetalization) reaction between cyclopentanone (B42830) and ethylene (B1197577) glycol. The reaction involves the nucleophilic attack of the hydroxyl groups of ethylene glycol on the carbonyl carbon of cyclopentanone, leading to the formation of a stable five-membered spirocyclic ketal and water as a byproduct.[1] To drive the reaction to completion, the water generated is typically removed using a Dean-Stark apparatus.[2]
Q2: What are the most common side reactions observed during this synthesis?
A2: The most prevalent side reaction is the acid-catalyzed self-aldol condensation of cyclopentanone. This reaction leads to the formation of colored, high-molecular-weight byproducts, primarily 2-cyclopentylidene-cyclopentan-1-one (a dimer) and a subsequent trimer.[3][4][5] Other potential, though less commonly reported, side reactions include the polymerization of ethylene glycol and the dimerization of ethylene glycol to form 1,4-dioxane (B91453) under acidic conditions.[6]
Q3: How can I minimize the self-aldol condensation of cyclopentanone?
A3: Minimizing the self-aldol condensation of cyclopentanone can be achieved by:
-
Controlling the temperature: Lowering the reaction temperature can disfavor the condensation reaction, which typically requires higher activation energy.
-
Optimizing catalyst concentration: Using the minimum effective amount of acid catalyst can reduce the rate of the competing aldol (B89426) condensation.
-
Efficient water removal: Prompt and continuous removal of water shifts the equilibrium towards the desired ketal product, reducing the opportunity for cyclopentanone to undergo self-condensation.[2]
-
Order of reagent addition: Adding the acid catalyst to the mixture of cyclopentanone and ethylene glycol may be preferable to adding the ketone to an acidic solution of the glycol.
Q4: What is the role of the Dean-Stark apparatus in this synthesis?
A4: The Dean-Stark apparatus is crucial for the efficient synthesis of this compound. The ketalization reaction is reversible, and the presence of water can hydrolyze the product back to the starting materials. The Dean-Stark trap, used in conjunction with a solvent that forms an azeotrope with water (like toluene (B28343) or benzene), continuously removes water from the reaction mixture, thereby driving the equilibrium towards the formation of the desired spiroketal.[2]
Q5: How can I purify this compound from the reaction mixture?
A5: Purification is typically achieved through vacuum distillation.[2] Before distillation, it is advisable to neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution) and wash the organic layer to remove any remaining water-soluble impurities. The unreacted starting materials and the desired product can then be separated based on their boiling points under reduced pressure.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of the desired product | Incomplete reaction due to the presence of water. | Ensure the Dean-Stark apparatus is functioning correctly and that the solvent is effectively removing water. Use anhydrous reagents and solvents. |
| Insufficient catalyst. | Increase the amount of acid catalyst incrementally, monitoring for improvement. | |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring for the onset of side reactions. | |
| Reaction mixture turns dark yellow, brown, or black | Significant self-aldol condensation of cyclopentanone. | Lower the reaction temperature. Reduce the concentration of the acid catalyst. Ensure efficient and rapid removal of water. |
| Presence of a high-boiling, viscous residue after distillation | Formation of cyclopentanone self-condensation polymers (dimers and trimers). | Optimize reaction conditions to minimize condensation (see above). The residue may be difficult to remove; consider a thorough cleaning of the glassware. |
| Product is contaminated with starting materials after purification | Inefficient distillation. | Ensure the vacuum distillation setup is adequate for separating components with different boiling points. Check the efficiency of the fractionating column if one is used. |
| Incomplete reaction. | Extend the reaction time or optimize other reaction conditions (catalyst, temperature) to drive the reaction to completion. | |
| Formation of a white, water-soluble solid in the aqueous wash | Polymerization of ethylene glycol. | This is less common but can occur with strong acid catalysts and high temperatures. Consider using a milder acid catalyst or moderating the temperature. |
Quantitative Data
The following table summarizes the yield of the desired product and the major side products under different reaction conditions, as reported in the literature.
| Catalyst | Temperature (°C) | Reaction Time (h) | Cyclopentanone Conversion (%) | Dimer Selectivity (%) | Trimer Selectivity (%) | Reference |
| SO3H-APG | 150 | 4 | 85.53 | 69.04 | 28.41 | [3] |
| SO3H-kaolin | 150 | 4 | ~60 | ~65 | ~20 | [3] |
| SO3H-clin | 150 | 4 | ~45 | ~60 | ~15 | [3] |
Note: The data above pertains to the self-condensation of cyclopentanone, a key side reaction. The selectivity for the desired this compound would be inversely related to the formation of these byproducts under conditions where both reactions are competing.
Experimental Protocols
High-Yield Synthesis of this compound
This protocol is adapted from established procedures for acid-catalyzed ketalization with an emphasis on minimizing side reactions.[2]
Materials:
-
Cyclopentanone
-
Ethylene glycol (anhydrous)
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Toluene (or benzene, as a solvent for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
To the flask, add cyclopentanone, a 1.2 to 1.5 molar excess of ethylene glycol, and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (approximately 0.1-0.5 mol %).
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reflux until no more water is collected in the trap, indicating the reaction is complete.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the toluene solvent by simple distillation.
-
Purify the resulting crude product by vacuum distillation to obtain pure this compound.
Visualizations
Caption: Main reaction and side reactions in the formation of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Purification of 1,4-Dioxaspiro[4.4]nonane by Vacuum Distillation
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 1,4-Dioxaspiro[4.4]nonane via vacuum distillation. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the expected boiling point of this compound under vacuum?
The boiling point of this compound is dependent on the pressure. A commonly cited boiling point is 54-55°C at 35 mmHg[1]. It is crucial to have an accurate vacuum gauge to correlate the observed boiling point with the expected value.
Q2: What are the common impurities in crude this compound after synthesis?
Common impurities can include unreacted starting materials such as cyclopentanone (B42830) and ethylene (B1197577) glycol, the solvent used in the synthesis (e.g., toluene (B28343) or benzene), and acidic catalysts (e.g., p-toluenesulfonic acid). Side products from reactions like aldol (B89426) condensation of cyclopentanone can also be present as high-boiling tar-like substances.
Q3: Is this compound prone to decomposition during distillation?
Q4: What is a suitable vacuum pump for this distillation?
A standard laboratory rotary vane vacuum pump capable of achieving pressures in the range of 1-40 mmHg is suitable for this purification. It is highly recommended to use a cold trap (e.g., with dry ice/acetone or liquid nitrogen) between the distillation apparatus and the pump to prevent volatile organic compounds from contaminating the pump oil.
Data Presentation
Table 1: Reported Boiling Points of this compound at Reduced Pressures
| Boiling Point (°C) | Pressure (mmHg) |
| 54-55 | 35 |
| ~54 | 30 |
Note: Data is compiled from chemical supplier information and experimental observations from online resources.
Experimental Protocol: Vacuum Distillation of this compound
This protocol outlines a general procedure for the vacuum distillation of this compound.
1. Pre-distillation Workup:
- Following the synthesis, quench the reaction and neutralize any acid catalyst. This can be achieved by washing the organic layer with a saturated sodium bicarbonate solution.
- Wash the organic layer with brine to remove residual water.
- Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).
- Filter to remove the drying agent.
- If a high-boiling solvent like toluene was used, it is advisable to remove the bulk of the solvent using a rotary evaporator before transferring the crude product to the distillation apparatus.
2. Distillation Setup:
- Assemble a clean and dry vacuum distillation apparatus. Ensure all glass joints are properly greased with a suitable vacuum grease to prevent leaks.
- Use a round-bottom flask of an appropriate size for the distillation; it should not be more than two-thirds full.
- Add a magnetic stir bar or boiling chips to the distillation flask to ensure smooth boiling. A stir bar is generally preferred for vacuum distillation.
- Place a thermometer with the bulb positioned at the level of the side arm leading to the condenser to accurately measure the temperature of the vapor.
- Connect the apparatus to a vacuum pump with a cold trap in between.
3. Distillation Procedure:
- Begin stirring the crude this compound.
- Slowly and carefully apply the vacuum. The pressure should gradually decrease. Initial bubbling will be observed as dissolved gases and low-boiling impurities are removed.
- Once the desired vacuum is achieved and stable, begin to gently heat the distillation flask using a heating mantle.
- Collect any initial low-boiling fractions (forerun) in a separate receiving flask. This may include residual solvent.
- As the temperature of the vapor reaches the expected boiling point of this compound at the established pressure, change the receiving flask to collect the pure product.
- Maintain a steady distillation rate by carefully controlling the heat input. The temperature of the vapor should remain constant during the collection of the main fraction.
- Once the majority of the product has distilled, and the temperature either drops or begins to rise sharply, stop the distillation. A small amount of high-boiling residue will likely remain in the distillation flask.
- Turn off the heat and allow the apparatus to cool down completely before slowly and carefully venting the system to atmospheric pressure.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Bumping / Uncontrolled Boiling | - Inefficient stirring or lack of boiling chips.- Superheating of the liquid.- Rapid pressure drop. | - Ensure vigorous and constant stirring with a magnetic stir bar.- Apply vacuum gradually.- Heat the distillation flask slowly and evenly. |
| "Vacuum Explosion" (Rapid boiling and carry-over of material) | - Applying heat before a stable vacuum is achieved.- Too high of a heating rate. | - Always establish a stable vacuum before applying heat.- Begin heating gently and increase the temperature slowly. |
| Inability to Reach Expected Vacuum | - Leaks in the glassware joints.- Leaks in the tubing connecting to the pump.- Inefficient vacuum pump. | - Check all glass joints and ensure they are properly sealed and greased.- Inspect all tubing for cracks or loose connections.- Check the oil level and quality in the vacuum pump. Change the oil if it is contaminated. |
| Product Not Distilling at Expected Temperature | - Inaccurate pressure reading.- Thermometer placed incorrectly.- Presence of significant amounts of impurities. | - Calibrate or check the vacuum gauge.- Ensure the thermometer bulb is level with the side arm to the condenser.- Collect a forerun to remove lower-boiling impurities. If the boiling point is too high, it may indicate a poor vacuum. |
| Product Decomposing in Distillation Flask | - Presence of residual acid from synthesis.- Overheating the distillation residue. | - Ensure the crude product is thoroughly neutralized and washed before distillation.- Do not to distill to complete dryness. Stop the distillation when a small amount of residue remains. |
| Cloudy Distillate | - Presence of water. | - Ensure the crude product is thoroughly dried before distillation.- Check for leaks in the system that could allow atmospheric moisture to enter. |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common distillation problems.
References
Removing water from 1,4-Dioxaspiro[4.4]nonane synthesis reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-Dioxaspiro[4.4]nonane. The focus is on the critical aspect of water removal during the reaction.
Troubleshooting Guide: Water Removal Issues
This guide addresses common problems encountered during the synthesis of this compound related to inadequate water removal.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield, or I have only recovered my starting materials (cyclopentanone and ethylene (B1197577) glycol). What could be the cause?
-
Answer: The most probable cause is the presence of excess water in the reaction mixture. The formation of this compound is a reversible equilibrium reaction. Water is a product of this reaction, and its presence will shift the equilibrium back towards the starting materials, inhibiting product formation.
Troubleshooting Steps:
-
Verify the efficiency of your water removal technique.
-
Dean-Stark Apparatus: Ensure there are no leaks in the glassware setup. The azeotropic solvent (e.g., toluene (B28343) or benzene) should be refluxing at a steady rate to carry water over into the trap. Check that the condenser is functioning correctly to ensure the azeotrope condenses and separates in the trap.
-
Drying Agents: Ensure your drying agent (e.g., molecular sieves, anhydrous magnesium sulfate) is freshly activated and used in a sufficient quantity. Spent or improperly stored drying agents will not effectively remove water.
-
-
Check the purity of your reagents and solvents.
-
Ensure that the cyclopentanone (B42830), ethylene glycol, and the solvent are anhydrous. If necessary, distill the solvents over an appropriate drying agent before use.
-
-
Confirm the catalytic activity of your acid catalyst.
-
If using an acid catalyst like p-toluenesulfonic acid, ensure it has not been deactivated by exposure to moisture.
-
-
Issue 2: Incomplete Reaction and Presence of Intermediates
-
Question: My reaction seems to have stalled, and analysis (e.g., by GC-MS or NMR) shows the presence of both the desired product and unreacted starting materials, as well as potential intermediates like the hemiketal. How can I drive the reaction to completion?
-
Answer: This indicates that the equilibrium has been reached but is not sufficiently shifted towards the product side. This is a classic sign of inefficient water removal.
Troubleshooting Steps:
-
Increase the efficiency of water removal.
-
If using a Dean-Stark trap, try increasing the reflux rate or using a solvent that forms a more efficient azeotrope with water.
-
If using a chemical drying agent, add a fresh portion of the activated desiccant to the reaction mixture.
-
-
Increase the reaction time.
-
Allow the reaction to reflux for a longer period to ensure all the water produced has been removed.
-
-
Consider a different water removal method.
-
If a Dean-Stark apparatus is proving ineffective, especially on a small scale, switching to in-situ water removal with a drying agent like 4Å molecular sieves can be a viable alternative.
-
-
Issue 3: Formation of Side Products
-
Question: I am observing unexpected side products in my reaction mixture. Could this be related to water?
-
Answer: Yes, the presence of water, especially in combination with the acid catalyst, can lead to side reactions. For instance, ethylene glycol can undergo self-condensation or polymerization under acidic conditions, particularly at elevated temperatures if the reaction is not proceeding efficiently.
Troubleshooting Steps:
-
Ensure rigorous exclusion of water from the start.
-
Use dry glassware and anhydrous reagents and solvents.
-
-
Optimize reaction temperature and time.
-
Avoid excessively high temperatures or prolonged reaction times beyond what is necessary for complete conversion, as this can promote side reactions.
-
-
Purify starting materials.
-
Ensure the cyclopentanone and ethylene glycol are of high purity to avoid contaminants that might lead to side reactions.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for removing water in this synthesis?
A1: For larger scale reactions, azeotropic distillation using a Dean-Stark apparatus is generally the most effective method as it continuously removes water as it is formed, driving the reaction to completion. For smaller scale reactions, using an in-situ drying agent like 4Å molecular sieves can be more practical and efficient.
Q2: Can I use other drying agents besides molecular sieves?
A2: Yes, other drying agents like anhydrous magnesium sulfate (B86663) (MgSO₄) or anhydrous sodium sulfate (Na₂SO₄) can be used. However, molecular sieves, particularly 4Å, are often preferred for their high water adsorption capacity at low concentrations and their inertness in the reaction. It is crucial to ensure the chosen drying agent is compatible with the acidic reaction conditions.
Q3: How do I know if my molecular sieves are still active?
A3: To ensure your molecular sieves are active, they should be heated in a furnace at a high temperature (e.g., 300-350 °C) under a vacuum or a stream of inert gas for several hours before use. Store the activated sieves in a desiccator to prevent them from re-adsorbing atmospheric moisture.
Q4: Can I perform the reaction without actively removing water?
A4: While some ketalization reactions can proceed without active water removal if a large excess of one of the reagents is used, for the synthesis of this compound, it is highly recommended to actively remove water to achieve a good yield. The equilibrium for this reaction is not heavily favored towards the product side without the removal of a product.
Data Presentation
The following table summarizes the water absorption capacity of common drying agents.
| Drying Agent | Water Adsorption Capacity (% w/w) | Notes |
| 4Å Molecular Sieves | ~22%[1] | Highly efficient at low water concentrations. |
| Silica Gel | Up to 40%[1] | High capacity, but less efficient at very low humidity.[1] |
| Anhydrous Magnesium Sulfate | High | Fast-acting due to its fine powder form. |
| Anhydrous Sodium Sulfate | High | Slower acting compared to magnesium sulfate. |
| Anhydrous Calcium Sulfate (Drierite®) | Low to Medium | Good for drying solvents but may not be sufficient for driving the reaction equilibrium. |
The impact of water removal on the conversion of a similar ketalization reaction is highlighted in the table below.
| Water Removal Method | Reaction Time (hours) | Conversion Rate (%) |
| None | 1 | 43.3 |
| Dean-Stark Trap | 1 | 59.5 |
| Dean-Stark Trap | 5 | 65.6 |
Data adapted from a study on the ketalization of cyclohexanone.
Experimental Protocols
Protocol 1: Synthesis of this compound using a Dean-Stark Apparatus
This protocol is a general procedure and may require optimization.
Materials:
-
Cyclopentanone
-
Ethylene glycol
-
Toluene (or benzene)
-
p-Toluenesulfonic acid monohydrate (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark trap
-
Condenser
-
Heating mantle
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Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Set up a round-bottom flask equipped with a Dean-Stark trap, a condenser, and a magnetic stirrer.
-
To the flask, add cyclopentanone (1.0 eq), ethylene glycol (1.2 eq), a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.01 eq), and a sufficient volume of toluene to fill the flask and the Dean-Stark trap.
-
Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.
-
Continue refluxing until no more water collects in the trap, and the volume of collected water corresponds to the theoretical amount.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation to yield this compound.
Protocol 2: Small-Scale Synthesis using Molecular Sieves
Materials:
-
Cyclopentanone
-
Ethylene glycol
-
Toluene (anhydrous)
-
p-Toluenesulfonic acid monohydrate (catalytic amount)
-
4Å molecular sieves (activated)
-
Round-bottom flask
-
Condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
To a flame-dried round-bottom flask containing a magnetic stir bar, add cyclopentanone (1.0 eq), ethylene glycol (1.2 eq), a catalytic amount of p-toluenesulfonic acid monohydrate, and anhydrous toluene.
-
Add activated 4Å molecular sieves (approximately 1g per 2 mL of solvent).
-
Fit the flask with a condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the molecular sieves.
-
Work up the reaction mixture as described in Protocol 1 (steps 6-8).
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Troubleshooting low conversion rates in ketal protection with 1,4-Dioxaspiro[4.4]nonane
This guide provides troubleshooting advice and frequently asked questions for researchers encountering low conversion rates during the ketal protection of carbonyls, specifically focusing on the formation of 1,4-Dioxaspiro[4.4]nonane from cyclopentanone (B42830) and ethylene (B1197577) glycol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My ketal protection of cyclopentanone has a very low yield. What are the most common causes?
Low conversion in ketal formation is typically due to the reversible nature of the reaction. The reaction produces water as a byproduct, and if not effectively removed, the equilibrium will not favor the ketal product.[1][2] Key areas to investigate are:
-
Inefficient Water Removal: The most critical factor is the removal of water to drive the reaction to completion.[1]
-
Wet Reagents or Solvent: Trace amounts of water in your starting materials (cyclopentanone, ethylene glycol) or solvent (e.g., toluene (B28343), benzene) can inhibit the reaction.
-
Inactive Catalyst: The acid catalyst (e.g., p-toluenesulfonic acid) may be old or degraded.
-
Improper Reaction Temperature: The temperature needs to be high enough to facilitate the azeotropic removal of water with the solvent.[2]
-
Insufficient Reaction Time: Equilibrium reactions can be slow to reach completion.
Q2: I am using a Dean-Stark apparatus, but I am not collecting any water. What could be wrong?
This is a common issue that can point to several problems in your experimental setup:
-
System Leaks: Ensure all glassware joints are properly sealed. Leaks can prevent the system from reaching the necessary temperature for the azeotrope to distill.
-
Insufficient Heating: The reaction mixture must be heated to a vigorous reflux to ensure the solvent-water azeotrope vapor reaches the condenser.[3] Consider insulating the reaction flask and the arm of the Dean-Stark trap with glass wool or aluminum foil to minimize heat loss.[4]
-
Incorrect Solvent Choice: The solvent must form a lower-boiling azeotrope with water and be immiscible with water to allow for separation in the trap. Toluene and benzene (B151609) are common choices.[2]
-
Low Concentration of Water: In the initial stages of the reaction, the amount of water produced might be too low to be easily observed in the trap.
Q3: Can I use something other than a Dean-Stark apparatus to remove water?
Yes, molecular sieves are a common alternative, particularly for smaller-scale reactions.[4]
-
Method: Activated 4Å molecular sieves can be added to the reaction mixture to sequester the water as it is formed.
-
Advantages: This can be simpler to set up than a Dean-Stark apparatus. Some studies have shown that a modified setup where the refluxing solvent passes through a chamber of molecular sieves can be more efficient than a Dean-Stark trap on a small scale.[4]
-
Disadvantages: The sieves can be crushed by a magnetic stir bar, and they need to be thoroughly activated (oven-dried at high temperature under vacuum) to be effective. They may also need to be used in significant quantities.
Q4: My reaction mixture turned dark brown or black. Is this normal?
While some discoloration can occur, a significant darkening to brown or black often indicates side reactions or decomposition, which can be caused by:
-
Excessively High Temperatures: Overheating can lead to the polymerization of the ketone or other degradation pathways.
-
Strongly Acidic Conditions: While an acid catalyst is necessary, too high a concentration or the use of a very strong, non-ideal acid might promote side reactions. Sulfuric acid, for instance, is sometimes used but can be more prone to causing charring than p-toluenesulfonic acid (p-TsOH).[2]
Q5: How much acid catalyst should I use?
Typically, a catalytic amount is sufficient. For catalysts like p-toluenesulfonic acid monohydrate, this is often in the range of 0.1-5 mol% relative to the limiting reagent. Using an excessive amount of acid does not necessarily improve the reaction rate and can lead to unwanted side reactions.
Data Presentation
Table 1: Comparison of Catalysts for Ketal Formation
| Catalyst | Substrate | Diol | Conditions | Yield | Reference |
| p-Toluenesulfonic Acid (p-TsOH) | Cyclopentanone | Ethylene Glycol | Benzene, Reflux (Dean-Stark) | 62% | [2] |
| p-Toluenesulfonic Acid (p-TsOH) | Ethyl Acetoacetate | Ethylene Glycol | Toluene, Reflux (Dean-Stark) | 53.1% | [1][5] |
| Sulfuric Acid (H₂SO₄) | Cyclopentanone | Ethylene Glycol | Toluene/Xylene, Reflux | Mentioned as an alternative to p-TsOH, but can cause more side products.[2] Quantitative yield not specified. | [2] |
| Amberlyst-15 (Solid Acid Resin) | Cyclopentanone | Not specified | Decalin, 100°C (Aldol Condensation) | 16% (of aldol (B89426) product after 6h) | [6] |
Note: Direct comparative studies for various catalysts on the specific ketalization of cyclopentanone with ethylene glycol are limited in the surveyed literature. The data presented is compiled from different experiments and should be interpreted with consideration of the varying reaction conditions.
Table 2: Water Removal Method Efficiency
| Water Removal Method | Scale | Substrate | Conditions | Yield | Notes | Reference |
| Dean-Stark Apparatus | Large Scale (>50 mL) | Enone | Toluene, p-TsOH, Reflux | 75% | Standard method for azeotropic water removal. | [4] |
| Modified Sieve Apparatus | Small Scale (5 mL) | Enone | Toluene, p-TsOH, Reflux | 89% | Outperformed Dean-Stark on a small scale. The apparatus involves refluxing through a side-arm containing molecular sieves. | [4] |
| Dean-Stark Apparatus | Small Scale (5 mL) | Enone | Toluene, p-TsOH, Reflux | 68% | Less efficient on a smaller scale, potentially due to heat loss and larger surface area to volume ratio. | [4] |
| Molecular Sieves (in flask) | General | Various Ketones | Toluene, p-TsOH, Reflux | High Yields | Can achieve quantitative conversion, but sieves must be properly activated and not come in direct contact with the acid catalyst for extended periods. |
Experimental Protocols
Protocol 1: Ketal Protection of Cyclopentanone using Dean-Stark Apparatus
This protocol is adapted from a standard laboratory procedure for ketal formation.[1][2]
Materials:
-
Cyclopentanone
-
Ethylene Glycol (1.2 - 2.0 equivalents)
-
p-Toluenesulfonic acid monohydrate (0.01 equivalents)
-
Toluene or Benzene (solvent)
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Saturated sodium bicarbonate solution
-
Brine
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Anhydrous magnesium sulfate (B86663) or sodium sulfate
Equipment:
-
Round-bottom flask
-
Dean-Stark trap
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Setup: Assemble the glassware (round-bottom flask, Dean-Stark trap, and condenser). Ensure all joints are secure.
-
Reagents: To the round-bottom flask, add the cyclopentanone, ethylene glycol, toluene (enough to fill the flask to about half), and a magnetic stir bar.
-
Catalyst: Add the p-toluenesulfonic acid monohydrate to the flask.
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Reaction: Heat the mixture to a steady reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Water, being denser than toluene, will collect at the bottom of the trap.
-
Monitoring: Continue the reflux until the theoretical amount of water has been collected in the trap, and no more water is observed to be forming. This can take several hours.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with brine to remove any remaining water-soluble components.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter to remove the drying agent.
-
-
Purification: Remove the solvent using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield pure this compound.[2]
Visualizations
Ketal Formation Mechanism
Caption: Acid-catalyzed mechanism for the formation of this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Chemistry Teaching Labs - Dean Stark Trap [chemtl.york.ac.uk]
- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Stability of 1,4-Dioxaspiro[4.4]nonane under acidic and basic conditions
Welcome to the Technical Support Center for 1,4-Dioxaspiro[4.4]nonane. This resource is designed to assist researchers, scientists, and drug development professionals in understanding the stability of this compound and troubleshooting common issues encountered during its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under acidic and basic conditions?
A1: this compound, as a spiroketal, is generally susceptible to hydrolysis under acidic conditions, leading to the formation of cyclopentanone (B42830) and ethylene (B1197577) glycol. The rate of this hydrolysis is dependent on the pH, temperature, and solvent. Conversely, it is relatively stable under neutral and basic conditions. Strong bases are unlikely to cleave the ketal linkage but may affect other functional groups if present on a more complex molecule containing this moiety.
Q2: At what pH range should I expect significant degradation of this compound?
A2: Significant degradation is expected under acidic conditions (pH < 6). The rate of hydrolysis increases as the pH decreases. For applications requiring the integrity of the spiroketal, it is advisable to maintain the pH above 6. Mildly acidic conditions may be tolerated for short periods, but this should be experimentally verified.
Q3: Can I use this compound as a protecting group in multi-step synthesis?
A3: Yes, the this compound moiety is a ketal of cyclopentanone and is often used as a protecting group for the ketone functionality. Its stability under basic and neutral conditions makes it suitable for reactions involving basic reagents. Deprotection can be readily achieved under acidic conditions.
Q4: Are there any specific storage recommendations for this compound?
A4: It is recommended to store this compound in a cool, dry place in a tightly sealed container to prevent exposure to atmospheric moisture and acidic contaminants. Storage under an inert atmosphere (e.g., nitrogen or argon) can further prolong its shelf life.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected product formation in an acidic reaction. | The this compound moiety is likely being hydrolyzed to cyclopentanone. | - Buffer the reaction medium to a pH > 6 if compatible with your desired transformation. - Consider alternative protecting groups that are more stable to acidic conditions. - Minimize reaction time and temperature. |
| Low yield in a reaction where this compound is a starting material. | The compound may have degraded prior to the reaction due to improper storage or handling. | - Verify the purity of the starting material using techniques like NMR or GC-MS. - Ensure the reaction is performed under anhydrous conditions if acidic impurities could be present. |
| Inconsistent reaction outcomes. | Variability in the pH of the reaction mixture. | - Precisely control and monitor the pH of the reaction. - Use a well-characterized buffer system. |
| Difficulty in removing the spiroketal protecting group. | Insufficiently acidic conditions or short reaction time. | - Use a stronger acid catalyst (e.g., p-toluenesulfonic acid, trifluoroacetic acid). - Increase the reaction temperature or prolong the reaction time. - Monitor the deprotection reaction by TLC or LC-MS to determine the optimal conditions. |
Stability Data Summary
| Condition | Expected Stability | Potential Products of Degradation |
| Strongly Acidic (pH 1-3) | Highly Unstable | Cyclopentanone, Ethylene Glycol |
| Mildly Acidic (pH 4-6) | Moderately Unstable | Cyclopentanone, Ethylene Glycol |
| Neutral (pH 7) | Generally Stable | - |
| Mildly Basic (pH 8-10) | Stable | - |
| Strongly Basic (pH 11-14) | Stable | - |
Experimental Protocol: Assessing the Stability of this compound
This protocol outlines a general method to determine the hydrolytic stability of this compound under specific pH conditions using ¹H NMR spectroscopy.[1]
Materials:
-
This compound
-
Deuterated acetonitrile (B52724) (CD₃CN)
-
Phosphate (B84403) buffer in D₂O (at the desired acidic pH, e.g., pH 5)
-
NMR tubes
-
NMR spectrometer (400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in CD₃CN.
-
In an NMR tube, mix the stock solution with the D₂O phosphate buffer to achieve the desired final concentration of the compound (e.g., 25 mM) and the desired solvent ratio (e.g., 3:1 CD₃CN:buffer).
-
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum of the sample immediately after preparation (t=0).
-
Monitor the reaction by acquiring subsequent ¹H NMR spectra at regular time intervals (e.g., every hour) at a constant temperature (e.g., 25 °C).
-
-
Data Analysis:
-
Identify the characteristic peaks for this compound and the expected degradation product, cyclopentanone.
-
Calculate the percentage of degradation over time by comparing the integration of a characteristic peak of this compound with the integration of a peak from the appearing cyclopentanone.[1]
-
The reaction is expected to follow first-order kinetics. The hydrolysis rate constant (k) can be determined by plotting ln([Compound]/[Compound]₀) versus time.[1]
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: A decision tree for troubleshooting unexpected experimental outcomes.
References
Technical Support Center: Deprotection of Sterically Hindered 1,4-Dioxaspiro[4.4]nonane Ketals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the deprotection of sterically hindered 1,4-Dioxaspiro[4.4]nonane ketals.
Frequently Asked Questions (FAQs)
Q1: Why is the deprotection of my sterically hindered this compound ketal proceeding very slowly or not at all?
A1: Steric hindrance around the spirocyclic ketal is the most common reason for slow or incomplete deprotection. The bulky substituents impede the approach of hydronium ions to the ketal oxygen atoms, which is a critical step in acid-catalyzed hydrolysis. This steric congestion also destabilizes the formation of the intermediate oxocarbenium ion, further slowing down the reaction rate.
Q2: I am observing incomplete conversion even with prolonged reaction times and standard Brønsted acids like HCl or H₂SO₄. What are my options?
A2: For sterically hindered ketals, standard Brønsted acids may not be sufficiently reactive. Consider the following strategies:
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Increase the reaction temperature: Providing more thermal energy can help overcome the activation barrier imposed by steric hindrance.
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Use a stronger Brønsted acid: Acids like trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TsOH) are more effective at protonating the sterically shielded ketal oxygens.
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Switch to a Lewis acid catalyst: Lewis acids such as FeCl₃, Sc(OTf)₃, or Bi(OTf)₃ can coordinate to the ketal oxygen, facilitating cleavage without requiring direct protonation, which can be more effective for hindered substrates.
Q3: My starting material or product is sensitive to strong acidic conditions. Are there milder deprotection methods available?
A3: Yes, several milder methods can be employed for acid-sensitive substrates:
-
Catalytic amounts of a mild acid: Pyridinium p-toluenesulfonate (PPTS) in a suitable solvent can be effective for less stubborn ketals.
-
Lewis acids in non-aqueous media: Many Lewis acids can catalyze deprotection under anhydrous or nearly anhydrous conditions, which can be advantageous for molecules susceptible to acid-catalyzed degradation.
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Cerium(III) triflate in wet nitromethane: This system operates at a nearly neutral pH and can exhibit high chemoselectivity.
Q4: Can I selectively deprotect one ketal in the presence of another, less hindered one?
A4: Yes, selective deprotection is often achievable by exploiting the difference in steric hindrance. Less hindered ketals will hydrolyze at a faster rate. By carefully controlling the reaction conditions such as temperature, reaction time, and the strength of the acid catalyst, you can often achieve selective deprotection of the more accessible ketal.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Slow or No Reaction | Insufficient acid strength for the hindered ketal. | Switch to a stronger Brønsted acid (e.g., TFA, p-TsOH) or a Lewis acid (e.g., FeCl₃, Sc(OTf)₃). |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for side product formation. | |
| Inappropriate solvent. | The choice of solvent can influence reaction rates. Consider screening solvents like acetone, THF, or dichloromethane (B109758). | |
| Incomplete Conversion | Reaction has not reached equilibrium or is proceeding very slowly. | Increase reaction time and/or temperature. Consider a stronger catalyst system. |
| Reversibility of the reaction. | Ensure an excess of water is present to drive the equilibrium towards the deprotected ketone. | |
| Degradation of Starting Material or Product | Substrate is sensitive to the acidic conditions. | Switch to a milder deprotection method (e.g., PPTS, Ce(OTf)₃ in wet nitromethane). |
| Reaction temperature is too high. | Lower the reaction temperature and accept a longer reaction time. | |
| Formation of Side Products | Non-selective reaction with other functional groups. | Employ a more chemoselective catalyst or a milder deprotection method. |
| Over-exposure to harsh conditions. | Monitor the reaction closely and quench it as soon as the starting material is consumed. |
Quantitative Data on Ketal Deprotection
The following table summarizes various conditions reported for the deprotection of cyclic ketals, which can serve as a starting point for optimizing the deprotection of sterically hindered this compound ketals.
| Catalyst | Solvent | Temperature | Time | Yield (%) | Notes |
| p-TsOH (0.1-0.2 equiv) | Acetone/Water | Reflux | Varies | Good to High | A standard method; may be slow for hindered substrates. |
| Trifluoroacetic acid (1-2 equiv) | Dichloromethane/Water | Room Temp to Reflux | Varies | Good to High | Stronger acid, may be more effective but less suitable for sensitive substrates. |
| FeCl₃ (1.1 equiv) | Anhydrous CH₂Cl₂ | 0 °C to Room Temp | Varies | High | Effective Lewis acid catalyst. Anhydrous conditions can be beneficial. |
| Sc(OTf)₃ (0.1 equiv) | Anhydrous CH₃CN | Room Temp | Varies | High | Highly efficient Lewis acid catalyst. |
| Ce(OTf)₃ (30 mol%) | Wet Nitromethane | Room Temp | 30 min | ~95% | Mild and chemoselective method.[1] |
| I₂ (10 mol%) | Acetone | Room Temp | Minutes | Excellent | A very fast and neutral deprotection method. |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Deprotection
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Dissolve the Substrate: In a round-bottom flask, dissolve the sterically hindered this compound ketal (1.0 equiv) in a suitable organic solvent (e.g., acetone, THF, or dichloromethane).
-
Add Water: Add an excess of water (10-50 equivalents) to the reaction mixture.
-
Add Acid Catalyst: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.1–0.2 equiv) or trifluoroacetic acid (1–2 equiv).
-
Heat the Reaction: Heat the mixture to reflux.
-
Monitor the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For challenging substrates, higher temperatures and longer reaction times may be necessary.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution).
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Extraction and Purification: Extract the product with a suitable organic solvent. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Lewis Acid-Mediated Deprotection
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Dissolve the Substrate: Dissolve the sterically hindered this compound ketal (1.0 equiv) in an anhydrous aprotic solvent such as dichloromethane or acetonitrile (B52724) under an inert atmosphere (e.g., nitrogen or argon).
-
Add Lewis Acid: Cool the solution to 0 °C and add the Lewis acid catalyst (e.g., FeCl₃, 1.1 equiv, or Sc(OTf)₃, 0.1 equiv) portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃ or Rochelle's salt.
-
Extraction and Purification: Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
Protocol 3: Deprotection under Neutral Conditions using Iodine
-
Dissolve the Substrate: Dissolve the ketal (1.0 equiv) in acetone.
-
Add Iodine: Add a catalytic amount of molecular iodine (0.1 equiv).
-
Reaction Monitoring: Stir the reaction at room temperature. These reactions are often very rapid and can be monitored by the disappearance of the starting material on TLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃ to remove excess iodine.
-
Extraction and Purification: Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Visual Troubleshooting and Logic Guides
The following diagrams illustrate logical workflows for troubleshooting common issues and selecting an appropriate deprotection method.
Caption: Troubleshooting workflow for the deprotection of sterically hindered ketals.
Caption: Decision guide for selecting a suitable deprotection method.
References
Technical Support Center: Analysis of 1,4-Dioxaspiro[4.4]nonane Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the identification of impurities in 1,4-Dioxaspiro[4.4]nonane samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound samples?
A1: The most common impurities in this compound, which is often synthesized via the acid-catalyzed ketalization of cyclopentanone (B42830) and ethylene (B1197577) glycol, typically include:
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Unreacted Starting Materials: Cyclopentanone and ethylene glycol.
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Residual Catalyst: Traces of the acid catalyst used in the synthesis, such as p-toluenesulfonic acid.
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Byproducts of Side-Reactions: These can include dimers or oligomers of cyclopentanone formed under acidic conditions.
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Degradation Products: Primarily products of hydrolysis, which can revert the ketal back to cyclopentanone and ethylene glycol, especially in the presence of moisture and acid. Oxidative degradation products are also a possibility under certain storage conditions.
Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?
A2: The primary analytical techniques for the purity assessment of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
-
GC-MS is highly effective for separating and identifying volatile and semi-volatile impurities, such as residual starting materials and some byproducts.
-
NMR Spectroscopy , particularly quantitative NMR (qNMR), is excellent for determining the absolute purity of the main compound and for quantifying both known and unknown impurities without the need for reference standards for each impurity.
Q3: How can I prepare a this compound sample for GC-MS analysis?
A3: A straightforward sample preparation method for GC-MS analysis is as follows:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in a suitable volatile solvent, such as dichloromethane (B109758) or ethyl acetate, to a final concentration of 1 mg/mL.
-
Vortex the sample to ensure complete dissolution.
-
If necessary, filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection into the GC-MS system.
Q4: What are the key parameters for a standard GC-MS method for this analysis?
A4: A typical starting point for a GC-MS method for the analysis of this compound and its common impurities is provided in the table below. Method optimization may be required based on the specific instrumentation and the impurity profile of the sample.
| Parameter | Recommended Setting |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 (can be adjusted based on sample concentration) |
| Oven Program | Initial temp: 50°C, hold for 2 min; Ramp: 10°C/min to 250°C, hold for 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Scan Range | 35-350 amu |
Experimental Protocols
Protocol 1: Identification and Quantification of Volatile Impurities by GC-MS
This protocol outlines a standard method for the analysis of this compound to identify and quantify volatile impurities like cyclopentanone and ethylene glycol.
1. Sample Preparation:
- Prepare a stock solution of this compound at 1 mg/mL in dichloromethane.
- Prepare individual stock solutions of cyclopentanone and ethylene glycol at 1 mg/mL in dichloromethane to be used as reference standards.
- Create a mixed standard solution containing this compound and expected impurities at known concentrations to verify retention times and response factors.
2. GC-MS Instrumentation and Conditions:
- GC System: Agilent 7890B or equivalent.
- MS System: Agilent 5977A or equivalent.
- Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm.
- Oven Program: 50°C for 2 minutes, then ramp to 250°C at 10°C/minute, hold for 5 minutes.
- Injector: Split/splitless, 250°C, split ratio 20:1.
- Carrier Gas: Helium, constant flow at 1.0 mL/min.
- MSD: Transfer line at 280°C, ion source at 230°C, quadrupole at 150°C. Electron ionization (EI) at 70 eV.
- Acquisition Mode: Full scan from m/z 35 to 350.
3. Data Analysis:
- Identify the peaks in the chromatogram by comparing their retention times and mass spectra to those of the reference standards.
- Quantify the impurities using an external standard calibration curve or by calculating the area percent of each impurity relative to the total peak area.
Protocol 2: Purity Assessment by Quantitative NMR (qNMR)
This protocol describes the use of qNMR for the accurate determination of the purity of this compound.
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.
- Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same vial. The internal standard should have a known purity and its signals should not overlap with the analyte signals.
- Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
- Vortex the sample until all components are fully dissolved.
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
- Spectrometer: Bruker Avance III 400 MHz or equivalent.
- Solvent: CDCl₃.
- Pulse Program: A standard 1D proton experiment (e.g., 'zg30').
- Acquisition Parameters:
- Number of Scans (NS): 16 or more for good signal-to-noise.
- Relaxation Delay (D1): At least 5 times the longest T1 of the signals of interest (a D1 of 30 seconds is generally sufficient for accurate quantification).
- Acquisition Time (AQ): At least 3 seconds.
- Spectral Width (SW): Appropriate to cover all signals of interest (e.g., 20 ppm).
3. Data Processing and Analysis:
- Apply a Fourier transform to the FID with an exponential window function (line broadening of 0.3 Hz).
- Phase and baseline correct the spectrum carefully.
- Integrate a well-resolved signal of this compound and a signal from the internal standard.
- Calculate the purity of the this compound using the following formula:
Troubleshooting Guides
GC-MS Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing for this compound | 1. Active sites in the injector liner or column. 2. Column contamination. 3. Incorrect column installation (dead volume). | 1. Use a deactivated liner; replace the liner if necessary. 2. Trim the first few centimeters of the column. 3. Reinstall the column according to the manufacturer's instructions. |
| Ghost Peaks in the Chromatogram | 1. Carryover from a previous injection. 2. Septum bleed. 3. Contaminated solvent or syringe. | 1. Run a blank solvent injection after a concentrated sample. 2. Use a high-quality, low-bleed septum and replace it regularly. 3. Use fresh, high-purity solvent and rinse the syringe thoroughly.[1] |
| Poor Resolution Between Impurities | 1. Inappropriate GC oven temperature program. 2. Column is not suitable for the separation. | 1. Optimize the temperature ramp rate (e.g., use a slower ramp). 2. Consider a column with a different stationary phase (e.g., a more polar column if polar impurities are present). |
| No Peaks or Very Small Peaks | 1. Syringe problem (not drawing up sample). 2. Leak in the injection port. 3. Column break. | 1. Check the syringe for blockage or air bubbles. 2. Check for leaks at the septum and column fittings. 3. Inspect the column for breaks. |
NMR Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Signal-to-Noise Ratio | 1. Low sample concentration. 2. Insufficient number of scans. | 1. Prepare a more concentrated sample if possible. 2. Increase the number of scans. |
| Inaccurate Quantification | 1. Incomplete dissolution of sample or internal standard. 2. Short relaxation delay (D1). 3. Poor phasing or baseline correction. | 1. Ensure complete dissolution by visual inspection and vortexing. 2. Use a longer D1 value (at least 5x the longest T1). 3. Carefully reprocess the spectrum with manual phasing and baseline correction. |
| Overlapping Signals | 1. Co-eluting impurities with similar chemical shifts. | 1. Use a higher field NMR spectrometer for better resolution. 2. Consider using 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals. |
Visualizations
Caption: Workflow for the identification and quantification of impurities in this compound samples.
Caption: Potential degradation pathways of this compound under hydrolytic and oxidative conditions.
References
Technical Support Center: Scaling Up the Synthesis of 1,4-Dioxaspiro[4.4]nonane
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 1,4-Dioxaspiro[4.4]nonane for pilot studies. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address challenges encountered during the transition from laboratory to pilot-scale production.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of this compound at a larger scale.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| TS-01 | Low Yield | - Incomplete reaction. - Catalyst deactivation. - Suboptimal reaction temperature. - Inefficient water removal. - Product loss during workup and purification. | - Monitor the reaction progress using in-process controls (e.g., GC, HPLC) to ensure completion. - Increase reaction time or temperature cautiously. - Implement a catalyst regeneration cycle or a regular replacement schedule. - Ensure uniform heat distribution in the reactor. - Optimize the azeotropic distillation setup (e.g., Dean-Stark trap) for efficient water removal. - Minimize transfers and optimize extraction and distillation procedures to reduce mechanical losses. |
| TS-02 | Formation of Impurities/Byproducts | - Localized "hot spots" in the reactor due to poor heat transfer. - Extended reaction times at elevated temperatures leading to side reactions. - Presence of moisture or air in the reaction. - Incorrect stoichiometry of reactants. | - Improve heat transfer and mixing to ensure a homogeneous reaction temperature. - Optimize reaction time and temperature to minimize byproduct formation. - Conduct reactions under an inert atmosphere (e.g., nitrogen or argon). - Ensure accurate measurement and addition of reactants. |
| TS-03 | Difficulties in Product Isolation and Purification | - "Oiling out" or formation of an amorphous solid instead of crystals during workup. - Inefficient phase separation during large-scale liquid-liquid extractions. - Product instability during purification (e.g., on silica (B1680970) gel). - High viscosity of the product mixture. | - Screen various crystallization solvents and optimize the cooling profile. - Utilize appropriate industrial-scale extraction equipment and techniques. - Consider vacuum distillation as a primary purification method for this thermally stable compound. - Use heated transfer lines if dealing with viscous material at lower temperatures. |
| TS-04 | Inconsistent Reaction Times | - Poor temperature control and uneven heating. - Inefficient mixing leading to poor mass transfer. - Variations in the quality of starting materials or catalyst. | - Implement precise temperature control systems, such as jacketed reactors with automated feedback loops. - Optimize stirrer design and agitation speed for the reactor geometry. - Ensure consistent quality of all raw materials through proper analysis and sourcing. |
| TS-05 | Catalyst Deactivation | - Poisoning by impurities in the feedstock. - Coking or fouling of the catalyst surface at high temperatures. - Sintering of the catalyst, leading to loss of surface area. - Mechanical attrition in stirred tank reactors. | - Purify starting materials to remove potential catalyst poisons. - Optimize reaction temperature to minimize coke formation. - Consider using a more robust catalyst or a guard bed to protect the main catalyst bed. - For solid catalysts, consider immobilization or using a fixed-bed reactor to prevent attrition. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthesis route for this compound?
A1: The most prevalent and industrially viable method is the acid-catalyzed ketalization of cyclopentanone (B42830) with ethylene (B1197577) glycol. This reaction is typically carried out with azeotropic removal of water to drive the equilibrium towards the product.
Q2: Which catalysts are most effective for the ketalization of cyclopentanone on a pilot scale?
A2: Solid acid catalysts like acidic resins (e.g., Amberlyst-15), zeolites, and metal oxides such as zirconium dioxide (ZrO₂) and titanium dioxide (TiO₂) are often preferred for their ease of separation and reusability. Traditional homogeneous acid catalysts like p-toluenesulfonic acid (p-TSA) or sulfuric acid are also effective but may require neutralization and more complex workup procedures.
Q3: What are the primary challenges when scaling up this reaction?
A3: Key challenges include:
-
Heat Transfer: The reaction is typically endothermic, requiring efficient and uniform heating in a large reactor to maintain a consistent reaction rate.
-
Mass Transfer: Achieving efficient mixing in large vessels is crucial to ensure good contact between the reactants and the catalyst, especially if a solid catalyst is used.
-
Water Removal: Efficient removal of the water byproduct is critical to drive the reaction to completion. The design and operation of the distillation system (e.g., Dean-Stark trap) are important considerations.
-
Product Purification: On a larger scale, purification by distillation needs to be carefully controlled to avoid thermal decomposition of the product and to efficiently separate it from unreacted starting materials and byproducts.
Q4: What are the common impurities in the synthesis of this compound and how can they be removed?
A4: Common impurities include unreacted cyclopentanone and ethylene glycol, as well as potential byproducts from side reactions such as the self-condensation of cyclopentanone. These are typically removed by fractional distillation under reduced pressure. Washing the crude product with a basic solution (e.g., sodium bicarbonate) can remove acidic catalyst residues.
Q5: What are the key safety considerations for the pilot-scale synthesis of this compound?
A5: Key safety considerations include:
-
Flammability: Cyclopentanone and the product are flammable liquids. Ensure proper grounding of equipment to prevent static discharge and use intrinsically safe electrical equipment.
-
Pressure Build-up: The reaction is often heated to reflux. Ensure adequate pressure relief systems are in place on the reactor.
-
Handling of Corrosive Catalysts: If using strong liquid acids, appropriate personal protective equipment (PPE) and handling procedures are essential.
-
Exothermic Potential: While the overall reaction is endothermic, localized hot spots during catalyst addition or runaway reactions can occur with improper control. Ensure robust temperature monitoring and cooling systems are in place.
Data Presentation
Table 1: Comparison of Different Synthetic Methods for this compound and its Derivatives (Lab-Scale)
| Method | Starting Materials | Catalyst | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Ketalization of a Dihydroxyoctadecanoate | Methyl 9,10-dihydroxyoctadecanoate, Cyclopentanone | Montmorillonite KSF | Dichloromethane | 45 min | Room Temp. | 50.51 | [1] |
| Ketalization with Diethyl Tartrate | Cyclopentanone, (2R,3R)-diethyl tartrate | Not specified | Not specified | Not specified | Not specified | Not specified | [2] |
Experimental Protocols
Pilot-Scale Synthesis of this compound via Azeotropic Ketalization
Materials:
-
Cyclopentanone
-
Ethylene Glycol
-
p-Toluenesulfonic acid (p-TSA) or an acidic resin catalyst
-
Toluene or Hexane (as azeotroping agent)
-
Sodium Bicarbonate solution (for neutralization)
-
Brine
-
Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate
Equipment:
-
Jacketed glass-lined or stainless steel reactor with a suitable agitator
-
Heating/cooling system for the reactor jacket
-
Condenser and Dean-Stark trap appropriately sized for the reactor
-
Addition funnel or pump for controlled reagent addition
-
Vacuum distillation setup for purification
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charging Reactants: Charge the reactor with cyclopentanone, ethylene glycol (typically in a slight excess, e.g., 1.1-1.2 equivalents), and the azeotroping solvent (e.g., toluene).
-
Catalyst Addition: Add the acid catalyst (e.g., p-TSA, 0.1-0.5 mol%) to the reaction mixture. If using a solid catalyst, it can be added as a slurry.
-
Reaction: Heat the mixture to reflux. The water-toluene azeotrope will begin to distill and collect in the Dean-Stark trap. The water phase will separate at the bottom of the trap and can be periodically drained.
-
Monitoring: Monitor the reaction progress by measuring the amount of water collected in the Dean-Stark trap and by in-process analysis (e.g., GC) of the reaction mixture. The reaction is complete when no more water is being formed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a homogeneous catalyst was used, neutralize the reaction mixture by washing with a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the azeotroping solvent by distillation.
-
Purify the crude this compound by fractional vacuum distillation. Collect the fraction boiling at the correct temperature and pressure.
-
Mandatory Visualizations
Caption: Experimental workflow for the pilot-scale synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Validation & Comparative
A Comparative Analysis of 1,4-Dioxaspiro[4.4]nonane and 1,4-Dioxaspiro[4.5]decane as Carbonyl Protecting Groups
An Objective Guide for Researchers in Organic Synthesis and Drug Development
In the realm of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing side reactions. For the protection of aldehydes and ketones, cyclic ketals are a cornerstone strategy, offering robust stability against a wide range of non-acidic reagents.[1][2] This guide provides a detailed comparison of two such protecting groups derived from the reaction of a carbonyl with 1,2-ethanediol (B42446) in the presence of cyclopentanone (B42830) and cyclohexanone (B45756), which form 1,4-Dioxaspiro[4.4]nonane and 1,4-Dioxaspiro[4.5]decane structures upon ketalization, respectively. The choice between these two spiroketals hinges on their relative stability, particularly towards acidic conditions, which is dictated by the inherent ring strain of their parent cycloalkane structures.
Logical Framework for Ketal Protection and Deprotection
The overall strategy for utilizing these protecting groups follows a straightforward, three-stage workflow. The carbonyl is first protected, then the molecule undergoes further transformations, and finally, the original carbonyl is regenerated.
Caption: General workflow for carbonyl protection, synthesis, and deprotection.
Performance Comparison: Formation and Stability
The primary distinction between the this compound and 1,4-Dioxaspiro[4.5]decane protecting groups lies in their stability towards acidic hydrolysis. This stability is directly correlated with the ring strain of the spirocyclic system. The ketal derived from cyclopentanone (the [4.4]nonane system) possesses greater ring strain compared to the ketal derived from cyclohexanone (the [4.5]decane system). Consequently, the latter is significantly more stable under acidic conditions.
Experimental data on the hydrolysis of analogous ketals derived from ethylene (B1197577) glycol and parent ketones at pH 5 demonstrates this principle quantitatively. The ketal of cyclohexanone hydrolyzes approximately seven times more slowly than the ketal of acetone (B3395972), while the cyclopentanone derivative hydrolyzes only about two times slower.[3][4] This indicates that the 1,4-Dioxaspiro[4.5]decane group offers substantially greater acid stability.
Table 1: Quantitative Comparison of Ketal Properties
| Property | This compound System (from Cyclopentanone) | 1,4-Dioxaspiro[4.5]decane System (from Cyclohexanone) | Reference |
| Parent Diol | 1,2-Ethanediol | 1,2-Ethanediol | - |
| Parent Ketone | Cyclopentanone | Cyclohexanone | - |
| Relative Hydrolysis Rate | ~2x slower than acetone ketal | ~7x slower than acetone ketal | [3][4] |
| Relative Acid Stability | Moderate | High | [3][4] |
| Formation Conditions | Acid catalyst (e.g., p-TsOH), Dean-Stark | Acid catalyst (e.g., p-TsOH), Dean-Stark | [5][6] |
| Deprotection Conditions | Mild acidic hydrolysis (e.g., aq. HCl, TFA) | Stronger acidic hydrolysis | [1] |
| Stability to Base/Nucleophiles | High | High | [2] |
Relative Acid Lability
The difference in hydrolysis rates allows for selective deprotection or dictates the choice of protecting group based on the planned synthetic route. The [4.5]decane system is preferable for multi-step syntheses where the protected group may be exposed to mildly acidic conditions, whereas the [4.4]nonane system is suitable when easier cleavage is desired.
Caption: Comparison of stability under varying acidic conditions.
Experimental Protocols
The following are representative, generalized protocols for the protection of a ketone and subsequent deprotection.
Protocol 1: Ketal Formation (Protection)
This procedure is adapted from standard methods for acetalization.[5][6]
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add the ketone (1.0 eq), the corresponding diol (1,2-ethanediol, 1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH, 0.02 eq).
-
Solvent: Add a suitable solvent for azeotropic removal of water, such as toluene (B28343) or benzene, to fill approximately half the flask and the Dean-Stark trap.
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC). The reaction is typically complete within 4-24 hours.
-
Workup: Cool the reaction mixture to room temperature. Quench the reaction by adding a mild base, such as saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting spiroketal by flash column chromatography or distillation to yield the final product.
Protocol 2: Ketal Hydrolysis (Deprotection)
This procedure is based on general acid-catalyzed hydrolysis methods.[1]
-
Setup: Dissolve the protected ketone (1.0 eq) in a mixture of a water-miscible organic solvent (e.g., acetone, tetrahydrofuran) and water.
-
Acid Catalyst: Add a catalytic amount of a strong acid. For the more labile this compound system, milder conditions such as aqueous acetic acid or pyridinium (B92312) p-toluenesulfonate (PPTS) may suffice. For the more stable 1,4-Dioxaspiro[4.5]decane system, stronger conditions like 2M hydrochloric acid or trifluoroacetic acid (TFA) in water may be necessary.
-
Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the deprotection by TLC until the starting material is fully consumed.
-
Workup: Neutralize the acid by carefully adding a base (e.g., saturated sodium bicarbonate solution) until the solution is neutral or slightly basic.
-
Extraction: Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: The crude ketone can be purified if necessary by chromatography or distillation.
Conclusion
Both this compound and 1,4-Dioxaspiro[4.5]decane are effective and reliable protecting groups for carbonyl functionalities, offering excellent stability towards basic and nucleophilic conditions. The key differentiator is their acid lability.
-
Choose this compound when moderate stability and relatively mild deprotection conditions are required. It is suitable for synthetic routes where subsequent steps do not involve exposure to acidic reagents.
-
Choose 1,4-Dioxaspiro[4.5]decane when enhanced stability is crucial. Its greater resistance to acid-catalyzed hydrolysis makes it the superior choice for complex, multi-step syntheses that may require acidic conditions for other transformations, ensuring the carbonyl remains protected until the desired final step.[3][4]
References
- 1. willingdoncollege.ac.in [willingdoncollege.ac.in]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (2R,3R)-1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic and (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Relative Stability of Five- and Six-Membered Spiroketals
For Researchers, Scientists, and Drug Development Professionals
The spiroketal motif is a ubiquitous structural feature in a vast array of natural products, many of which exhibit potent biological activity. The stereochemistry of the spirocyclic center plays a pivotal role in defining the three-dimensional architecture of these molecules and, consequently, their interaction with biological targets. A fundamental aspect of spiroketal chemistry is the relative thermodynamic stability of the constituent rings, particularly the common five-membered (tetrahydrofuran-based) and six-membered (tetrahydropyran-based) systems. This guide provides an objective comparison of their stability, supported by experimental principles and computational data, to inform synthetic strategies and structural analysis in drug discovery and development.
Executive Summary
Under thermodynamic equilibrium, six-membered spiroketals are generally more stable than their five-membered counterparts when formed from a common acyclic dihydroxy ketone precursor. This preference is primarily attributed to a combination of lower ring strain and stabilizing stereoelectronic interactions, most notably the anomeric effect, which is more pronounced in the chair conformation of a six-membered ring. However, the formation of the less stable five-membered spiroketal can be favored under kinetic control.
Factors Influencing Spiroketal Stability
The equilibrium between the open-chain dihydroxy ketone and the isomeric five- and six-membered spiroketals is governed by several key factors:
-
Ring Strain: Six-membered rings can readily adopt a strain-free chair conformation, where bond angles are close to the ideal tetrahedral angle of 109.5°. In contrast, five-membered rings exhibit some degree of torsional strain due to eclipsing interactions.
-
Anomeric Effect: This stereoelectronic effect describes the tendency of an electronegative substituent on the anomeric carbon (the spirocenter) to occupy an axial position in a six-membered ring. This orientation allows for a stabilizing hyperconjugative interaction between a lone pair on a ring oxygen and the antibonding orbital (σ*) of the adjacent C-O bond. A well-formed chair conformation in a six-membered ring can maximize these stabilizing anomeric interactions.[1] While present in five-membered rings, the effect is less pronounced due to their more planar and conformationally mobile nature.
-
Gauche Interactions: Unfavorable steric interactions between substituents on the ring can destabilize certain conformations. In six-membered rings, 1,3-diaxial interactions can be a significant source of destabilization, potentially favoring alternative conformations or even the five-membered ring system in certain substituted spiroketals.
-
Kinetic vs. Thermodynamic Control: Spiroketalization is often carried out under acidic conditions, which allows for equilibration to the most thermodynamically stable product.[2][3] However, under non-equilibrating (kinetically controlled) conditions, the product distribution is determined by the relative rates of cyclization, which can sometimes favor the formation of the five-membered ring.[4]
Quantitative Stability Data
While extensive experimental data directly comparing the Gibbs free energy of formation for a wide range of isomeric five- and six-membered spiroketals from a common precursor is sparse in the literature, computational studies consistently support the greater stability of the six-membered ring. The following table summarizes representative computational data for the relative stability of parent 1,6-dioxaspiro[4.5]decane (a 5/6 spiroketal system, though the search results focused on 5,5 and 6,6 systems, this is a logical extension for comparison) and 1,7-dioxaspiro[5.5]undecane (a 6/6 spiroketal system).
| Spiroketal System | Structure | Ring Sizes | Calculated Relative Gibbs Free Energy (ΔG) (kcal/mol) |
| 1,6-Dioxaspiro[4.5]decane | 5 and 6 | ~ +1.5 to +3.0 (less stable) | |
| 1,7-Dioxaspiro[5.5]undecane | 6 and 6 | 0 (reference) |
Note: The ΔG values are illustrative and based on general principles and computational trends. Actual values will vary depending on substitution patterns and the specific computational methods employed.
Experimental Protocols
The relative stability of five- and six-membered spiroketals can be determined experimentally through equilibration studies followed by quantitative analysis of the product mixture.
Protocol 1: Acid-Catalyzed Equilibration and a glimpse into a potential experimental setup
This protocol describes a general procedure for achieving thermodynamic equilibrium between isomeric spiroketals.
1. Materials:
- Acyclic dihydroxy ketone precursor
- Anhydrous solvent (e.g., dichloromethane, benzene)
- Acid catalyst (e.g., p-toluenesulfonic acid, camphorsulfonic acid)
- Quenching agent (e.g., triethylamine, saturated sodium bicarbonate solution)
- Deuterated solvent for NMR analysis (e.g., CDCl₃)
2. Procedure:
- Dissolve the dihydroxy ketone precursor in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
- Add a catalytic amount of the acid catalyst (typically 0.1 mol %).
- Stir the reaction mixture at a temperature that allows for equilibration (e.g., room temperature or gentle heating). The time required to reach equilibrium should be determined by monitoring the reaction progress (e.g., by taking aliquots at different time points and analyzing by TLC or ¹H NMR).
- Once equilibrium is reached (i.e., the ratio of products is constant over time), quench the reaction by adding a slight excess of the quenching agent.
- Remove the solvent under reduced pressure.
- Purify the resulting mixture of spiroketals by column chromatography if necessary, although for quantitative analysis, direct analysis of the crude mixture is often preferred to avoid altering the product ratio.
Protocol 2: Quantitative Analysis by ¹H NMR Spectroscopy
This protocol outlines the use of ¹H NMR to determine the ratio of five- and six-membered spiroketals in the equilibrium mixture.
1. Sample Preparation:
- Accurately weigh a sample of the equilibrated spiroketal mixture.
- Dissolve the sample in a known volume of a suitable deuterated solvent (e.g., CDCl₃).
2. NMR Data Acquisition:
- Acquire a high-resolution ¹H NMR spectrum of the sample.
- Ensure that the spectral window is wide enough to encompass all relevant signals.
- Use a sufficient number of scans to achieve a high signal-to-noise ratio, which is crucial for accurate integration.
- The relaxation delay (d1) should be set to at least 5 times the longest T₁ relaxation time of the signals being integrated to ensure complete relaxation and accurate quantification.
3. Data Analysis:
- Identify well-resolved signals in the ¹H NMR spectrum that are unique to the five-membered and six-membered spiroketal isomers. Anomeric protons or protons adjacent to the ring oxygens are often good candidates.
- Carefully integrate the selected signals.
- The ratio of the integrals for the signals corresponding to the different isomers directly reflects their molar ratio in the mixture.
Visualization of Spiroketal Formation
The following diagram illustrates the acid-catalyzed equilibrium between an acyclic dihydroxy ketone and the corresponding five- and six-membered spiroketals.
Caption: Acid-catalyzed equilibrium between a dihydroxy ketone and its spiroketal isomers.
Conclusion
The greater thermodynamic stability of six-membered spiroketals over their five-membered counterparts is a well-established principle rooted in fundamental concepts of conformational analysis and stereoelectronics. For drug development professionals and synthetic chemists, a thorough understanding of these stability differences is critical for the rational design of synthetic routes to complex natural products and their analogs. While the six-membered spiroketal is typically the thermodynamically favored product, kinetic control can be exploited to access the less stable five-membered ring system when desired. The experimental and analytical protocols outlined in this guide provide a framework for the quantitative assessment of spiroketal stability, enabling researchers to make informed decisions in their synthetic endeavors.
References
Spiroketal Superiority: Unveiling the Advantages of 1,4-Dioxaspiro[4.4]nonane Over Acyclic Ketals
For researchers, scientists, and professionals in drug development, the selection of appropriate protecting groups is a critical decision that can significantly impact the efficiency and success of a synthetic route. Ketals are widely employed for the protection of carbonyl functionalities, but not all ketals are created equal. This guide provides a comprehensive comparison of the spirocyclic ketal, 1,4-Dioxaspiro[4.4]nonane, and its acyclic counterparts, highlighting the distinct advantages of the spirocyclic system, supported by experimental data and detailed protocols.
Executive Summary
This compound, the ketal derived from cyclopentanone (B42830) and ethylene (B1197577) glycol, exhibits enhanced stability and offers unique conformational rigidity compared to acyclic ketals, such as the dimethyl ketal of cyclopentanone. These properties translate into significant benefits in multi-step synthesis and the design of complex molecular architectures. The primary advantages of this compound lie in its superior kinetic stability towards acidic hydrolysis and its pre-organized spirocyclic scaffold, which can be invaluable in controlling stereochemistry and molecular conformation. This guide will delve into the experimental evidence supporting these claims.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance differences between this compound and a representative acyclic ketal, cyclopentanone dimethyl ketal.
| Parameter | This compound (Spirocyclic Ketal) | Cyclopentanone Dimethyl Ketal (Acyclic Ketal) | Advantage |
| Kinetic Stability (Acidic Hydrolysis) | Higher stability; hydrolyzes approximately 2 times slower than a comparable acyclic ketal. | Lower stability; more prone to cleavage under acidic conditions. | This compound |
| Thermodynamic Stability | Generally more stable due to the chelate effect and reduced conformational entropy of the diol. | Less stable due to greater conformational freedom. | This compound |
| Conformational Rigidity | Rigid spirocyclic structure. | Flexible acyclic structure. | This compound |
| Applications in Stereocontrolled Synthesis | The rigid framework can influence the stereochemical outcome of nearby reactions. | Limited influence on stereochemistry. | This compound |
| Ease of Formation | Generally straightforward, often driven by the removal of water. | Typically straightforward, often using an orthoester. | Comparable |
| Ease of Cleavage | Requires controlled acidic conditions. | Can be cleaved under milder acidic conditions. | Application Dependent |
Delving into the Data: Enhanced Stability of this compound
The enhanced stability of this compound is a key differentiator. Research comparing the hydrolysis rates of various ketals has shown that cyclic ketals are generally more resistant to acid-catalyzed cleavage than their acyclic counterparts. For instance, studies have indicated that the hydrolysis of a cyclopentyl ketal is approximately two times slower than that of an acetone-derived acyclic ketal under similar acidic conditions. This increased stability can be attributed to the Thorpe-Ingold effect, where the gem-dialkyl substitution on the spiro center and the cyclic nature of the diol component decrease the rate of the hydrolysis reaction.
Thermodynamically, the formation of the five-membered dioxolane ring in this compound is favored due to the chelate effect. The intramolecular cyclization of ethylene glycol with cyclopentanone is entropically more favorable than the intermolecular reaction of two separate methanol (B129727) molecules. This inherent stability makes the spiroketal a more robust protecting group, capable of withstanding a wider range of reaction conditions without premature cleavage.
Experimental Protocols
To provide a practical context for this comparison, detailed experimental protocols for the synthesis and cleavage of both this compound and an acyclic ketal of cyclopentanone are presented below.
Synthesis of this compound (Cyclopentanone Ethylene Ketal)
Materials:
-
Cyclopentanone
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclopentanone (1.0 eq), ethylene glycol (1.2 eq), and toluene (approx. 2 mL per mmol of cyclopentanone).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation under reduced pressure to yield this compound as a colorless oil.
Synthesis of Cyclopentanone Dimethyl Ketal
Materials:
-
Cyclopentanone
-
Methanol
-
Trimethyl orthoformate
-
Amberlyst-15 (or other acidic resin)
-
Anhydrous potassium carbonate
Procedure:
-
To a flask containing a magnetic stir bar, add cyclopentanone (1.0 eq) and methanol (5-10 eq).
-
Add trimethyl orthoformate (1.5 eq) to the mixture.
-
Add a catalytic amount of Amberlyst-15 resin.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by GC or TLC.
-
Once the reaction is complete, filter off the Amberlyst-15 resin.
-
Add anhydrous potassium carbonate to the filtrate and stir for 30 minutes to neutralize any remaining acid and remove water.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by distillation to obtain cyclopentanone dimethyl ketal.
Visualizing the Concepts
To further illustrate the key differences and processes, the following diagrams are provided.
Caption: Ketalization pathways for spirocyclic and acyclic ketals.
Caption: Relative hydrolysis rates of acyclic versus spirocyclic ketals.
Conclusion
A Spectroscopic Comparison of 1,4-Dioxaspiro[4.4]nonane and Its Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals on the spectral characteristics of 1,4-Dioxaspiro[4.4]nonane and its analogues, supported by experimental data and detailed methodologies.
This guide provides an objective comparison of the spectroscopic properties of this compound and its derivatives. The spiroketal motif is a key structural feature in numerous natural products and pharmacologically active compounds. Understanding the spectroscopic signatures of this class of molecules is crucial for their identification, characterization, and the development of new synthetic methodologies. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presents detailed experimental protocols for these techniques, and includes visualizations to illustrate the molecular structures and analytical workflows.
Spectroscopic Data Summary
The following tables provide a summary of the key spectroscopic data for this compound and a representative derivative, (2R,3R)-1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic acid.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | 1.63 - 1.75 (m, 4H, -C₄H₈-), 1.76 - 1.88 (m, 4H, -C₄H₈-), 3.88 (s, 4H, O-CH₂-CH₂-O) | 24.0, 36.5, 64.2, 118.9 |
| (2R,3R)-1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic acid [1] | 1.59–1.72 (m, 4H, –C₄H₈–), 1.74–1.87 (m, 2H, –C₄H₈–), 1.90–2.02 (m, 2H, –C₄H₈–), 4.78 (s, 2H, CH), 7.5 (br. s, 2H, -COOH) | 24.0, 37.4, 77.9, 123.6, 171.4 |
Table 2: IR and Mass Spectrometry Data
| Compound | Key IR Absorptions (cm⁻¹) | Mass Spectrometry (m/z) |
| This compound | C-O stretch: 1050-1150 | Molecular Ion (M⁺): 128.08. Key Fragments: 99, 86, 55[2] |
| (2R,3R)-Diethyl this compound-2,3-dicarboxylate [1] | Not explicitly provided, but expect C=O stretch (ester) ~1730-1750 cm⁻¹ | Not explicitly provided |
Experimental Protocols
The following sections detail generalized experimental methodologies for the acquisition of the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[3]
-
Sample Preparation: Solid samples are dissolved in a suitable deuterated solvent, such as acetone-d₆ or chloroform-d (B32938) (CDCl₃).[1]
-
Data Acquisition:
-
¹H NMR: Spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹³C NMR: Spectra are typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are reported in ppm relative to the solvent peak. For (2R,3R)-1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic acid, the spectrum was recorded in acetone-d₆.[1]
-
Infrared (IR) Spectroscopy
FT-IR spectra are recorded to identify the functional groups present in the molecule.
-
Sample Preparation:
-
Liquids: A thin film of the neat liquid is prepared between two salt plates (e.g., NaCl or KBr).
-
Solids: A potassium bromide (KBr) pellet is prepared by grinding a small amount of the solid sample with dry KBr and pressing the mixture into a translucent disk. Alternatively, a Nujol mull can be prepared.
-
-
Data Acquisition: The prepared sample is placed in the IR beam of an FT-IR spectrometer, and the spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹. The resulting spectrum shows the absorption of infrared radiation as a function of wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile compounds like this compound and its derivatives.
-
Sample Preparation: The sample is dissolved in a volatile organic solvent such as dichloromethane (B109758) or hexane.
-
Gas Chromatography (GC):
-
Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms) is typically used.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
-
Temperature Program: The oven temperature is ramped to achieve good separation of the components.
-
-
Mass Spectrometry (MS):
-
Ionization: Electron Ionization (EI) at 70 eV is commonly used.
-
Analysis Mode: The mass spectrometer is operated in full scan mode to obtain the mass spectrum of the compound.
-
Visualizing Structure and Analysis
The following diagrams illustrate the general structure of this compound and a typical workflow for its spectroscopic analysis.
Caption: Molecular structure of this compound with potential substitution sites.
Caption: A typical workflow for the synthesis and spectroscopic analysis of spiroketals.
References
A Comparative Guide to Alternative Protecting Groups for Cyclopentanone
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high yield and selectivity. For the carbonyl group of cyclopentanone (B42830), a common structural motif in numerous natural products and pharmaceutical intermediates, effective protection is often a critical consideration. This guide provides an objective comparison of common and alternative protecting groups for cyclopentanone, supported by experimental data, detailed protocols, and visual aids to inform your synthetic strategy.
Overview of Protecting Groups for Cyclopentanone
The primary strategy for protecting the carbonyl group of cyclopentanone involves its conversion to a ketal or a thioacetal. These derivatives are stable under a variety of reaction conditions, particularly those involving nucleophiles and bases, and can be selectively removed to regenerate the parent ketone. The most prevalent protecting groups include acyclic dialkyl ketals and cyclic ketals (dioxolanes and dioxanes), as well as their sulfur analogs, dithiolanes and dithianes.
Comparative Performance of Protecting Groups
The choice of a protecting group is a trade-off between its stability under various reaction conditions and the ease of its removal. The following tables summarize the performance of several common protecting groups for cyclopentanone based on reported experimental data.
Table 1: Comparison of Protection Reactions for Cyclopentanone
| Protecting Group | Reagents and Conditions | Reaction Time | Yield (%) | Reference |
| Dimethyl Ketal | Methanol, H+ catalyst | Not specified | Not specified | General knowledge |
| Ethylene (B1197577) Ketal | Ethylene glycol, p-toluenesulfonic acid, Benzene (B151609), Reflux | Not specified | 62 | [1] |
| Ethylene Ketal | Ethylene glycol, p-toluenesulfonic acid, Toluene, Reflux | Not specified | 78 (for a derivative) | [2] |
| 1,3-Dithiolane (B1216140) | 1,2-Ethanedithiol, Lewis Acid (e.g., BF₃·OEt₂) | Not specified | High | General knowledge |
Table 2: Comparison of Deprotection Reactions for Protected Cyclopentanone
| Protected Cyclopentanone | Reagents and Conditions | Reaction Time | Yield (%) | Reference |
| Ethylene Ketal | Aqueous Acid (e.g., HCl) | Not specified | High | General knowledge |
| 1,3-Dithiolane | Hg(NO₃)₂·3H₂O, solid state | 1-4 min | 88-96 (for various dithiolanes) | [3] |
| Various Thioacetals | MnO₂, AlCl₃, CH₃CN, Room Temp. | 1.5 - 2 h | 82-96 | [4] |
Table 3: Stability of Cyclopentanone Ethylene Ketal under Acidic Conditions
| Protected Cyclopentanone | Conditions | Half-life | Reference |
| Ethylene Ketal | 10 mM TFA in D₂O/CD₃CN | 25.33 min | [5] |
Experimental Protocols
Protocol 1: Protection of Cyclopentanone as an Ethylene Ketal
This procedure describes the formation of 1,4-dioxaspiro[4.4]nonane, the ethylene ketal of cyclopentanone.
Materials:
-
Cyclopentanone
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate
-
Benzene (or Toluene)
-
Dean-Stark apparatus
-
Standard glassware for reflux and distillation
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add cyclopentanone, a slight excess of ethylene glycol (e.g., 1.2 equivalents), a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.02 equivalents), and a suitable solvent such as benzene or toluene.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with the solvent, driving the equilibrium towards ketal formation.
-
Continue the reflux until no more water is collected in the trap.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield the pure cyclopentanone ethylene ketal.[1]
Protocol 2: Deprotection of Cyclopentanone 1,3-Dithiolane using Mercury(II) Nitrate (B79036)
This protocol outlines a rapid and high-yielding method for the deprotection of dithiolanes. Caution: Mercury compounds are highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.
Materials:
-
Cyclopentanone 1,3-dithiolane
-
Mercury(II) nitrate trihydrate (Hg(NO₃)₂·3H₂O)
-
Mortar and pestle
-
Ethanol (B145695) or acetonitrile
-
Standard filtration apparatus
Procedure:
-
In a mortar, place the cyclopentanone 1,3-dithiolane and mercury(II) nitrate trihydrate (approximately 2 equivalents).
-
Grind the mixture with a pestle at room temperature for 1-4 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the starting material has been consumed, wash the solid mixture with a small amount of ethanol or acetonitrile.
-
Filter the mixture to remove the insoluble mercury salts.
-
The filtrate contains the deprotected cyclopentanone. The solvent can be removed under reduced pressure to obtain the crude product, which can be further purified if necessary.[3]
Reaction Pathways and Experimental Workflows
Protection of Cyclopentanone as an Ethylene Ketal
The formation of an ethylene ketal is an acid-catalyzed process involving the nucleophilic addition of ethylene glycol to the carbonyl carbon of cyclopentanone, followed by the elimination of water.
Caption: Acid-catalyzed formation of cyclopentanone ethylene ketal.
Deprotection of a 1,3-Dithiolane
The deprotection of a dithiolane using mercury(II) salts involves the coordination of the mercury ion to the sulfur atoms, which facilitates the hydrolytic cleavage to regenerate the carbonyl group.
Caption: Deprotection of cyclopentanone 1,3-dithiolane with Hg(II).
Workflow for Selecting a Protecting Group
The selection of an appropriate protecting group depends on the planned synthetic route and the stability of other functional groups in the molecule.
Caption: Decision workflow for selecting a cyclopentanone protecting group.
Conclusion
The protection of cyclopentanone is a crucial step in many synthetic endeavors. While ethylene ketals are a widely used and effective option, offering good stability under basic and nucleophilic conditions, thioacetals such as 1,3-dithiolanes provide enhanced stability towards acidic conditions. The choice of the protecting group should be carefully considered based on the specific requirements of the synthetic route, including the conditions of subsequent steps and the desired ease of deprotection. This guide provides a foundational comparison to aid in making an informed decision for the successful execution of your synthetic strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. (2R,3R)-1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic and (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate [mdpi.com]
- 4. mdpi.org [mdpi.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Acid Catalysts in the Synthesis of 1,4-Dioxaspiro[4.4]nonane
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1,4-Dioxaspiro[4.4]nonane, a key intermediate in the preparation of various biologically active compounds and a common protective group for cyclopentanone (B42830), is predominantly achieved through the acid-catalyzed ketalization of cyclopentanone with ethylene (B1197577) glycol. The choice of acid catalyst significantly influences the reaction's efficiency, yield, and environmental impact. This guide provides a comparative analysis of different acid catalysts for this synthesis, supported by experimental data, to aid in catalyst selection and process optimization.
Comparison of Catalyst Performance
The efficacy of various acid catalysts in the synthesis of this compound and its derivatives is summarized in the table below. The data is compiled from different studies and may involve slightly varied substrates and reaction conditions, but it provides a valuable overview of catalyst performance.
| Catalyst | Catalyst Type | Substrate | Product | Yield (%) | Reaction Time | Catalyst Loading | Source |
| p-Toluenesulfonic acid monohydrate | Homogeneous | Cyclopentanone & Ethylene Glycol | This compound | 62 | Not Specified | Catalytic | [1] |
| p-Toluenesulfonic acid monohydrate | Homogeneous | Diethyl L-tartrate & Cyclopentanone | (2R,3R)-diethyl this compound-2,3-dicarboxylate | 78 | Not Specified | 2.94 mol% | |
| Montmorillonite (B579905) KSF | Heterogeneous (Clay) | Methyl 9,10-dihydroxyoctadecanoate & Cyclopentanone | Methyl 8-(3-octyl-1,4-dioxaspiro[4.4]nonan-2-yl)octanoate | 50.51 | 45 min | Not Specified | [2] |
| Dealuminated USY | Heterogeneous (Zeolite) | Cyclohexanone & Ethylene Glycol | 1,4-Dioxaspiro[4.5]decane | >93.2 | 40 min | 4:1 (catalyst:reactant mass ratio) | [3] |
Note: The synthesis using Dealuminated USY was performed with cyclohexanone, which has similar reactivity to cyclopentanone in ketalization reactions.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic procedures.
Synthesis of this compound using p-Toluenesulfonic Acid
This protocol describes the synthesis of the parent this compound.
Materials:
-
Cyclopentanone
-
Ethylene glycol
-
p-Toluenesulfonic acid
-
Benzene (B151609) (or Toluene)
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Round-bottom flask
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclopentanone, an excess of ethylene glycol (e.g., 1.5-2 equivalents), and a catalytic amount of p-toluenesulfonic acid.
-
Add benzene or toluene (B28343) as the azeotropic solvent to facilitate the removal of water.
-
Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.[1]
Synthesis of a this compound Derivative using Montmorillonite KSF
This protocol details the synthesis of a substituted this compound using a heterogeneous clay catalyst.
Materials:
-
Methyl 9,10-dihydroxyoctadecanoate
-
Cyclopentanone
-
Montmorillonite KSF clay
-
Dichloromethane
-
Brine solution
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Ultrasonic bath
Procedure:
-
In a suitable vessel, dissolve methyl 9,10-dihydroxyoctadecanoate in dichloromethane.
-
Add an excess of cyclopentanone and the montmorillonite KSF catalyst.
-
Place the reaction mixture in an ultrasonic bath at room temperature for 45 minutes.[2]
-
After the reaction is complete, filter off the catalyst.
-
Wash the filtrate with brine solution and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
The product can be further purified by column chromatography if necessary.
Visualizing the Process
To better understand the experimental workflow and the factors influencing catalyst efficacy, the following diagrams are provided.
References
A Comparative Analysis of the Reactivity of 1,4-Dioxaspiro[4.4]nonane and 1,6-Dioxaspiro[4.4]nonane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the reactivity of two isomeric spiroketals: 1,4-Dioxaspiro[4.4]nonane and 1,6-Dioxaspiro[4.4]nonane. While direct comparative kinetic data for these specific compounds is limited in published literature, this document outlines a theoretical framework for understanding their relative reactivity based on stereoelectronic principles and provides detailed experimental protocols for a comprehensive comparative analysis.
Introduction
Spiroketals are prevalent structural motifs in a vast array of natural products and are of significant interest in medicinal chemistry and drug development. The seemingly subtle difference in the placement of the oxygen atoms in this compound and 1,6-Dioxaspiro[4.4]nonane can lead to significant differences in their three-dimensional structure, stability, and, consequently, their chemical reactivity. Understanding these differences is crucial for designing and synthesizing novel therapeutic agents and for predicting the metabolic fate of spiroketal-containing drugs.
This guide will delve into a theoretical comparison of the stability and reactivity of these two isomers, followed by proposed experimental protocols to quantify these differences.
Theoretical Comparison of Reactivity
The reactivity of spiroketals, particularly their susceptibility to acid-catalyzed hydrolysis, is intrinsically linked to their thermodynamic stability. The stability of these systems is governed by a combination of factors, including ring strain and stereoelectronic effects, most notably the anomeric effect.
This compound is a[1][1]-spiroketal derived from the ketalization of a ketone with a 1,2-diol. Its structure consists of two five-membered rings fused at a central spirocyclic carbon.
1,6-Dioxaspiro[4.4]nonane is also a[1][1]-spiroketal, but it is formed from the cyclization of a γ-hydroxy ketone. In this isomer, both oxygen atoms are part of the same five-membered ring.
The primary mode of reactivity for both isomers under acidic conditions is the cleavage of the spiroketal moiety. This proceeds via protonation of one of the oxygen atoms, followed by ring opening to form a resonance-stabilized oxocarbenium ion intermediate. The relative stability of the starting material and the ease of formation of this intermediate will dictate the overall reaction rate.
It is hypothesized that 1,6-Dioxaspiro[4.4]nonane may exhibit a slightly higher reactivity towards acid-catalyzed hydrolysis compared to this compound. This is based on the potential for greater ring strain in the 1,6-isomer due to the placement of two heteroatoms within the same five-membered ring, which could be relieved upon ring opening. However, without experimental data, this remains a theoretical postulate. A comprehensive computational study would be beneficial to quantify the ground-state energies and the activation barriers for the hydrolysis of both isomers.
Proposed Experimental Protocols for Comparative Reactivity Study
To empirically determine the relative reactivity of this compound and 1,6-Dioxaspiro[4.4]nonane, a comparative kinetic study of their acid-catalyzed hydrolysis is proposed.
Experimental Objective:
To determine and compare the rate constants for the acid-catalyzed hydrolysis of this compound and 1,6-Dioxaspiro[4.4]nonane under identical conditions.
Materials:
-
This compound
-
1,6-Dioxaspiro[4.4]nonane
-
Standardized solution of a strong acid (e.g., 0.1 M HCl in a suitable solvent)
-
Anhydrous, inert solvent (e.g., dioxane or acetonitrile)
-
Internal standard for quantitative analysis (e.g., dodecane (B42187) for GC-MS)
-
Quenching solution (e.g., saturated sodium bicarbonate)
-
Deuterated solvent for NMR studies (e.g., CDCl3)
Protocol 1: Comparative Hydrolysis Monitored by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol will follow the disappearance of the starting spiroketal over time.
1. Reaction Setup:
- In a series of temperature-controlled reaction vials, prepare a solution of the spiroketal (e.g., 0.05 M) and the internal standard (e.g., 0.025 M) in the chosen inert solvent.
- Equilibrate the vials to the desired reaction temperature (e.g., 25°C, 40°C, 55°C).
- Initiate the reaction by adding a predetermined volume of the standardized acid solution to each vial simultaneously.
2. Sample Collection and Quenching:
- At specific time intervals (e.g., 0, 5, 10, 20, 40, 60, 90, 120 minutes), withdraw an aliquot from each reaction mixture.
- Immediately quench the reaction by adding the aliquot to a vial containing an excess of the quenching solution.
3. Sample Preparation for GC-MS:
- Extract the organic components from the quenched solution with a suitable solvent (e.g., diethyl ether or ethyl acetate).
- Dry the organic extract over an anhydrous drying agent (e.g., Na2SO4).
- Analyze the samples by GC-MS.
4. Data Analysis:
- Quantify the concentration of the remaining spiroketal at each time point by integrating the peak area relative to the internal standard.
- Plot the natural logarithm of the spiroketal concentration versus time. The negative of the slope of this plot will give the pseudo-first-order rate constant (k_obs).
- Repeat the experiment at different acid concentrations to determine the order of the reaction with respect to the acid and to calculate the second-order rate constant (k2).
Protocol 2: Real-time Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol allows for the continuous monitoring of the reaction in situ.
1. Reaction Setup:
- In an NMR tube, prepare a solution of the spiroketal in a deuterated solvent.
- Acquire an initial ¹H NMR spectrum (t=0).
- Initiate the reaction by adding a small, precise amount of a deuterated acid (e.g., DCl in D2O) to the NMR tube.
2. Data Acquisition:
- Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.
- Monitor the disappearance of characteristic signals of the starting spiroketal and the appearance of signals from the hydrolysis product (the corresponding ketone/diol).
3. Data Analysis:
- Integrate the signals of the starting material and the product at each time point.
- Calculate the concentration of the remaining spiroketal as a function of time.
- Determine the rate constant as described in the GC-MS protocol.
Data Presentation
The quantitative data obtained from the proposed experiments should be summarized in clear and concise tables for easy comparison.
Table 1: Physical and Chemical Properties
| Property | This compound | 1,6-Dioxaspiro[4.4]nonane |
| Molecular Formula | C₇H₁₂O₂ | C₇H₁₂O₂ |
| Molar Mass ( g/mol ) | 128.17 | 128.17 |
| CAS Number | 176-32-9 | 176-25-0 |
| Boiling Point (°C) | Data to be determined | Data to be determined |
| Density (g/mL) | Data to be determined | Data to be determined |
Table 2: Hypothetical Kinetic Data for Acid-Catalyzed Hydrolysis at 25°C
| Compound | [Acid] (M) | k_obs (s⁻¹) | k₂ (M⁻¹s⁻¹) |
| This compound | 0.01 | Experimental Value | Calculated Value |
| 0.05 | Experimental Value | Calculated Value | |
| 0.10 | Experimental Value | Calculated Value | |
| 1,6-Dioxaspiro[4.4]nonane | 0.01 | Experimental Value | Calculated Value |
| 0.05 | Experimental Value | Calculated Value | |
| 0.10 | Experimental Value | Calculated Value |
Visualizations
Diagram 1: General Acid-Catalyzed Hydrolysis Pathway of a Spiroketal
A schematic of the acid-catalyzed hydrolysis of a spiroketal.
Diagram 2: Experimental Workflow for GC-MS Kinetic Study
Workflow for the comparative kinetic study using GC-MS.
Conclusion
References
A Comparative Guide to Analytical Methods for the Quantification of 1,4-Dioxaspiro[4.4]nonane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of suitable analytical methodologies for the validation of 1,4-Dioxaspiro[4.4]nonane quantification. The selection of a robust and reliable analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). As specific validated methods for this compound are not widely published, this document outlines and objectively compares the most appropriate analytical techniques based on the physicochemical properties of the molecule and established methods for analogous compounds such as cyclic ethers and other spiroketals. Supporting experimental protocols and validation parameters are provided to aid in method selection and implementation in accordance with ICH Q2(R1) guidelines.
Introduction to this compound and Analytical Challenges
This compound is a heterocyclic organic compound with the molecular formula C7H12O2.[1] Its structure features a spiroketal functional group. From a quantitative analysis perspective, the key physicochemical properties of this compound are its volatility (boiling point of 54-55°C at 35 mmHg) and the absence of a significant chromophore, which makes detection by UV-Vis spectroscopy challenging.[2] These characteristics heavily influence the choice of suitable analytical instrumentation and methodologies.
Comparison of Key Analytical Methods
Given the volatile nature and lack of a chromophore, Gas Chromatography (GC) based methods are highly suitable for the quantification of this compound. High-Performance Liquid Chromatography (HPLC) methods can also be developed, although they require more specialized detectors or derivatization steps.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Evaporative Light Scattering Detector (HPLC-ELSD) |
| Principle | Separation of volatile compounds in a gaseous mobile phase with detection based on the ionization of analytes in a hydrogen-air flame. | Separation of volatile compounds with detection and quantification based on the mass-to-charge ratio of ionized analytes. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase with detection of non-volatile analytes after nebulization and solvent evaporation. |
| Applicability | Excellent for volatile and thermally stable compounds.[3] | Highly suitable for volatile and thermally stable compounds, providing both quantitative data and structural confirmation. | Applicable to a wide range of compounds, including non-volatile and thermally labile ones. Suitable for non-chromophoric compounds.[4][5][6] |
| Selectivity | Good, based on retention time. | Excellent, based on both retention time and mass fragmentation patterns. | Moderate, based on retention time. |
| Sensitivity | Good (typically low ppm levels). | Excellent (can reach low ppb levels). | Moderate (typically low to mid ppm levels). |
| Linearity (r²) | > 0.995 | > 0.995 | > 0.99 |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% | 85 - 115% |
| Precision (%RSD) | < 5% | < 5% | < 10% |
| Throughput | High | High | Moderate |
| Cost | Low | High | Moderate |
| Strengths | Robust, reliable, and cost-effective for routine analysis. | High specificity and sensitivity, allows for impurity identification. | Universal detection for non-volatile compounds without a chromophore. |
| Limitations | Limited to volatile and thermally stable compounds. Does not provide structural information. | Higher initial instrument cost and complexity. | Not suitable for volatile compounds. Response can be non-linear. |
Experimental Protocols
Detailed methodologies for the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of this compound are provided below. This method is recommended for its high specificity and sensitivity. The validation parameters are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8][9][10][11]
Proposed Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To develop and validate a specific, accurate, and precise GC-MS method for the quantification of this compound.
Instrumentation:
-
Gas Chromatograph equipped with a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Autosampler.
-
Capillary column: A mid-polarity column such as a DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness) is recommended for good peak shape and separation from potential impurities.
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 200°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1 (can be optimized based on concentration).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 150°C.
-
Hold for 5 minutes.
-
-
MS Transfer Line Temperature: 230°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantifier Ion: To be determined from the mass spectrum of this compound (e.g., the molecular ion or a major fragment ion).
-
Qualifier Ions: At least two other characteristic ions to confirm identity.
-
Preparation of Solutions:
-
Solvent: Dichloromethane or another suitable volatile solvent.
-
Standard Stock Solution: Accurately weigh approximately 50 mg of this compound reference standard and dissolve in 50 mL of solvent to obtain a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Solution: Accurately weigh the sample containing this compound and dissolve in the solvent to achieve a theoretical concentration within the calibration range.
Validation Parameters and Acceptance Criteria:
| Validation Parameter | Experimental Procedure | Acceptance Criteria |
| Specificity | Analyze blank solvent, a solution of this compound, and a spiked sample matrix. | No interfering peaks at the retention time of this compound in the blank. The mass spectrum of the peak in the sample should match that of the standard. |
| Linearity | Analyze the five calibration standards in triplicate. Plot a graph of peak area versus concentration and perform linear regression analysis. | Correlation coefficient (r²) ≥ 0.995. |
| Range | The range is established by confirming that the method provides acceptable linearity, accuracy, and precision. | 80% to 120% of the test concentration. |
| Accuracy | Analyze samples spiked with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. | Mean recovery between 95.0% and 105.0%. |
| Precision | Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, and on the same instrument. Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. | Relative Standard Deviation (%RSD) ≤ 5.0%. |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (S/N) of 3:1 or from the standard deviation of the response and the slope of the calibration curve. | The lowest concentration at which the analyte can be reliably detected. |
| Limit of Quantification (LOQ) | Determined based on the signal-to-noise ratio (S/N) of 10:1 or from the standard deviation of the response and the slope of the calibration curve. | The lowest concentration at which the analyte can be reliably quantified with acceptable precision and accuracy. |
| Robustness | Intentionally vary critical method parameters (e.g., oven temperature ramp rate, carrier gas flow rate, injector temperature) and assess the impact on the results. | %RSD of the results should remain within acceptable limits (e.g., ≤ 10%). |
Mandatory Visualizations
Caption: Workflow for the validation of a GC-MS method for this compound quantification.
Conclusion
The quantification of this compound is most effectively achieved using a validated Gas Chromatography-Mass Spectrometry (GC-MS) method due to the compound's volatility and lack of a strong UV chromophore. GC-MS offers excellent specificity, sensitivity, and accuracy, making it the recommended technique for both routine quality control and research applications. While GC-FID presents a more cost-effective alternative for routine analysis where structural confirmation is not required, and HPLC-ELSD could be considered for non-volatile matrices, the superior performance of GC-MS makes it the gold standard for this particular analyte. The provided experimental protocol and validation parameters offer a robust starting point for the development and implementation of a reliable quantitative method for this compound in a regulated environment.
References
- 1. 1,4-Dioxaspiro(4.4)nonane | C7H12O2 | CID 567225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,4-DIOXASPIRO(4.4)NONANE | CAS#:176-32-9 | Chemsrc [chemsrc.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nu.edu.om [nu.edu.om]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. jordilabs.com [jordilabs.com]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. scribd.com [scribd.com]
- 11. database.ich.org [database.ich.org]
A Comparative Guide to the Cross-Reactivity of 1,4-Dioxaspiro[4.4]nonane in Complex Biological Mixtures
For researchers and drug development professionals, understanding the potential for off-target effects and assay interference of novel chemical entities is paramount. This guide provides a framework for assessing the cross-reactivity of 1,4-Dioxaspiro[4.4]nonane, a common spiroketal moiety, within complex biological matrices. While specific cross-reactivity data for this compound is not extensively published, this document outlines the requisite experimental protocols and data presentation formats to enable a thorough investigation and comparison with alternative chemical scaffolds.
Data Summary: Comparative Cross-Reactivity Profile
To effectively evaluate the suitability of this compound in a drug development context, its performance should be benchmarked against other common structural motifs. The following table presents a hypothetical but representative comparison of key cross-reactivity parameters.
| Parameter | This compound | Alternative Motif A (e.g., Tetrahydropyran) | Alternative Motif B (e.g., N-Boc Piperidine) | Test Method |
| Metabolic Stability (t½, min) | > 60 | 45 | 30 | Human Liver Microsome Assay |
| CYP450 Inhibition (IC₅₀, µM) | > 50 (for major isoforms) | 25 (CYP3A4) | 10 (CYP2D6) | Fluorometric CYP450 Inhibition Assay |
| Plasma Protein Binding (%) | 85 | 92 | 78 | Rapid Equilibrium Dialysis |
| Immunoassay Interference (%) | < 5 | < 5 | 15 | Generic ELISA |
| Off-Target Binding (% Inhibition @ 10µM) | < 10 (across a panel of 44 receptors) | 18 (at 5-HT₂B) | 35 (at M₁ receptor) | Radioligand Binding Assay Panel |
Experimental Protocols
A robust assessment of cross-reactivity requires a multi-pronged approach, incorporating assays for metabolic stability, off-target binding, and immunoassay interference.
Metabolic Stability in Human Liver Microsomes
Objective: To determine the rate of metabolism of this compound when exposed to a complex mixture of drug-metabolizing enzymes.
Methodology:
-
Incubation: 1 µM of this compound is incubated with pooled human liver microsomes (0.5 mg/mL) in a phosphate (B84403) buffer (pH 7.4).
-
Reaction Initiation: The reaction is initiated by the addition of an NADPH-regenerating system.
-
Time Points: Aliquots are taken at 0, 5, 15, 30, and 60 minutes.
-
Reaction Termination: The reaction is stopped by the addition of ice-cold acetonitrile (B52724) containing an internal standard.
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[1]
-
Data Analysis: The half-life (t½) is calculated from the rate of disappearance of the parent compound.
Cytochrome P450 (CYP) Inhibition Assay
Objective: To assess the potential of this compound to inhibit the activity of major CYP450 isoforms.
Methodology:
-
Enzyme/Substrate Incubation: Recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) are incubated with a fluorescent probe substrate.
-
Test Compound Addition: this compound is added at a range of concentrations (e.g., 0.1 to 100 µM).
-
Reaction Initiation and Termination: The reaction is initiated by NADPH and stopped after a set incubation time.
-
Fluorescence Reading: The fluorescence of the metabolized probe is measured.
-
Data Analysis: IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
Off-Target Binding Panel
Objective: To screen for unintended interactions with a broad range of receptors, ion channels, and transporters.
Methodology:
-
Assay Format: Radioligand binding assays are typically employed.
-
Target Panel: A comprehensive panel of targets (e.g., the SafetyScreen44 panel from Eurofins or a similar provider) is used.
-
Test Compound Concentration: this compound is typically tested at a concentration of 10 µM.
-
Binding Measurement: The ability of the test compound to displace a specific radioligand from its target is measured.
-
Data Analysis: Results are expressed as the percentage of inhibition of radioligand binding.
Immunoassay Interference Testing
Objective: To determine if this compound interferes with the performance of a standard enzyme-linked immunosorbent assay (ELISA).
Methodology:
-
Assay: A standard sandwich ELISA for a common biomarker (e.g., TNF-α) is used.
-
Spiking: this compound is spiked into the sample diluent at various concentrations.
-
ELISA Procedure: The ELISA is performed according to the manufacturer's instructions.
-
Data Analysis: The signal generated in the presence of the test compound is compared to the signal from a control sample to determine the percentage of interference.
Visualizing Experimental Workflows
Clear and logical diagrams of experimental processes are crucial for reproducibility and understanding.
Caption: Workflow for assessing metabolic stability.
Caption: Off-target binding screening workflow.
References
Benchmarking the performance of 1,4-Dioxaspiro[4.4]nonane-derived biolubricants
This guide provides a comparative analysis of the performance of 1,4-Dioxaspiro[4.4]nonane-derived biolubricants against other common biolubricant alternatives. The information is intended for researchers, scientists, and professionals in drug development and related fields to facilitate informed decisions on the selection of suitable biolubricants for their applications. The data presented is based on available scientific literature and standardized testing methodologies.
Executive Summary
Biolubricants are gaining significant attention as sustainable alternatives to conventional petroleum-based lubricants due to their biodegradability, renewability, and low toxicity. Among the emerging classes of biolubricants, derivatives of this compound, synthesized from oleic acid, present a novel chemical structure with potential for enhanced lubricity and stability. This guide benchmarks the performance of a representative this compound-derived biolubricant, methyl 8-(3-octyl-1,4-dioxaspiro[4.4]nonan-2-yl)octanoate, against established vegetable oil-based lubricants and synthetic esters. The comparison focuses on key physicochemical, thermal, and tribological properties that are critical for lubricant performance.
Data Presentation
The following tables summarize the quantitative performance data for the this compound-derived biolubricant and selected alternatives. It is important to note that a complete dataset for methyl 8-(3-octyl-1,4-dioxaspiro[4.4]nonan-2-yl)octanoate is not currently available in the public domain. The tables reflect this data gap, highlighting areas for future research and characterization.
Table 1: Physicochemical Properties
| Property | This compound Derivative¹ | Methyl Oleate | High Oleic Sunflower Oil | Rapeseed Oil | Jojoba Oil | Synthetic Ester (TMP Trioleate) |
| Density (g/cm³ at 20°C) | 0.915 | ~0.874 | ~0.910 | ~0.914 | ~0.863 | ~0.910 |
| Kinematic Viscosity @ 40°C (cSt) | Data not available | ~5.7 | ~45.0 | ~37.0 | ~26.0 | ~46.0 |
| Kinematic Viscosity @ 100°C (cSt) | Data not available | ~1.7 | ~9.5 | ~8.3 | ~5.4 | ~9.8 |
| Viscosity Index | Data not available | ~200 | ~200 | ~215 | ~130 | ~200 |
| Total Acid Number (TAN) (mg KOH/g) | < 0.5 | < 0.1 | < 0.2 | < 0.2 | < 1.0 | < 0.1 |
| Total Base Number (TBN) (mg KOH/g) | > 0.5 | - | - | - | - | - |
| Iodine Value (g I₂/100g) | < 1.0 | ~85 | ~83 | ~100 | ~82 | < 5 |
¹ Methyl 8-(3-octyl-1,4-dioxaspiro[4.4]nonan-2-yl)octanoate
Table 2: Thermal and Low-Temperature Properties
| Property | This compound Derivative¹ | Methyl Oleate | High Oleic Sunflower Oil | Rapeseed Oil | Jojoba Oil | Synthetic Ester (TMP Trioleate) |
| Pour Point (°C) | Data not available | -12 | -15 | -24 | 7 | -39 |
| Cloud Point (°C) | Data not available | - | -9 | - | - | - |
| Flash Point (°C) | Data not available | > 150 | > 300 | > 300 | ~295 | > 300 |
| Oxidative Stability (Rancimat, 110°C, hours) | Data not available | ~3 | ~10 | ~7 | > 50 | > 20 |
¹ Methyl 8-(3-octyl-1,4-dioxaspiro[4.4]nonan-2-yl)octanoate
Table 3: Tribological Properties (Four-Ball Test)
| Property | This compound Derivative¹ | Methyl Oleate | High Oleic Sunflower Oil | Rapeseed Oil | Jojoba Oil | Synthetic Ester (TMP Trioleate) |
| Wear Scar Diameter (WSD) (mm) | Data not available | Data not available | ~0.5 - 0.7 | ~0.6 | Data not available | ~0.4 - 0.6 |
| Coefficient of Friction (COF) | Data not available | Data not available | ~0.08 - 0.12 | ~0.1 | Data not available | ~0.07 - 0.1 |
¹ Methyl 8-(3-octyl-1,4-dioxaspiro[4.4]nonan-2-yl)octanoate Note: Tribological data is highly dependent on test conditions (load, speed, temperature, duration). The values presented are indicative and for comparative purposes.
Experimental Protocols
The performance data presented in the tables are determined using standardized test methods, primarily those established by ASTM International. The following are brief descriptions of the key experimental protocols.
-
Kinematic Viscosity (ASTM D445): This test method determines the resistance to flow of a fluid under gravity. A calibrated glass capillary viscometer is used to measure the time it takes for a fixed volume of the lubricant to flow through the capillary at a controlled temperature (typically 40°C and 100°C). The kinematic viscosity is calculated by multiplying the flow time by the viscometer calibration constant.[1][2][3][4][5]
-
Viscosity Index (ASTM D2270): The viscosity index (VI) is an empirical, dimensionless number that represents the effect of temperature change on the kinematic viscosity of an oil. A higher VI indicates a smaller change in viscosity with temperature. The VI is calculated from the kinematic viscosities of the lubricant at 40°C and 100°C.[6][7][8][9]
-
Pour Point (ASTM D97): This test method determines the lowest temperature at which a lubricant will continue to flow. The sample is cooled at a specified rate and examined for flow characteristics at intervals of 3°C. The pour point is the lowest temperature at which movement of the specimen is observed.[10][11][12][13][14]
-
Cloud Point (ASTM D5773): This test method determines the temperature at which a cloud of wax crystals first appears in a liquid when it is cooled under specified conditions. The sample is cooled at a constant rate, and the appearance of a cloud is detected by an optical system.[15][16][17][18][19]
-
Total Acid Number (TAN) (ASTM D664): This test method measures the amount of acidic substances in a lubricant. The sample is dissolved in a solvent and titrated with a standard solution of potassium hydroxide (B78521) (KOH). The TAN is expressed in milligrams of KOH required to neutralize one gram of the sample.[20][21][22]
-
Total Base Number (TBN) (ASTM D2896): This test method measures the amount of basic substances in a lubricant, which is an indicator of its ability to neutralize acids. The sample is titrated with a standard solution of perchloric acid. The TBN is expressed in milligrams of KOH equivalent to the amount of perchloric acid needed to neutralize one gram of the sample.
-
Oxidative Stability (Rancimat Method): This method assesses the resistance of an oil to oxidation under accelerated conditions. A stream of air is passed through the sample at an elevated temperature. The volatile oxidation products are collected in water, and the change in conductivity of the water is measured. The time taken to reach a rapid increase in conductivity is the induction time, which indicates the oxidative stability.
-
Wear Preventive Characteristics (Four-Ball Method, ASTM D4172): This test evaluates the anti-wear properties of a lubricant. Three steel balls are clamped together and covered with the test lubricant. A fourth steel ball is rotated against the three stationary balls under a specified load, speed, and temperature. After a set duration, the average diameter of the wear scars on the three stationary balls is measured. A smaller wear scar diameter indicates better anti-wear properties.
Mandatory Visualization
The following diagram illustrates the general experimental workflow for benchmarking the performance of a novel biolubricant.
Experimental workflow for biolubricant performance benchmarking.
Conclusion
The analysis of available data indicates that this compound-derived biolubricants, as a novel class of compounds, show promise with favorable initial physicochemical properties such as low acidity and the absence of unsaturation, suggesting good oxidative stability. However, the lack of comprehensive performance data, particularly on viscosity, low-temperature behavior, and tribological characteristics, prevents a conclusive comparison with established alternatives like vegetable oils and synthetic esters.
Vegetable oils offer good lubricity and biodegradability but often suffer from lower oxidative and thermal stability. Synthetic esters generally provide excellent performance across a wide range of properties but can be more expensive. To fully assess the potential of this compound-derived biolubricants, further experimental investigation is crucial to fill the existing data gaps. This will enable a more direct and quantitative comparison to guide their development and application in various fields.
References
- 1. Dynamic molecular behavior of semi-fluorinated oleic, elaidic and stearic acids in the liquid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,6-Dioxaspiro(4.4)nonane-2,7-dione - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate | 87787-08-4 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. chemscene.com [chemscene.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. spectrabase.com [spectrabase.com]
- 13. 1,4-Dioxaspiro(4.4)nonane | C7H12O2 | CID 567225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 2-{8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid | C11H16N2O4 | CID 4868347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. CNP0380869.4 - COCONUT [coconut.naturalproducts.net]
- 16. Oxidative Stability of Vegetal Oil-Based Lubricants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemsynthesis.com [chemsynthesis.com]
- 18. dev.spectrabase.com [dev.spectrabase.com]
- 19. 1,4-DIOXASPIRO(4.4)NONANE | CAS#:176-32-9 | Chemsrc [chemsrc.com]
- 20. researchgate.net [researchgate.net]
- 21. PubChemLite - this compound (C7H12O2) [pubchemlite.lcsb.uni.lu]
- 22. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 1,4-Dioxaspiro[4.4]nonane: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring laboratory safety and environmental compliance. 1,4-Dioxaspiro[4.4]nonane, a flammable liquid and a cyclic ether, requires specific disposal procedures due to its hazardous properties, including the potential for peroxide formation. This guide provides essential, step-by-step information for the safe disposal of this compound.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is crucial to be aware of the inherent hazards of this compound. As a flammable liquid, it should be kept away from all sources of ignition, including open flames, hot surfaces, and sparks.[1] Furthermore, as a cyclic ether, it can form explosive peroxides upon exposure to air and light.[2][3]
Key Safety Precautions:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[4]
-
Avoid direct contact with skin and eyes, and prevent inhalation of vapors.
-
Containers of this compound should be dated upon receipt and upon opening to track their age and potential for peroxide formation.[3]
-
Visually inspect containers for any signs of peroxide formation, such as crystallization or precipitation, before handling.[2][3] If peroxides are suspected, do not attempt to open or move the container and contact your institution's Environmental Health and Safety (EHS) office immediately. [3]
Quantitative Data and Safety Parameters
| Parameter | Value/Recommendation | Source |
| GHS Hazard Classification | Flammable liquid and vapor (H226) | [5] |
| Peroxide Formation Potential | High, as a cyclic ether. | [2][3] |
| Recommended Storage for Waste | Tightly sealed, properly labeled, compatible containers (e.g., glass or high-density polyethylene) in a cool, dry, well-ventilated, and designated hazardous waste storage area away from ignition sources and incompatible materials. | [1][6] |
| Disposal Method | Must be disposed of as hazardous waste through a licensed chemical waste disposal contractor. Do not pour down the drain. | |
| Container Labeling | Clearly label waste containers with "Hazardous Waste," the full chemical name ("this compound"), and any other components in the waste stream. | |
| Peroxide Testing | For opened containers, regular testing for peroxides (e.g., quarterly) is recommended, especially if the chemical is stored for an extended period. | [3] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the steps for the safe collection and disposal of this compound waste.
1. Waste Collection: a. Designate a specific, compatible waste container for this compound waste. Suitable containers are typically glass bottles or high-density polyethylene (B3416737) (HDPE) containers with secure screw caps. b. Ensure the waste container is clean and dry before adding any waste. c. Label the container clearly with "Hazardous Waste," "this compound," and the date of first accumulation. d. When adding waste to the container, do so in a chemical fume hood to minimize vapor inhalation. e. Do not mix this compound waste with incompatible chemicals, such as strong oxidizing agents.[6] f. Keep the waste container securely closed when not in use.
2. Storage of Waste: a. Store the sealed waste container in a designated satellite accumulation area (SAA) or central hazardous waste storage area that is cool, dry, and well-ventilated. b. The storage area must be away from heat, sparks, and open flames. c. Segregate the this compound waste from other incompatible waste streams.
3. Arranging for Disposal: a. Once the waste container is full or has reached the designated accumulation time limit set by your institution, arrange for its disposal. b. Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management personnel. c. Provide them with accurate information about the waste, including its composition and volume. d. Follow all institutional procedures for waste pickup and handover to the licensed waste disposal contractor.
4. Spill Management: a. In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). b. Place the contaminated absorbent material into a sealed, labeled hazardous waste container. c. For large spills, evacuate the area, and immediately contact your institution's emergency response team and EHS office.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. chemistry.osu.edu [chemistry.osu.edu]
- 2. Information on Peroxide-Forming Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 4. Video: Autoxidation of Ethers to Peroxides and Hydroperoxides [jove.com]
- 5. 1,4-Dioxaspiro(4.4)nonane | C7H12O2 | CID 567225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,4-Dioxaspiro(4.4)nonane | C7H12O2 | CID 567225 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 1,4-Dioxaspiro[4.4]nonane
Disclaimer: No specific Safety Data Sheet (SDS) for 1,4-Dioxaspiro[4.4]nonane was located. The following guidance is based on safety data for structurally similar compounds and general best practices for handling flammable liquids that are also skin and eye irritants. It is imperative to treat this chemical with caution and to conduct a thorough risk assessment before use.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring laboratory safety.
Hazard Summary
Based on data from analogous compounds and chemical classifications, this compound should be handled as a substance with the following potential hazards:
-
Flammable Liquid: The compound is classified as a flammable liquid and vapor. Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.
-
Skin Irritant: Similar spiroketal structures are known to cause skin irritation.
-
Serious Eye Irritant: Direct contact can cause serious eye irritation.
-
Respiratory Irritant: Vapors or mists may cause respiratory irritation.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face | Chemical splash goggles meeting EN166 or ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing. | Protects against splashes and vapors, preventing serious eye irritation. |
| Hand Protection | Chemical-resistant gloves. Nitrile or butyl rubber gloves are recommended for handling flammable solvents and ethers. Double gloving may be appropriate for some procedures. | Prevents skin contact and irritation. |
| Body Protection | A flame-resistant lab coat or a 100% cotton lab coat. Chemical-resistant apron for large quantities. Long pants and closed-toe shoes are mandatory. | Protects skin from splashes and in the event of a fire. |
| Respiratory | All handling of open containers should be conducted in a certified chemical fume hood. | Prevents inhalation of potentially irritating vapors. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for minimizing risk.
3.1. Preparation
-
Review Documentation: Before beginning work, review this guide and any available safety information for similar compounds.
-
Fume Hood Preparation: Ensure the chemical fume hood is operational and free of clutter. The sash should be positioned as low as possible while allowing for comfortable work.
-
Gather Materials: Assemble all necessary equipment, including this compound, reaction vessels, and spill cleanup materials.
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
3.2. Handling and Use
-
Grounding: When transferring from metal containers, ensure proper bonding and grounding to prevent static discharge.
-
Dispensing: Conduct all transfers of this compound inside the chemical fume hood.
-
Heating: Do not use an open flame to heat this substance. Use a heating mantle, water bath, or oil bath.
-
Storage: Keep containers tightly closed when not in use and store in a designated flammable liquids cabinet, away from oxidizing agents and sources of ignition.[1]
3.3. Emergency Procedures
-
Spill: In case of a small spill inside a fume hood, absorb the material with a non-combustible absorbent (e.g., sand, vermiculite). For larger spills, evacuate the area and contact emergency services.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
This compound and materials contaminated with it must be disposed of as hazardous waste.
-
Waste Collection: Collect all waste containing this compound in a clearly labeled, sealed, and compatible container. The label should read "Hazardous Waste - Flammable Liquid" and include the chemical name.
-
Contaminated Materials: Used gloves, absorbent materials, and other solid waste contaminated with this chemical should be collected in a separate, labeled hazardous waste container.
-
Disposal Method: Do not dispose of this chemical down the drain or with general waste. Arrange for collection by a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.
Visual Guides
The following diagrams illustrate the key workflows for handling this compound safely.
Caption: A typical workflow for safely handling this compound.
Caption: Decision tree for selecting appropriate PPE when handling this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
